molecular formula C23H34Cl2N4O3S B8075360 (S,R,S)-AHPC-Me dihydrochloride

(S,R,S)-AHPC-Me dihydrochloride

Número de catálogo: B8075360
Peso molecular: 517.5 g/mol
Clave InChI: YTJDUDNKHHNDRD-ARZBPYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-AHPC-Me dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N4O3S and its molecular weight is 517.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S.2ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);2*1H/t13-,17+,18-,20+;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJDUDNKHHNDRD-ARZBPYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S,R,S)-AHPC-Me as a VHL Ligand for PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (S,R,S)-AHPC-Me, a pivotal ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its application in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its mechanism of action, quantitative performance metrics, and detailed experimental protocols for its use in targeted protein degradation.

Introduction to PROTAC Technology and the VHL E3 Ligase

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the target protein, offering a catalytic and durable pharmacological effect.

A PROTAC is a heterobifunctional molecule composed of three parts:

  • A warhead that binds to the target Protein of Interest (POI).

  • An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the poly-ubiquitination of the POI. This ubiquitination acts as a molecular tag, marking the POI for recognition and degradation by the 26S proteasome.

The von Hippel-Lindau (VHL) protein is a substrate recognition component of the CRL2VHL E3 ubiquitin ligase complex. Its primary natural role is to identify and mark the alpha subunits of Hypoxia-Inducible Factor (HIF-1α) for degradation under normal oxygen conditions (normoxia). Due to its well-understood biology and broad expression, VHL has become one of the most successfully exploited E3 ligases for PROTAC development.

(S,R,S)-AHPC-Me: A High-Affinity VHL Ligand

(S,R,S)-AHPC-Me is a potent, small-molecule ligand derived from the (S,R,S)-AHPC (also known as VH032) scaffold. The parent compound, VH032, was developed through structure-guided design to mimic the critical hydroxyproline (B1673980) (Hyp) residue of HIF-1α, which is essential for its recognition by VHL. (S,R,S)-AHPC-Me serves as a crucial building block for synthesizing VHL-recruiting PROTACs. Its structure allows for the stable and high-affinity recruitment of the VHL E3 ligase, forming the foundation for potent protein degraders.

Logical Relationship: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC (S,R,S)-AHPC-Me PROTAC Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds VHL VHL E3 Ligase Complex VHL->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of protein degradation mediated by a PROTAC utilizing (S,R,S)-AHPC-Me.

Quantitative Data and Performance Metrics

The efficacy of a VHL ligand and the resulting PROTAC is determined by several key quantitative parameters, including binding affinity to VHL (Kd or IC50) and the degradation potency (DC50) and maximal degradation (Dmax) of the final PROTAC.

Compound/LigandTarget(s)Assay TypeValueCell LineCitation(s)
VH032 (Parent scaffold)VHL E3 LigaseDissociation Constant (Kd)185 nMN/A (Biochemical)[1][2][3]
ARV-771 BRD2 (BD1/BD2)Dissociation Constant (Kd)34 nM / 4.7 nMN/A (Biochemical)[4][5][6]
BRD3 (BD1/BD2)Dissociation Constant (Kd)8.3 nM / 7.6 nMN/A (Biochemical)[4][5][6]
BRD4 (BD1/BD2)Dissociation Constant (Kd)9.6 nM / 7.6 nMN/A (Biochemical)[4][5][6]
BRD2/3/4Degradation (DC50)< 1 nMCRPC Cells[4][7][8]
BRD2/3/4Degradation (DC50)< 5 nM22Rv1 CRPC Cells[9]
PVD-06 PTPN2Degradation (DC50)217 nMJurkat[10]
PTP1BDegradation (DC50)> 13 µMJurkat[10]

CRPC: Castration-Resistant Prostate Cancer; BD: Bromodomain.

Signaling Pathway: VHL Regulation of HIF-1α

VHL_Pathway VHL-HIF-1α Signaling Pathway cluster_Normoxia Normoxia (Normal Oxygen) cluster_Hypoxia Hypoxia (Low Oxygen) or VHL Loss HIF1a_N HIF-1α PHD PHD Enzymes (+ O2) HIF1a_N->PHD Hydroxylation HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH VHL_N VHL E3 Ligase HIF1a_OH->VHL_N Recognition Proteasome_N Proteasome VHL_N->Proteasome_N Ubiquitination Degradation_N Degradation Proteasome_N->Degradation_N HIF1a_H HIF-1α PHD_H PHD Enzymes (Inactive) HIF1a_H->PHD_H No O2 HIF_Complex HIF-1 Complex HIF1a_H->HIF_Complex HIF1b HIF-1β (ARNT) HIF1b->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binds Transcription Gene Transcription (VEGF, GLUT1, etc.) HRE->Transcription PROTAC_Workflow cluster_Design Design & Synthesis cluster_Biochem Biochemical & Biophysical Evaluation cluster_Cellular Cellular Evaluation cluster_Optimize Optimization A1 Identify Protein of Interest (POI) A2 Select POI Ligand (Warhead) A1->A2 A4 Design & Synthesize Linker Library A2->A4 A3 Select E3 Ligand ((S,R,S)-AHPC-Me) A3->A4 A5 Synthesize PROTAC Library A4->A5 B1 Measure Binary Binding (PROTAC-VHL, PROTAC-POI) (FP, SPR, ITC) A5->B1 B2 Assess Ternary Complex Formation & Cooperativity (SPR, TR-FRET) B1->B2 C1 Assess Cellular Degradation (Western Blot, In-Cell Western) Determine DC50 & Dmax B2->C1 C2 Confirm Proteasome-Dependence (co-treat with MG132) C1->C2 C3 Assess Selectivity (Quantitative Proteomics) C1->C3 C4 Functional Assays (Phenotypic Response) C1->C4 D1 Lead PROTAC Candidate C3->D1 D1->A4 Iterative Optimization

References

An In-depth Technical Guide to (S,R,S)-AHPC-Me Dihydrochloride: Synthesis, Properties, and Applications in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-Me dihydrochloride (B599025), a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, is a pivotal chemical entity in the field of targeted protein degradation. As a key component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), it facilitates the recruitment of the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of (S,R,S)-AHPC-Me dihydrochloride. Detailed experimental protocols for its synthesis and for the characterization of its interaction with the VHL protein are presented, alongside structured data and visualizations to aid researchers in its effective utilization.

Chemical Properties and Data

(S,R,S)-AHPC-Me, also known as Me-VH032, is a small molecule designed for high-affinity binding to the VHL protein. The dihydrochloride salt form enhances its solubility and handling properties for experimental use.

PropertyValue
IUPAC Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride
Synonyms VHL ligand 2 dihydrochloride, E3 ligase Ligand 1 dihydrochloride, Me-VH032 dihydrochloride
CAS Number 1948273-03-7
Molecular Formula C₂₃H₃₄Cl₂N₄O₃S
Molecular Weight 517.51 g/mol
Appearance Solid powder
Solubility Soluble in DMSO (≥ 50 mg/mL) and aqueous solutions with formulation agents like PEG300, Tween-80, and SBE-β-CD.[1]
Purity Typically >98%

Synthesis

The synthesis of this compound is a multi-step process. The following protocol is adapted from a unified, five-step route developed for the preparation of VH032 and Me-VH032.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate

  • To a solution of (S)-1-(4-bromophenyl)ethan-1-amine and 4-methylthiazole (B1212942) in an appropriate solvent, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., KOAc).

  • Heat the reaction mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by flash column chromatography to yield the desired intermediate.

  • Protect the resulting amine with a Boc group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) to yield (S)-tert-butyl (1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamate.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Add an excess of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure to obtain the amine salt.

Step 3: Coupling with (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid

  • Dissolve the deprotected amine from Step 2 and (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable solvent like DMF or DCM.

  • Add a coupling agent such as HATU or HBTU, and a base like DIPEA.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup and extract the product.

  • Purify the crude product by flash column chromatography.

Step 4: Final Deprotection

  • Dissolve the product from Step 3 in DCM or dioxane.

  • Add an excess of HCl in dioxane.

  • Stir at room temperature until the reaction is complete.

  • Remove the solvent under reduced pressure to yield (S,R,S)-AHPC-Me as the dihydrochloride salt.

Step 5: Purification

  • The final product can be purified by recrystallization or precipitation from a suitable solvent system to obtain high-purity this compound.

Biological Activity and Mechanism of Action

(S,R,S)-AHPC-Me functions as a VHL ligand, a critical component of PROTACs. The primary mechanism of action involves the recruitment of the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of protein degradation mediated by a PROTAC incorporating (S,R,S)-AHPC-Me.

PROTAC_Mechanism PROTAC PROTAC ((S,R,S)-AHPC-Me - Linker - POI Ligand) Ternary Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Recruited by PROTAC POI Protein of Interest (POI) POI->Ternary Binds Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols for Characterization

The key biological activity of (S,R,S)-AHPC-Me is its binding to the VHL protein. This can be quantified using various biophysical assays.

VHL Binding Affinity Measurement

The binding affinity of (S,R,S)-AHPC-Me to the VHL protein can be determined using methods such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). The parent ligand, VH032, has a reported dissociation constant (Kd) of 185 nM for VHL.[3]

Table 1: VHL Binding Affinity of Related Ligands

LigandBinding Affinity (Kd)Assay Method
VH032185 nMNot Specified[3]
Protocol: Competitive Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled VHL ligand by the test compound, (S,R,S)-AHPC-Me.

Materials:

  • Purified VHL protein complex (VBC: VHL, Elongin B, Elongin C)

  • Fluorescently labeled VHL tracer (e.g., a fluorescein-labeled VHL ligand)

  • This compound

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, non-binding black plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the test compound dilutions. Include controls for no inhibitor (maximum polarization) and no VHL protein (minimum polarization).

  • VHL Addition: Add the VHL protein complex to each well (except the minimum polarization control).

  • Tracer Addition: Add the fluorescently labeled VHL tracer to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.

  • Measurement: Measure the fluorescence polarization on a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Purified VHL protein complex

  • This compound

  • Matched assay buffer (the buffer used for protein purification and ligand dissolution must be identical)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: Prepare a solution of the VHL protein complex in the assay buffer (typically 10-50 µM). Prepare a solution of this compound in the same buffer at a concentration 10-20 times that of the protein. Degas both solutions.

  • ITC Experiment Setup: Load the VHL protein solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.

  • Titration: Perform a series of injections of the ligand solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Experimental Workflow Visualization

The following diagram outlines the general workflow for synthesizing and evaluating a PROTAC using (S,R,S)-AHPC-Me.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation AHPC_Me (S,R,S)-AHPC-Me Linker Linker Conjugation AHPC_Me->Linker PROTAC Final PROTAC Linker->PROTAC POI_Ligand POI Ligand POI_Ligand->Linker Binding VHL Binding Assay (FP or ITC) PROTAC->Binding Cell_Perm Cellular Permeability Assay PROTAC->Cell_Perm Degradation Western Blot for POI Degradation Cell_Perm->Degradation Selectivity Proteomics for Selectivity Degradation->Selectivity

Caption: General workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is an indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined chemical properties and established role as a high-affinity VHL ligand make it a valuable building block for creating novel therapeutics. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its effective application in drug discovery and chemical biology research.

References

(S,R,S)-AHPC-Me Dihydrochloride: A Technical Guide to Inducing Protein Ubiquitination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules engineered to hijack the cell's natural protein degradation machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins of interest (POIs). By linking a POI-binding ligand to an E3 ligase-recruiting ligand like (S,R,S)-AHPC-Me, PROTACs induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This technology offers a powerful strategy to target proteins previously considered "undruggable."

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me dihydrochloride, its mechanism of action, quantitative data on its application in PROTACs, and detailed experimental protocols for assessing its efficacy in inducing protein ubiquitination and degradation.

Mechanism of Action: VHL-Mediated Protein Ubiquitination

The core function of this compound within a PROTAC is to recruit the VHL E3 ubiquitin ligase complex. The VHL complex, which includes Elongin B, Elongin C, Cullin 2, and Rbx1, is a key regulator of cellular responses to changes in oxygen levels by targeting the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation.[1][2] PROTACs containing (S,R,S)-AHPC-Me leverage this natural process to target other proteins for degradation.

The process unfolds in a series of steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.

  • Proteasomal Recognition and Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins into smaller peptides.

  • Recycling: The PROTAC molecule is released after inducing ubiquitination and can participate in further rounds of degradation, acting catalytically.

VHL_Pathway cluster_0 Cellular Environment Target_Protein Target Protein (POI) PROTAC (S,R,S)-AHPC-Me based PROTAC VHL_Complex VHL E3 Ligase Complex Ternary_Complex POI-PROTAC-VHL Ternary Complex Ubiquitin Ubiquitin Ubiquitinated_Protein Polyubiquitinated POI Proteasome 26S Proteasome Degraded_Protein Degraded Protein Fragments

Caption: General experimental workflow for evaluating PROTAC efficacy.

Western Blotting for Protein Degradation

Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • (S,R,S)-AHPC-Me-based PROTAC

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Incubate the membrane with ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.

Immunoprecipitation for Ubiquitination Assay

Objective: To detect the polyubiquitination of the target protein upon PROTAC treatment.

Materials:

  • Cell line co-transfected with plasmids for the target protein and HA-tagged ubiquitin (or use an antibody against endogenous ubiquitin)

  • (S,R,S)-AHPC-Me-based PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer (e.g., Triton Lysis Buffer)

  • Antibody against the target protein or an anti-ubiquitin antibody/nanobody

  • Protein A/G agarose (B213101) beads

  • Wash buffers

  • Elution buffer

  • Western blotting reagents (as above)

Protocol:

  • Cell Treatment: Treat cells with the PROTAC for a shorter time course (e.g., 1-4 hours). It is recommended to co-treat with a proteasome inhibitor (e.g., 10 µM MG132 for the last 4-6 hours) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer that preserves protein-protein interactions and ubiquitination status.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the lysates with an antibody against the target protein (to pull down the ubiquitinated target) or an anti-ubiquitin antibody (to pull down all ubiquitinated proteins) overnight at 4°C. * Add protein A/G beads and incubate for another 1-2 hours.

  • Washes: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an antibody against ubiquitin (if you immunoprecipitated the target) or an antibody against the target protein (if you immunoprecipitated ubiquitin). A ladder of high molecular weight bands will indicate polyubiquitination.

Cell Viability Assay

Objective: To assess the cytotoxic effects of the PROTAC on the treated cells.

Materials:

  • Cell line of interest

  • (S,R,S)-AHPC-Me-based PROTAC

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a prolonged period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Logical Relationships in PROTAC-Mediated Degradation

The successful degradation of a target protein by a PROTAC is dependent on a series of interconnected events. The following diagram illustrates the logical flow and dependencies in this process.

dot

Logical_Relationship PROTAC_Properties PROTAC with (S,R,S)-AHPC-Me Target_Binding Binding to Target Protein PROTAC_Properties->Target_Binding VHL_Binding Binding to VHL Ligase PROTAC_Properties->VHL_Binding Ternary_Formation Ternary Complex Formation Target_Binding->Ternary_Formation VHL_Binding->Ternary_Formation Ubiquitination_Event Target Protein Ubiquitination Ternary_Formation->Ubiquitination_Event Proteasomal_Degradation Proteasomal Degradation Ubiquitination_Event->Proteasomal_Degradation Biological_Effect Downstream Biological Effect Proteasomal_Degradation->Biological_Effect

Caption: Logical flow of PROTAC-induced protein degradation.

Conclusion

This compound serves as a critical component in the design of potent and effective VHL-recruiting PROTACs. Its ability to engage the VHL E3 ligase with high affinity facilitates the targeted degradation of a wide range of proteins, offering a promising therapeutic modality for various diseases, including cancer. The quantitative data from PROTACs like ARV-771 underscore the potential of this approach. By employing the detailed experimental protocols outlined in this guide, researchers can effectively evaluate the efficacy of their own (S,R,S)-AHPC-Me-based PROTACs and contribute to the advancement of this transformative technology.

References

The Rise of (S,R,S)-AHPC-Me Based PROTACs: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Among the various E3 ligase ligands utilized in PROTAC design, (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, has proven to be a particularly effective component in the development of potent and selective degraders. This technical guide provides an in-depth overview of the discovery, development, and application of (S,R,S)-AHPC-Me based PROTACs, offering a comprehensive resource for professionals in drug discovery and development.

Core Principles of (S,R,S)-AHPC-Me Based PROTACs

(S,R,S)-AHPC-Me serves as a high-affinity anchor to the VHL E3 ligase, one of the most successfully exploited E3 ligases for targeted protein degradation.[1] A PROTAC molecule based on this scaffold consists of three key components: the (S,R,S)-AHPC-Me moiety to engage the VHL E3 ligase, a ligand designed to bind to a specific protein of interest (POI), and a chemical linker that connects these two elements. The formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the POI is the critical initiating step for the subsequent ubiquitination and proteasomal degradation of the target protein.

dot

PROTAC-mediated protein degradation pathway.

Quantitative Data on (S,R,S)-AHPC-Me Based PROTACs

The efficacy of (S,R,S)-AHPC-Me based PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following table summarizes key quantitative data for several (S,R,S)-AHPC-Me based PROTACs targeting various proteins.

PROTAC NameTarget Protein(s)E3 Ligase RecruitedCell Line(s)DC50DmaxBinding Affinity (Kd)
ARV-771 BRD2/3/4VHL22Rv1, VCaP, LnCaP95 (Castration-Resistant Prostate Cancer)< 5 nM[2]>90%BRD2(1): 34 nM, BRD2(2): 4.7 nM, BRD3(1): 8.3 nM, BRD3(2): 7.6 nM, BRD4(1): 9.6 nM, BRD4(2): 7.6 nM[3]
Compound 9 (BD-9136) BRD4 (selective)VHLT47D0.2 nMNot ReportedNot Reported
PROTAC 1 BRD4VHLBurkitt's Lymphoma (BL)< 1 nM[4]Not ReportedNot Reported
PROTAC 4 BRD4VHLMV-4-11, MOLM-13, RS4;11 (Leukemia)pM rangeNot ReportedNot Reported
PROTAC 11 BRD9VHLAcute Leukemia50 nMNot ReportedNot Reported

Experimental Protocols

Accurate and reproducible assessment of PROTAC activity is crucial for their development. Below are detailed methodologies for key experiments.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations and a vehicle control (e.g., DMSO). It is important to include a concentration range that can capture the "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

  • Detection: Incubate with a secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands using an appropriate detection system.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for Target Binding

This assay measures the binding affinity of the PROTAC to its target protein.

Methodology:

  • Principle: The assay measures the change in the polarization of light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein.

  • Reagent Preparation: Prepare solutions of the purified target protein, a fluorescently labeled tracer that binds to the target, and serial dilutions of the PROTAC in an appropriate assay buffer.

  • Assay Setup: In a microplate, add the target protein and the fluorescent tracer.

  • Competition: Add the serially diluted PROTAC to the wells. The PROTAC will compete with the tracer for binding to the target protein, causing a decrease in fluorescence polarization.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the PROTAC concentration and fit the data to a competition binding model to determine the binding affinity (Ki or IC50).

In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein within the cell.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC and a vehicle control. It is often necessary to co-treat with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve post-translational modifications.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear in the PROTAC-treated sample indicates an increase in target protein ubiquitination.

Experimental and Developmental Workflows

The development of a novel (S,R,S)-AHPC-Me based PROTAC is a multi-step process that involves iterative cycles of design, synthesis, and biological evaluation.

PROTAC_Development_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Protein Selection Ligand_Design Design/Select Target Ligand Target_Selection->Ligand_Design Linker_Design Linker Design & Optimization Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Binding_Assay Target & E3 Ligase Binding Assays (e.g., FP, SPR) Synthesis->Binding_Assay Ternary_Complex Ternary Complex Formation Assays (e.g., FRET, AlphaLISA) Binding_Assay->Ternary_Complex Ternary_Complex->Linker_Design Optimization Feedback Degradation_Assay Cellular Degradation Assay (Western Blot) Ternary_Complex->Degradation_Assay Degradation_Assay->Linker_Design Optimization Feedback Ubiquitination_Assay Target Ubiquitination Assay Degradation_Assay->Ubiquitination_Assay PK_PD Pharmacokinetics & Pharmacodynamics Ubiquitination_Assay->PK_PD Efficacy In Vivo Efficacy (Xenograft Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Logical relationships of PROTAC components and activity.

Conclusion

(S,R,S)-AHPC-Me has emerged as a robust and versatile VHL ligand for the development of highly potent and selective PROTACs. The continued exploration of novel target ligands and the optimization of linker chemistry, guided by a deep understanding of the structure-activity relationships and the principles of ternary complex formation, will undoubtedly lead to the development of the next generation of targeted protein degraders with significant therapeutic potential. This guide provides a foundational understanding and practical methodologies for researchers dedicated to advancing this exciting field.

References

The Role of (S,R,S)-AHPC-Me Dihydrochloride in Targeted Protein Degradation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me dihydrochloride (B599025) has emerged as a critical chemical tool in the development of novel cancer therapeutics. This molecule itself is not a direct cytotoxic agent but functions as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to hijack the cell's natural protein disposal system to eliminate cancer-promoting proteins.

This technical guide delves into the biological context of (S,R,S)-AHPC-Me dihydrochloride, its mechanism of action within PROTACs, and its application in the creation of potent anti-cancer compounds, with a focus on the well-documented BET degrader, ARV-771.

The PROTAC Revolution and the Role of E3 Ligase Ligands

PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This compound serves as a crucial "handle" to engage the VHL E3 ligase, one of the most utilized E3 ligases in PROTAC development.[1][2][3][4][5]

The general mechanism of action for a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-Me is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC ((S,R,S)-AHPC-Me based) VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Ligand ((S,R,S)-AHPC-Me) POI Target Protein (e.g., BET) PROTAC->POI Ub Ubiquitin VHL->Ub POI->Ub Ubiquitination Proteasome Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation Ub->Proteasome Recognition

Caption: Mechanism of Action for a PROTAC utilizing (S,R,S)-AHPC-Me.

Case Study: ARV-771, a BET Degrader for Castration-Resistant Prostate Cancer

A prime example of the application of this compound is in the synthesis of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][4][6][7] BET proteins are epigenetic readers that play a crucial role in the transcription of key oncogenes, including the androgen receptor (AR) in prostate cancer.

ARV-771 has demonstrated significant activity in preclinical models of castration-resistant prostate cancer (CRPC). By inducing the degradation of BET proteins, ARV-771 effectively downregulates the expression of genes essential for tumor cell growth and survival.

Quantitative Biological Data

The efficacy of a PROTAC is often measured by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein. The available data for ARV-771 is summarized below.

CompoundTarget ProteinCancer Cell LineParameterValueReference
ARV-771BET ProteinsCastration-Resistant Prostate Cancer (CRPC)DC50< 1 nM[1][2][4][6]

Experimental Protocols for Evaluating PROTAC Activity

The following sections outline generalized experimental workflows for assessing the biological activity of a PROTAC synthesized using this compound, such as ARV-771.

Protein Degradation Assays

A crucial step in characterizing a PROTAC is to quantify the degradation of the target protein. Western blotting is a standard technique for this purpose.

Western_Blot_Workflow start Cancer Cell Culture treat Treat with PROTAC (e.g., ARV-771) start->treat lyse Cell Lysis & Protein Extraction treat->lyse quant Protein Quantification (e.g., BCA Assay) lyse->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary_ab Primary Antibody Incubation (Target Protein & Loading Control) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect Chemiluminescent Detection secondary_ab->detect analyze Data Analysis (Band Densitometry) detect->analyze

Caption: General workflow for Western Blot analysis of protein degradation.

Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., CRPC cell lines) at an appropriate density. After adherence, treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation.

Cell Viability Assays

To assess the functional consequences of target protein degradation, cell viability assays are performed.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Plot the cell viability against the logarithm of the PROTAC concentration to determine the IC50 value.

Conclusion

This compound is a pivotal molecule in the field of targeted protein degradation. While it does not possess intrinsic anti-cancer activity, its ability to recruit the VHL E3 ligase enables the development of potent PROTACs like ARV-771. The remarkable efficacy of these degraders in preclinical cancer models underscores the therapeutic potential unlocked by this key chemical entity. The experimental frameworks provided herein offer a basis for the continued evaluation and development of novel PROTACs that leverage the power of this compound to combat cancer.

References

The Role of (S,R,S)-AHPC-Me Dihydrochloride in the Ubiquitin-Proteasome System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a pivotal chemical entity in the field of targeted protein degradation. As a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, it serves as a critical component in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the ubiquitin-proteasome system, the function of VHL, and the specific role of (S,R,S)-AHPC-Me dihydrochloride in hijacking this cellular machinery to induce the degradation of specific proteins of interest. Detailed experimental protocols for characterizing VHL ligand binding and cellular degradation assays are provided, along with quantitative data for relevant compounds to aid in the development of novel protein degraders.

Introduction: The Ubiquitin-Proteasome System and Targeted Protein Degradation

The ubiquitin-proteasome system (UPS) is a fundamental cellular process responsible for the regulated degradation of intracellular proteins. This pathway plays a crucial role in maintaining protein homeostasis, controlling cell cycle progression, and eliminating misfolded or damaged proteins. The UPS involves a sequential enzymatic cascade:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.

The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Targeted protein degradation has emerged as a powerful therapeutic modality that leverages the cell's own protein disposal machinery to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.

This compound: A Key VHL E3 Ligase Ligand

This compound is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most utilized E3 ligases in PROTAC development.[1][2] It is a derivative of the well-characterized VHL ligand, VH032.[3][4] The (S,R,S)-AHPC core structure mimics the endogenous substrate of VHL, the hydroxylated hypoxia-inducible factor 1α (HIF-1α), enabling it to bind to the substrate recognition pocket of VHL with high affinity.

The primary role of this compound is to serve as the VHL-recruiting moiety in a PROTAC. By being chemically linked to a ligand for a target protein, it brings the VHL E3 ligase into close proximity with that protein, thereby inducing its ubiquitination and degradation. A notable example of a PROTAC synthesized using an (S,R,S)-AHPC-Me derivative is ARV-771, which potently degrades BET proteins.[5][6][7]

Chemical Information
PropertyValue
IUPAC Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide dihydrochloride
Molecular Formula C₂₃H₃₂N₄O₃S · 2HCl
Molecular Weight 517.51 g/mol
CAS Number 1948273-03-7
Quantitative Binding Data

While the direct binding affinity of this compound for VHL is not extensively reported in publicly available literature, the affinity of its parent compound, VH032, provides a strong reference point. The binding affinities of various VHL ligands and related PROTACs are summarized below.

CompoundAssay TypeTargetBinding Affinity (Kd / IC50)Reference
VH032 Isothermal Titration Calorimetry (ITC)VHL185 nM (Kd)[4]
VHL Ligand 14 Not SpecifiedVHL196 nM (IC50)[8]
VL285 Not SpecifiedVHL0.34 µM (IC50)[8]
VH-298 Not SpecifiedVHL80-90 nM (Kd)[8]
ARV-771 (contains (S,R,S)-AHPC-Me derivative) Cellular DegradationBET Proteins< 1 nM (DC50)[5][6][7]
MZ1 (contains VH032 derivative) Surface Plasmon Resonance (SPR)VHL29 nM (Kd)[3]
MZ1 (contains VH032 derivative) Isothermal Titration Calorimetry (ITC)VHL66 nM (Kd)[3]

Signaling Pathway and Experimental Workflows

The mechanism of action of a PROTAC utilizing this compound involves a series of orchestrated molecular events, which can be investigated through various experimental assays.

PROTAC_Mechanism PROTAC Signaling Pathway cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-Me-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Ub Ubiquitin E1 E1 E2 E2 E1->E2 Ub E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

VHL Ligand Binding Assays

Determining the binding affinity of this compound or PROTACs containing this ligand to the VHL E3 ligase is a critical first step. Several biophysical techniques can be employed for this purpose.

Binding_Assay_Workflow VHL Ligand Binding Assay Workflow cluster_prep Preparation cluster_assays Binding Affinity Measurement Protein_Prep Purify VHL Protein Complex FP Fluorescence Polarization (FP) Protein_Prep->FP ITC Isothermal Titration Calorimetry (ITC) Protein_Prep->ITC SPR Surface Plasmon Resonance (SPR) Protein_Prep->SPR Ligand_Prep Prepare (S,R,S)-AHPC-Me or PROTAC Solution Ligand_Prep->FP Ligand_Prep->ITC Ligand_Prep->SPR Data_Analysis Data Analysis (Kd or IC50 determination) FP->Data_Analysis ITC->Data_Analysis SPR->Data_Analysis

Caption: General workflow for VHL binding assays.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The binding of the large VHL protein to the small fluorescent tracer slows its rotation, resulting in a high polarization signal. A competing compound will displace the tracer, leading to a decrease in the polarization signal.

Materials:

  • Purified VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide)

  • This compound or test PROTAC

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of the test compound in assay buffer.

  • In a 384-well plate, add the VBC complex and the fluorescent tracer at optimized concentrations.

  • Add the serially diluted test compound to the wells. Include controls for high polarization (VBC + tracer) and low polarization (tracer only).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Highly purified and concentrated VHL protein complex

  • Highly purified and concentrated this compound or test PROTAC

  • ITC buffer (the final dialysis buffer for the protein)

  • Isothermal titration calorimeter

Protocol:

  • Thoroughly clean the sample cell and injection syringe of the ITC instrument.

  • Load the VHL protein solution into the sample cell and the ligand solution into the injection syringe.

  • Perform a series of small, timed injections of the ligand into the sample cell while continuously monitoring the heat change.

  • As a control, perform a titration by injecting the ligand into the buffer alone to measure the heat of dilution.

  • Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the Kd, n, and ΔH.

Principle: SPR is a label-free technique that measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the real-time monitoring of binding events and the determination of kinetic parameters (association and dissociation rates) and binding affinity.

Materials:

  • Purified VHL protein complex

  • This compound or test PROTAC

  • SPR instrument and sensor chips (e.g., CM5)

  • Immobilization buffers and reagents (e.g., EDC/NHS)

  • Running buffer (e.g., HBS-EP+)

Protocol:

  • Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare a series of concentrations of the test compound in running buffer.

  • Inject the different concentrations of the test compound over the sensor chip surface and monitor the binding response in real-time.

  • After each injection, allow for a dissociation phase where running buffer flows over the chip.

  • If necessary, regenerate the sensor surface using a suitable regeneration solution.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Degradation Assays

Once binding to VHL is confirmed, the next step is to assess the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

Degradation_Assay_Workflow Cellular Degradation Assay Workflow cluster_detection Degradation Detection Cell_Culture Culture appropriate cell line PROTAC_Treatment Treat cells with varying concentrations of PROTAC Cell_Culture->PROTAC_Treatment Cell_Lysis Lyse cells to extract proteins PROTAC_Treatment->Cell_Lysis Protein_Quantification Quantify total protein concentration Cell_Lysis->Protein_Quantification Western_Blot Western Blot Protein_Quantification->Western_Blot NanoBRET NanoBRET Assay Protein_Quantification->NanoBRET Data_Analysis Data Analysis (DC50 and Dmax determination) Western_Blot->Data_Analysis NanoBRET->Data_Analysis

Caption: Workflow for cellular degradation assays.

Principle: Western blotting is a widely used technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate. By comparing the protein levels in PROTAC-treated cells to vehicle-treated controls, the extent of protein degradation can be determined.

Materials:

  • Cell line expressing the target protein and VHL

  • PROTAC molecule

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 16-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody.

  • Quantify the band intensities and normalize the target protein levels to the loading control.

  • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be used to monitor protein-protein interactions in live cells. To measure ternary complex formation, the target protein can be tagged with a NanoLuc® luciferase and the E3 ligase with a HaloTag® ligand labeled with a fluorescent acceptor. PROTAC-induced proximity brings the donor and acceptor into close range, resulting in a BRET signal. A similar principle can be used to measure ubiquitination by tagging ubiquitin with the fluorescent acceptor.

Materials:

  • Cell line endogenously expressing the target protein tagged with HiBiT (a small NanoLuc® fragment) and stably expressing LgBiT (the larger NanoLuc® fragment).

  • Vectors for expressing HaloTag®-VHL or HaloTag®-Ubiquitin.

  • PROTAC molecule

  • Nano-Glo® Vivazine substrate

  • HaloTag® NanoBRET® 618 Ligand

  • Plate reader capable of measuring luminescence and filtered light emission.

Protocol (Ternary Complex Formation):

  • Transfect the HiBiT/LgBiT-tagged cell line with the HaloTag®-VHL expression vector.

  • Seed the cells in a multi-well plate.

  • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

  • Add a serial dilution of the PROTAC to the wells.

  • Add the Nano-Glo® Vivazine substrate.

  • Measure the donor and acceptor emission signals over time using a plate reader.

  • Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.

Conclusion

This compound is a cornerstone molecule in the development of VHL-based PROTACs. Its ability to effectively recruit the VHL E3 ligase to a target protein has enabled the degradation of numerous previously "undruggable" targets. A thorough understanding of its interaction with VHL and the downstream cellular consequences is essential for the rational design of novel and effective protein degraders. The experimental protocols outlined in this guide provide a robust framework for the characterization of this compound-containing PROTACs, from initial binding assessment to cellular degradation efficacy. This will undoubtedly facilitate the continued advancement of targeted protein degradation as a transformative therapeutic strategy.

References

Decoding the Molecular Embrace: A Technical Guide to the Binding Affinity of (S,R,S)-AHPC-Me with VHL

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Binding Dynamics of a Key VHL Ligand for Targeted Protein Degradation

This technical guide offers an in-depth analysis of the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me. Tailored for researchers, scientists, and drug development professionals, this document elucidates the critical molecular interactions that underpin the efficacy of many proteolysis-targeting chimeras (PROTACs). Through a comprehensive review of available data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows, this guide serves as a critical resource for the rational design of next-generation protein degraders.

Introduction: The Significance of VHL in Targeted Protein Degradation

The von Hippel-Lindau (VHL) protein is a crucial component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex. This complex plays a pivotal role in cellular homeostasis by targeting proteins for ubiquitination and subsequent degradation by the proteasome. A key natural substrate for VHL is the alpha subunit of the hypoxia-inducible factor (HIF-1α). The ability to hijack this natural degradation pathway using small molecules has revolutionized therapeutic strategies, particularly in the realm of oncology.

(S,R,S)-AHPC-Me, also known as VHL Ligand 2, is a synthetic ligand designed to bind with high affinity to the substrate recognition pocket of VHL. It is a derivative of the well-characterized VHL ligand VH032 and is a fundamental building block for numerous PROTACs, including the notable BET degrader, ARV-771. Understanding the precise binding affinity and the experimental conditions to measure it is paramount for the successful development of potent and selective protein degraders.

Quantitative Binding Affinity of (S,R,S)-AHPC-Me and Related Ligands to VHL

The following table summarizes the binding affinities of closely related and well-characterized VHL ligands to provide a comparative context.

LigandBinding Affinity (Kd)Binding Affinity (IC50)Assay MethodReference
VH032 185 nM-Isothermal Titration Calorimetry (ITC)[2]
VH298 80 - 90 nM-Isothermal Titration Calorimetry (ITC)[3]
VHL Ligand 14 -196 nMNot Specified[2]
VL285 -0.34 µMNot Specified[2]
(S,R,S)-AHPC -GMB-475 (PROTAC) IC50 of 1.11 µM in Ba/F3 cellsCell-based degradation assay[2]

Experimental Protocols for Measuring Binding Affinity

Accurate determination of binding affinity is crucial for the development of effective VHL-recruiting PROTACs. The following are detailed methodologies for key experiments used to quantify the interaction between small molecule ligands and the VHL protein complex.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by the test compound.[4]

  • Materials:

    • Recombinant VHL protein complex (e.g., VCB complex)

    • Fluorescently labeled VHL ligand (tracer)

    • Test compound (e.g., (S,R,S)-AHPC-Me)

    • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN 20)

    • 384-well low-volume plates

    • HTRF-compatible plate reader

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

    • Reaction Setup: In a 384-well plate, add the test compound dilutions.

    • VHL Addition: Add the VHL protein to each well.

    • Tracer Addition: Add the fluorescently labeled VHL ligand to each well.

    • Incubation: Incubate the plate at room temperature for a specified time (typically 1-2 hours), protected from light.

    • Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

    • Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on the association and dissociation of a ligand and an analyte.[4]

  • Materials:

    • Recombinant VHL protein

    • Test compound

    • SPR sensor chip (e.g., CM5)

    • Immobilization reagents (e.g., EDC, NHS)

    • Running buffer

    • SPR instrument

  • Procedure:

    • VHL Immobilization: Immobilize the VHL protein onto the sensor chip surface using standard amine coupling chemistry.

    • Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU).

    • Regeneration: After each injection, regenerate the sensor surface to remove the bound compound.

    • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[4]

  • Materials:

    • Highly purified and concentrated VHL protein

    • Highly purified and concentrated test compound

    • ITC buffer (dialysis buffer for the protein)

    • Isothermal titration calorimeter

  • Procedure:

    • Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer.

    • ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the VHL protein into the sample cell and the test compound into the injection syringe.

    • Titration: Perform a series of small injections of the test compound into the sample cell containing the VHL protein while monitoring the heat change.

    • Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.

    • Data Analysis: Integrate the heat-change peaks and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).

Visualizing the VHL Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a->PHD O2 VHL_complex VHL-E3 Ligase Complex HIF1a->VHL_complex Binding Proteasome Proteasome HIF1a->Proteasome PHD->HIF1a Hydroxylation VHL_complex->HIF1a Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α (stabilized) HIF1_dimer HIF-1 Dimer Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE Binding Target_Genes Target Gene Expression HRE->Target_Genes Activation AHPC_Me (S,R,S)-AHPC-Me AHPC_Me->VHL_complex Inhibition

VHL Signaling Pathway and Point of Intervention.

SPR_Workflow start Start prep_protein Prepare & Immobilize VHL Protein on Sensor Chip start->prep_protein prep_ligand Prepare Serial Dilutions of (S,R,S)-AHPC-Me prep_protein->prep_ligand injection Inject Ligand Concentrations over Sensor Surface prep_ligand->injection detection Real-time Detection of Binding (Response Units) injection->detection regeneration Regenerate Sensor Surface detection->regeneration data_analysis Data Analysis: Fit Sensorgrams to Binding Model detection->data_analysis regeneration->injection Next Concentration results Determine ka, kd, and KD data_analysis->results end End results->end

Surface Plasmon Resonance (SPR) Experimental Workflow.

Conclusion

(S,R,S)-AHPC-Me is a pivotal VHL ligand that has significantly contributed to the advancement of targeted protein degradation. While a precise, publicly available K_d value remains to be published, the data from its parent compound and the success of the PROTACs it enables, underscore its high-affinity interaction with VHL. The experimental protocols detailed herein provide a robust framework for researchers to quantify this and other ligand-VHL interactions, thereby facilitating the design and optimization of novel therapeutics. The continued exploration of the structure-activity relationships of AHPC derivatives will undoubtedly lead to the development of even more potent and selective VHL-based protein degraders.

References

Initial Studies on (S,R,S)-AHPC-Me Dihydrochloride for BET Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a key chemical entity utilized in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This molecule serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently used E3 ligases in PROTAC design. By recruiting the VHL E3 ligase, (S,R,S)-AHPC-Me facilitates the ubiquitination and subsequent proteasomal degradation of a target protein of interest. This technical guide provides an in-depth overview of the initial studies and core principles underlying the use of (S,R,S)-AHPC-Me in the degradation of Bromodomain and Extra-Terminal (BET) proteins, a family of epigenetic readers implicated in various cancers and inflammatory diseases.

Mechanism of Action: VHL-Mediated BET Protein Degradation

PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. In the context of BET protein degradation using (S,R,S)-AHPC-Me, the PROTAC molecule, such as ARV-771, orchestrates the formation of a ternary complex between the BET protein (e.g., BRD4), the PROTAC itself, and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the BET protein. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

BET_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me-Linker-BETi (e.g., ARV-771) BET BET Protein (BRD2, BRD3, BRD4) PROTAC->BET Binds to Bromodomain VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex Recruits via (S,R,S)-AHPC-Me Ternary_Complex BET - PROTAC - VHL PolyUb_BET Polyubiquitinated BET Protein Ternary_Complex->PolyUb_BET Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->VHL_complex Loads Ub Proteasome 26S Proteasome PolyUb_BET->Proteasome Recognition Degraded_BET Degraded Peptides Proteasome->Degraded_BET Degradation ITC_Workflow cluster_0 ITC Experimental Workflow Prep Sample Preparation - Purified VHL Protein - (S,R,S)-AHPC-Me Solution - Matched Buffer Loading Loading ITC - VHL in Sample Cell - Ligand in Syringe Prep->Loading Titration Titration - Inject Ligand into VHL - Measure Heat Change Loading->Titration Data_Acq Data Acquisition - Generate Thermogram Titration->Data_Acq Analysis Data Analysis - Integrate Peaks - Fit to Binding Model - Determine Kd, ΔH, ΔS Data_Acq->Analysis

Methodological & Application

Application Notes and Protocols for (S,R,S)-AHPC-Me Dihydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It serves as a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce targeted protein degradation.[1][2][3] By incorporating (S,R,S)-AHPC-Me, a PROTAC can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4][5]

One of the most notable applications of (S,R,S)-AHPC-Me dihydrochloride is in the synthesis of ARV-771, a potent PROTAC that targets Bromodomain and Extra-Terminal (BET) proteins for degradation.[1][2][3] ARV-771 has demonstrated significant anti-cancer activity in preclinical models of castration-resistant prostate cancer (CRPC).[6][7][8] These application notes provide detailed protocols for the in vitro characterization of PROTACs synthesized using this compound, with a focus on CRPC cell lines.

Data Presentation

The following tables summarize the in vitro activity of ARV-771, a PROTAC synthesized using this compound, in various castration-resistant prostate cancer (CRPC) cell lines.

Table 1: In Vitro Degradation Activity of ARV-771 in CRPC Cell Lines

Cell LineTarget ProteinsDC₅₀ (nM)Reference(s)
22Rv1BRD2/3/4< 5[6]
VCaPBRD2/3/4< 5[6]
LnCaP95BRD2/3/4< 5[6]
22Rv1BRD2, BRD3, BRD4< 5 (for all)[9]
VCaPAR< 1
LNCaPAR< 1
22Rv1AR0.2[10]
LNCaPAR0.5[10]
VCaPAR1[10]

Table 2: In Vitro Anti-proliferative and Functional Activity of ARV-771 in CRPC Cell Lines

Cell LineAssayIC₅₀ (nM)Downstream EffectsReference(s)
22Rv1c-MYC expression< 1-[10]
VCaPc-MYC expression< 1-
LnCaP95c-MYC expression< 1-
22Rv1Proliferation-Induction of apoptosis (PARP cleavage)[9][10]
VCaPAndrogen Receptor (AR) levels-Reduction of full-length AR protein levels[9]

Experimental Protocols

Preparation of this compound Stock Solution

A 10 mM stock solution of this compound is typically prepared in dimethyl sulfoxide (B87167) (DMSO).[1] For in vivo studies or specific in vitro assays requiring lower DMSO concentrations, further dilution into an appropriate vehicle is recommended. A common vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11] Stock solutions should be stored at -20°C for short-term storage or -80°C for long-term storage to prevent degradation.[1]

Cell Culture

Castration-resistant prostate cancer cell lines such as 22Rv1, VCaP, and LNCaP can be used. These cells are typically cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Western Blotting for Protein Degradation

This protocol is to assess the degradation of a target protein (e.g., BRD4) following treatment with a PROTAC synthesized from this compound.

Materials:

  • CRPC cells (e.g., 22Rv1)

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BRD4, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-BRD4, diluted 1:1000 in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Cell Viability (MTS) Assay

This assay measures the effect of the PROTAC on cell proliferation and viability.

Materials:

  • CRPC cells

  • 96-well plates

  • PROTAC of interest

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.[10]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.01 µM to 100 µM) for 72 hours.[10][12] Include a vehicle control.

  • MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[10]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the VHL E3 ligase complex.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Reaction Setup: On ice, assemble the ubiquitination reaction mixture containing E1, E2, VBC complex, target protein, ubiquitin, and ATP in the reaction buffer.

  • PROTAC Addition: Add the PROTAC at various concentrations. Include a no-PROTAC control.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the target protein to detect the formation of higher molecular weight polyubiquitinated species.

Mandatory Visualizations

PROTAC_Mechanism cluster_VHL VHL E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade VHL VHL CUL2 CUL2 ElonginBC Elongin B/C RBX1 RBX1 POI Protein of Interest (e.g., BRD4) RBX1->POI Polyubiquitination E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Ub E2->RBX1 Ub Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome POI->Proteasome Recognition Degradation Degraded Peptides POI->Degradation Degradation PROTAC (S,R,S)-AHPC-Me based PROTAC PROTAC->VHL Binds PROTAC->POI Binds

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_Synthesis PROTAC Synthesis cluster_InVitro In Vitro Evaluation start (S,R,S)-AHPC-Me dihydrochloride protac_synthesis PROTAC Conjugation start->protac_synthesis linker Linker Synthesis linker->protac_synthesis poi_ligand Protein of Interest Ligand poi_ligand->protac_synthesis binding_assay VHL Binding Assay (e.g., FP, HTRF) protac_synthesis->binding_assay degradation_assay Western Blot for Protein Degradation binding_assay->degradation_assay viability_assay Cell Viability Assay (e.g., MTS) degradation_assay->viability_assay ubiquitination_assay In Vitro Ubiquitination Assay degradation_assay->ubiquitination_assay

Caption: Experimental workflow for PROTAC development.

References

Designing Potent Protein Degraders: Application Notes and Protocols for PROTACs Incorporating (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology with (S,R,S)-AHPC-Me Dihydrochloride (B599025)

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1]

(S,R,S)-AHPC-Me dihydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC development.[2][3] Its favorable properties make it a valuable building block for the synthesis of potent and selective protein degraders. This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs incorporating this compound.

PROTAC Design and Synthesis Workflow

The development of a novel PROTAC is a systematic process that begins with the identification of a POI and culminates in a thoroughly characterized protein degrader. The general workflow involves ligand selection, linker design, chemical synthesis, and comprehensive biological evaluation.

PROTAC Design Workflow PROTAC Design, Synthesis, and Evaluation Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Target & Ligand Selection Target & Ligand Selection Linker Design Linker Design Target & Ligand Selection->Linker Design Select POI ligand with attachment point PROTAC Synthesis PROTAC Synthesis Linker Design->PROTAC Synthesis Choose linker type and length Biochemical Evaluation Biochemical Evaluation PROTAC Synthesis->Biochemical Evaluation Synthesize PROTAC (e.g., amide coupling) Cellular Evaluation Cellular Evaluation Biochemical Evaluation->Cellular Evaluation Confirm binding and complex formation In vivo Studies In vivo Studies Cellular Evaluation->In vivo Studies Assess degradation, phenotypic effects

Caption: A generalized workflow for the design and development of a PROTAC.

Synthetic Protocols

The synthesis of a PROTAC typically involves the conjugation of the POI ligand, the linker, and the E3 ligase ligand. Amide bond formation and click chemistry are two common strategies for assembling these components.

Protocol 1: Amide Bond Formation using HATU

This protocol describes the coupling of a POI ligand containing a carboxylic acid to an amine-functionalized linker attached to (S,R,S)-AHPC-Me.

Materials:

  • POI ligand with a terminal carboxylic acid

  • (S,R,S)-AHPC-Me-linker-amine conjugate

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • HPLC for purification

Procedure:

  • In a clean, dry reaction vessel, dissolve the POI ligand-carboxylic acid (1 equivalent) and the (S,R,S)-AHPC-Me-linker-amine (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC.[4]

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol is suitable for conjugating a POI ligand and an (S,R,S)-AHPC-Me derivative that have been functionalized with an azide (B81097) and an alkyne, respectively.

Materials:

  • POI ligand with a terminal azide

  • (S,R,S)-AHPC-Me-linker-alkyne conjugate

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (B103910)/Water (1:1)

  • Reaction vessel and magnetic stirrer

  • HPLC for purification

Procedure:

  • In a reaction vessel, dissolve the POI ligand-azide (1 equivalent) and the (S,R,S)-AHPC-Me-linker-alkyne (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Add CuSO4 (0.1 equivalents) to the mixture.

  • Add sodium ascorbate (0.2 equivalents) to initiate the reaction.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC.[5][6]

Quantitative Data for PROTACs Utilizing (S,R,S)-AHPC-Me

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce the degradation of the target protein. The following table summarizes key quantitative data for several PROTACs that utilize (S,R,S)-AHPC-Me as the VHL ligand.

PROTAC NameTarget Protein(s)DC50DmaxCell LineReference(s)
ARV-771BRD2, BRD3, BRD4<1 nM>90%22Rv1, VCaP[3]
ARD-266Androgen Receptor (AR)0.2-1 nM>95%LNCaP, VCaP, 22Rv1[7]
MS4322PRMT51.1 µM74%MCF-7[8]
A1874BRD45 nM>98%RS4;11
Compound 3p38α100 nM~80%HeLa[9]
dNF-κB #15p65 (NF-κB)~1 µM~60%HEK293T[10]
GP262PI3Kα/mTOR42-227 nM (PI3Kα), 45 nM (mTOR)>70%MDA-MB-231[11]

Experimental Protocols for PROTAC Evaluation

A series of biochemical and cellular assays are essential to characterize the activity and mechanism of action of a newly synthesized PROTAC.

Protocol 3: Western Blot Analysis of Protein Degradation

Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[12][13]

Materials:

  • Cell line expressing the POI (e.g., LNCaP for AR, HeLa for BRD4)[12][14]

  • PROTAC of interest

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (and vehicle control) for a specified time course (e.g., 4, 8, 16, 24 hours).[15]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash and incubate with the secondary antibody for 1 hour at room temperature.[13]

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 4: Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the PROTAC's mechanism of action. Several biophysical techniques can be employed for this purpose.

Co-Immunoprecipitation (Co-IP):

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.[16]

  • Lyse the cells and incubate the lysate with an antibody against the POI or the E3 ligase, coupled to protein A/G beads.

  • Wash the beads to remove non-specific binders.

  • Elute the protein complexes and analyze by Western blot for the presence of all three components (POI, E3 ligase, and a tag on the PROTAC if applicable).[16]

Signaling Pathways and Logical Relationships

The degradation of a target protein by a PROTAC can have significant downstream effects on cellular signaling pathways. Understanding these consequences is critical for elucidating the therapeutic potential of the PROTAC.

BRD4 Degradation Signaling Pathway

BRD4 is a key epigenetic reader that regulates the transcription of several oncogenes, most notably MYC.[17] Its degradation by a PROTAC like ARV-771 leads to the suppression of MYC expression, resulting in cell cycle arrest and apoptosis.[17]

BRD4 Degradation Pathway Downstream Effects of BRD4 Degradation BRD4_PROTAC BRD4 PROTAC ((S,R,S)-AHPC-Me based) VHL VHL E3 Ligase BRD4_PROTAC->VHL recruits BRD4 BRD4 Protein BRD4_PROTAC->BRD4 Ternary_Complex BRD4-PROTAC-VHL Ternary Complex VHL->Ternary_Complex BRD4->Ternary_Complex Ubiquitination BRD4 Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome leads to Degradation BRD4 Degradation Proteasome->Degradation MYC_Transcription MYC Gene Transcription Degradation->MYC_Transcription downregulates Cell_Cycle_Arrest Cell Cycle Arrest MYC_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis MYC_Transcription->Apoptosis

Caption: Signaling cascade initiated by BRD4 degradation via a VHL-recruiting PROTAC.

Androgen Receptor (AR) Degradation Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth and survival. PROTACs that induce AR degradation can overcome resistance to traditional AR antagonists. The degradation of AR leads to the downregulation of AR-target genes, inhibiting cell proliferation.[14][18]

AR Degradation Pathway Downstream Effects of Androgen Receptor Degradation AR_PROTAC AR PROTAC ((S,R,S)-AHPC-Me based) VHL VHL E3 Ligase AR_PROTAC->VHL recruits AR Androgen Receptor (AR) AR_PROTAC->AR Ternary_Complex AR-PROTAC-VHL Ternary Complex VHL->Ternary_Complex AR->Ternary_Complex Ubiquitination AR Polyubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome leads to Degradation AR Degradation Proteasome->Degradation AR_Target_Genes AR Target Gene Expression (e.g., PSA) Degradation->AR_Target_Genes downregulates Cell_Proliferation Inhibition of Cell Proliferation AR_Target_Genes->Cell_Proliferation

Caption: Pathway showing how AR degradation by a PROTAC impacts prostate cancer cell signaling.

References

(S,R,S)-AHPC-Me dihydrochloride solubility and preparation for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-Me dihydrochloride (B599025), a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These guidelines cover the solubility and preparation of this compound for cell culture-based experiments, essential for researchers working on Proteolysis Targeting Chimeras (PROTACs) and targeted protein degradation.

Introduction

(S,R,S)-AHPC-Me dihydrochloride is a key chemical tool used in the development of PROTACs. It serves as a VHL ligand, enabling the recruitment of the VHL E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] A notable application of this compound is in the synthesis of ARV-771, a PROTAC that targets BET proteins for degradation and has shown potency in castration-resistant prostate cancer cells.[1][2][4][5][6] Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.

Solubility and Stability

Accurate solubility data is fundamental for preparing stock solutions and ensuring the compound's bioavailability in experimental setups. The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to use freshly opened, anhydrous solvents, particularly for DMSO, as its hygroscopic nature can affect solubility.[2][5]

Table 1: Solubility and Stability of this compound

SolventSolubility (mg/mL)Molar EquivalentSpecial Conditions
Water100 mg/mL193.23 mMRequires sonication.[1][2]
DMSO50 mg/mL96.62 mMRequires sonication and gentle warming (up to 60°C).[2][4]

Stock Solution Stability:

Storage TemperatureShelf LifeNotes
-20°C1 monthStore in sealed, airtight vials, protected from moisture.[2][5]
-80°C6 monthsStore in sealed, airtight vials, protected from moisture.[2][5]

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.

Experimental Protocols

This section provides a detailed protocol for the preparation of this compound for use in cell culture experiments.

Materials
  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Sterile 0.22 µm syringe filter

Preparation of Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.18 mg.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath. Gentle warming (up to 60°C) can also aid dissolution.[2][4] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: While not always necessary for DMSO stocks, if sterility is a major concern, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2][5]

Preparation of Working Solution for Cell Culture
  • Thawing: Thaw a single-use aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in sterile cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and ideally below 0.1%.

  • Mixing: Mix the working solution thoroughly by gentle pipetting or brief vortexing before adding it to the cell culture plates.

  • Application: Add the final working solution to your cell culture plates.

Diagrams

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh (S,R,S)-AHPC-Me dihydrochloride powder add_dmso Add sterile DMSO weigh->add_dmso dissolve Vortex and/or sonicate (gentle warming if needed) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution aliquot store->thaw dilute Serially dilute in cell culture medium thaw->dilute mix Mix thoroughly dilute->mix apply Add to cell culture mix->apply

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This diagram illustrates the mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-Me as the VHL ligand.

G cluster_protac PROTAC Complex Formation cluster_degradation Targeted Protein Degradation protac PROTAC (e.g., ARV-771) vhl_ligand (S,R,S)-AHPC-Me moiety protac->vhl_ligand contains target_ligand Target Ligand (e.g., for BET protein) protac->target_ligand contains ternary Ternary Complex (VHL-PROTAC-Target) protac->ternary linker Linker vhl_ligand->linker target_ligand->linker vhl VHL E3 Ligase Complex vhl->ternary target Target Protein (e.g., BRD4) target->ternary ub_target Poly-ubiquitinated Target Protein ternary->ub_target Ubiquitination ub Ubiquitin (Ub) ub->ternary proteasome Proteasome ub_target->proteasome Recognition & Degradation degraded Degraded Peptides proteasome->degraded

References

in vivo administration and formulation of (S,R,S)-AHPC-Me dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] It serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a specific E3 ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Due to its role in hijacking the ubiquitin-proteasome system, (S,R,S)-AHPC-Me is instrumental in the synthesis of degraders for various therapeutic targets.[4] A prominent example is its use in the creation of ARV-771, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins, which has shown significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC).[1][2][3] These notes provide detailed protocols for the formulation and in vivo administration of (S,R,S)-AHPC-Me dihydrochloride and its derivatives, using ARV-771 as a primary example.

Mechanism of Action: VHL-Mediated Protein Degradation

When incorporated into a PROTAC, the (S,R,S)-AHPC-Me moiety binds to the VHL E3 ligase. The other end of the PROTAC binds to the target protein (e.g., BRD4, a BET protein). This proximity induces the formation of a ternary complex between the VHL ligase, the PROTAC, and the target protein. The VHL ligase then ubiquitinates the target protein, marking it for recognition and degradation by the 26S proteasome. This process is catalytic, as the PROTAC molecule is released and can mediate the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me-based PROTAC (e.g., ARV-771) VHL_bound VHL PROTAC->VHL_bound Binds POI_bound Target Protein PROTAC->POI_bound Binds VHL VHL E3 Ligase POI Target Protein (e.g., BRD4) PROTAC_bound PROTAC VHL_bound->PROTAC_bound VHL_bound->POI_bound Induces Ubiquitination PROTAC_bound->POI_bound Proteasome 26S Proteasome POI_bound->Proteasome Targeted for Degradation Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC Mechanism of Action.

Downstream signaling is significantly impacted by the degradation of the target protein. For instance, the degradation of BET proteins by ARV-771 leads to the suppression of key oncogenic drivers like c-MYC and the Androgen Receptor (AR), resulting in apoptosis and tumor growth inhibition in prostate cancer models.[5][6]

Downstream_Signaling cluster_pathway Oncogenic Pathways ARV771 ARV-771 (contains (S,R,S)-AHPC-Me) BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET Targets Degradation Proteasomal Degradation BET->Degradation Leads to cMYC c-MYC Transcription Degradation->cMYC Inhibits AR Androgen Receptor (AR) Signaling Degradation->AR Inhibits Proliferation Tumor Cell Proliferation & Survival cMYC->Proliferation AR->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to BET_active->cMYC Promotes BET_active->AR Promotes

Caption: Downstream effects of BET protein degradation.

Formulation Protocols for In Vivo Administration

The dihydrochloride salt form of (S,R,S)-AHPC-Me generally requires specific solubilization protocols for in vivo use. The following tables summarize recommended vehicles and preparation methods. It is crucial to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1][7][8]

Table 1: Solubility Data for this compound and Related Compounds

CompoundFormulation VehicleAchieved ConcentrationSolution Appearance
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mLClear Solution
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mLClear Solution
This compound10% DMSO, 90% Corn Oil≥ 5 mg/mLClear Solution
ARV-77110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.0 mg/mLClear Solution
ARV-77110% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLClear Solution
ARV-77110% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution

Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) can enhance the solubility of hydrophobic compounds.

Protocol 1: PEG300/Tween-80 Formulation (Recommended for Subcutaneous/Intraperitoneal Injection)

This protocol yields a clear solution suitable for parenteral administration.

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Add Co-solvents: To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is uniform.

  • Add 50 µL of Tween-80 and mix again until clear.

  • Final Dilution: Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently.

  • Final Concentration Example: A 50 mg/mL stock will yield a 5 mg/mL final working solution.

Protocol 2: Corn Oil Formulation (Recommended for Subcutaneous/Oral Administration)

This protocol is suitable for compounds that are stable in an oil-based vehicle.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Dilute in Oil: To prepare 1 mL of working solution, add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.

  • Homogenize: Mix thoroughly by vortexing or sonication until a uniform suspension or solution is achieved.

In Vivo Administration Protocols

The following protocols are based on preclinical studies of the BET-degrader ARV-771, which utilizes an (S,R,S)-AHPC-Me derivative. These should be adapted based on the specific experimental design, animal model, and compound properties.

Table 2: Summary of In Vivo Study Parameters for ARV-771

ParameterDescription
Animal Model Male Nu/Nu mice or CB17 SCID mice with tumor xenografts (e.g., 22Rv1, VCaP cell lines).[6][9]
Administration Route Subcutaneous (s.c.) injection.[6]
Dosage Range 5, 10, 20, 30, 50 mg/kg.[10][11]
Dosing Frequency Daily (q.d.) or every other day.[6][11]
Study Duration 3 days (for pharmacodynamics) up to 3 weeks (for efficacy).[6][10]
Vehicle Control The corresponding formulation vehicle without the active compound.
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study to evaluate a PROTAC derived from (S,R,S)-AHPC-Me.

  • Cell Culture and Implantation:

    • Culture human cancer cells (e.g., 22Rv1 castration-resistant prostate cancer cells) under standard conditions.

    • Implant 5 x 10⁶ cells subcutaneously into the flank of male Nu/Nu mice.[5]

  • Tumor Growth and Randomization:

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize animals into treatment cohorts (e.g., n=10 mice per group), including a vehicle control group and multiple dose-level groups.

  • Compound Preparation and Administration:

    • On each day of dosing, prepare the required formulation (e.g., using Protocol 3.1) based on the average body weight of the cohort.

    • Administer the compound or vehicle subcutaneously at the specified dose (e.g., 30 mg/kg) and schedule (e.g., once daily).[6]

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status.

    • At the end of the study (e.g., after 14-21 days), sacrifice the animals 8 hours after the final dose.[10]

  • Sample Collection and Analysis:

    • Collect tumor tissue and plasma samples.

    • Analyze tumor lysates by immunoblotting to confirm the degradation of the target protein (e.g., BRD4) and downstream effectors (e.g., c-MYC).[6]

    • Evaluate tumor growth inhibition or regression as the primary efficacy endpoint.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A1 Cell Culture (e.g., 22Rv1) A2 Subcutaneous Implantation in Mice A1->A2 A3 Tumor Growth to ~150 mm³ A2->A3 A4 Randomize into Treatment Groups A3->A4 B1 Prepare Formulation (e.g., Protocol 3.1) A4->B1 Begin Dosing B2 Administer Daily (e.g., 30 mg/kg s.c.) B1->B2 B3 Monitor Tumor Volume & Body Weight B2->B3 C1 End of Study (e.g., Day 21) B3->C1 Conclude Study C2 Collect Tumor & Plasma Samples C1->C2 C3 Immunoblot Analysis (BRD4, c-MYC) C2->C3 C4 Efficacy Analysis (Tumor Growth Inhibition) C2->C4

Caption: Workflow for an in vivo xenograft study.

References

Application Notes and Protocols: Synthesis of ARV-771 from (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of ARV-771, a potent and selective BET degrader, utilizing (S,R,S)-AHPC-Me dihydrochloride (B599025) as a key starting material. The information is compiled from established patent literature and is intended for research and development purposes.

Introduction to ARV-771

ARV-771 is a Proteolysis Targeting Chimera (PROTAC) that induces the degradation of bromodomain and extraterminal (BET) proteins, specifically BRD2, BRD3, and BRD4. These proteins are crucial regulators of gene expression, and their aberrant activity is implicated in various cancers. ARV-771 functions by simultaneously binding to a BET protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein. This targeted degradation approach offers a powerful strategy for modulating protein levels and has shown promise in preclinical studies.

The synthesis of ARV-771 involves the coupling of a BET inhibitor moiety with a VHL ligand, connected by a linker. The protocol detailed below describes the final coupling step to yield ARV-771.

Signaling Pathway of ARV-771

ARV-771 operates by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target BET protein (like BRD4) and the VHL E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin molecules to the BET protein, marking it for degradation by the proteasome.

ARV771_Pathway ARV771 ARV-771 TernaryComplex Ternary Complex (BRD4-ARV771-VHL) ARV771->TernaryComplex Binds BRD4 BET Protein (BRD4) BRD4->TernaryComplex Binds VHL VHL E3 Ligase VHL->TernaryComplex Binds PolyUb Poly-ubiquitination TernaryComplex->PolyUb Induces Ub Ubiquitin (Ub) Ub->PolyUb Adds Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Degradation Degraded BRD4 (Amino Acids) Proteasome->Degradation Results in

Caption: Mechanism of ARV-771-mediated BET protein degradation.

Experimental Protocol: Synthesis of ARV-771

This protocol details the coupling reaction between (S,R,S)-AHPC-Me dihydrochloride and a carboxylic acid intermediate to form ARV-771.

Materials and Reagents
ReagentAcronymSupplierCAS NumberNotes
This compound-Various1627055-08-9Key starting material (VHL ligand)
Carboxylic Acid Intermediate*-Custom-BET-binding moiety with linker
N,N-DiisopropylethylamineDIPEASigma-Aldrich7087-68-5Base
N,N-DimethylformamideDMFSigma-Aldrich68-12-2Anhydrous solvent
HATUHATUSigma-Aldrich148893-10-1Peptide coupling agent
DichloromethaneDCMSigma-Aldrich75-09-2Solvent for workup
Saturated Sodium Bicarbonate SolutionNaHCO₃Fisher144-55-8For aqueous workup
Brine-Fisher-For aqueous workup
Anhydrous Sodium Sulfate (B86663)Na₂SO₄Sigma-Aldrich7757-82-6Drying agent
Trifluoroacetic AcidTFASigma-Aldrich76-05-1For deprotection (if needed)

Note: The specific structure and synthesis of the carboxylic acid intermediate containing the BET-binding moiety and linker are described in patent literature (e.g., WO2015160845A1) and are assumed to be prepared beforehand.

Synthetic Workflow

Synthesis_Workflow Start (S,R,S)-AHPC-Me·2HCl + Carboxylic Acid Intermediate Reagents HATU, DIPEA DMF, Room Temp, 1h Start->Reagents Reaction Amide Coupling Reaction Reagents->Reaction Workup Aqueous Workup (NaHCO₃, Brine) Reaction->Workup Purification Purification (Preparative HPLC) Workup->Purification Product ARV-771 Purification->Product

Caption: Workflow for the final synthesis step of ARV-771.

Step-by-Step Procedure
  • Reaction Setup: To a solution of the carboxylic acid intermediate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add this compound (1.1 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to the mixture. Stir the solution at room temperature for 5 minutes.

  • Coupling Agent Addition: Add HATU (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 hour. Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, dilute the reaction mixture with a suitable organic solvent like Dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by preparative High-Performance Liquid Chromatography (HPLC) to yield ARV-771 as a pure solid.

Expected Results and Characterization

The successful synthesis of ARV-771 should be confirmed by analytical techniques.

ParameterExpected Result
Yield Variable, dependent on scale and purity of starting materials. Refer to specific patent examples for reported yields.
Appearance Typically a white to off-white solid.
Purity (HPLC) >95%
Mass Spec (MS) Expected m/z: [M+H]⁺ consistent with the molecular weight of ARV-771 (C₄₇H₅₅ClN₈O₇S₂).
NMR ¹H and ¹³C NMR spectra should be consistent with the structure of ARV-771.

Conclusion

This document provides a detailed protocol for the synthesis of the BET degrader ARV-771 from this compound. The provided workflow, reaction conditions, and characterization data serve as a valuable resource for researchers in the field of targeted protein degradation. Adherence to standard laboratory safety practices is essential when performing these procedures. For further details on the synthesis of precursors and specific analytical data, consulting the primary patent literature is recommended.

Application Notes & Protocols: Evaluating the Efficacy of an (S,R,S)-AHPC-Me Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2][3][4][5] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][6] This tripartite complex formation leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][6][7][8]

(S,R,S)-AHPC-Me is a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC development.[9][10][11] This document provides a detailed experimental workflow and protocols for assessing the efficacy of a hypothetical PROTAC utilizing (S,R,S)-AHPC-Me to degrade a target Protein of Interest (POI).

Mechanism of Action: (S,R,S)-AHPC-Me PROTAC

The fundamental mechanism of an (S,R,S)-AHPC-Me based PROTAC involves the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple POI molecules.[8][12]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me PROTAC POI Protein of Interest (POI) PROTAC->POI VHL VHL E3 Ligase PROTAC->VHL Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin VHL->Ub Transfers to POI E2 E2 Ubiquitin- Conjugating Enzyme E2->Ub Carries Ub->POI Polyubiquitination Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI

Caption: Mechanism of action for an (S,R,S)-AHPC-Me based PROTAC.

Experimental Workflow

A robust evaluation of a PROTAC's efficacy requires a multi-faceted approach, starting from initial compound characterization and culminating in the assessment of its biological effects. The following workflow provides a comprehensive strategy for testing your (S,R,S)-AHPC-Me PROTAC.

cluster_workflow Experimental Workflow for PROTAC Efficacy A Step 1: In Vitro Characterization B Step 2: Cellular Target Engagement & Degradation A->B C Step 3: Mechanism of Action Validation B->C D Step 4: Downstream Functional Assays C->D E Step 5: Selectivity & Off-Target Analysis D->E

Caption: High-level experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

Step 1: In Vitro Characterization

1.1. Ternary Complex Formation Assays

  • Objective: To confirm the PROTAC's ability to induce the formation of the POI-PROTAC-VHL ternary complex.

  • Methodology (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

    • Label the POI and VHL with a compatible TR-FRET donor (e.g., Terbium) and acceptor (e.g., d2) fluorophore, respectively.

    • In a microplate, incubate the labeled proteins with varying concentrations of the (S,R,S)-AHPC-Me PROTAC.

    • Excite the donor fluorophore and measure the emission of both the donor and acceptor.

    • An increase in the TR-FRET signal indicates the proximity of the POI and VHL, confirming ternary complex formation.

Step 2: Cellular Target Engagement & Degradation

2.1. Western Blotting for POI Degradation

  • Objective: To quantify the degradation of the target protein in a dose- and time-dependent manner.[13]

  • Protocol:

    • Culture a relevant cell line to 70-80% confluency.

    • Treat the cells with a range of concentrations of the (S,R,S)-AHPC-Me PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP) and visualize using a chemiluminescent substrate.

    • Quantify band intensities to determine the extent of POI degradation. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximal degradation) can be calculated.[14]

2.2. In-Cell Western (ICW) or ELISA

  • Objective: For higher throughput analysis of protein degradation.[13][]

  • Protocol (ICW):

    • Seed cells in a 96-well plate and treat with the PROTAC as described for Western blotting.

    • Fix and permeabilize the cells within the wells.

    • Incubate with a primary antibody against the POI and a normalization antibody (e.g., against a housekeeping protein).

    • Add fluorescently labeled secondary antibodies.

    • Scan the plate using an infrared imaging system to quantify the fluorescence intensity, which correlates with protein levels.

Step 3: Mechanism of Action Validation

3.1. Proteasome and Neddylation Inhibition

  • Objective: To confirm that POI degradation is dependent on the ubiquitin-proteasome system.

  • Protocol:

    • Pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) for 1-2 hours.[14]

    • Add the (S,R,S)-AHPC-Me PROTAC at a concentration known to induce significant degradation.

    • After the desired treatment duration, lyse the cells and perform Western blotting for the POI.

    • A rescue of POI degradation in the presence of the inhibitors confirms the involvement of the proteasome and Cullin-RING ligase activity.

3.2. Ubiquitination Assay

  • Objective: To directly observe the ubiquitination of the POI.

  • Protocol:

    • Treat cells with the (S,R,S)-AHPC-Me PROTAC and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

    • Lyse the cells under denaturing conditions.

    • Immunoprecipitate the POI using a specific antibody.

    • Perform a Western blot on the immunoprecipitated sample using an anti-ubiquitin antibody.

    • An increase in a high-molecular-weight smear upon PROTAC treatment indicates polyubiquitination of the POI.

Step 4: Downstream Functional Assays

4.1. Cell Viability/Proliferation Assay

  • Objective: To assess the functional consequence of POI degradation on cell viability.

  • Protocol (e.g., using CellTiter-Glo®):

    • Seed cells in a 96-well plate and treat with a dose range of the PROTAC for 24, 48, and 72 hours.

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence using a plate reader.

    • Calculate the percentage of viable cells relative to a vehicle-treated control.

4.2. Apoptosis Assay

  • Objective: To determine if POI degradation induces programmed cell death.

  • Protocol (e.g., using Annexin V staining):

    • Treat cells with the PROTAC for a specified time.

    • Stain the cells with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI).

    • Analyze the cell population by flow cytometry.

    • An increase in the Annexin V-positive population indicates the induction of apoptosis.

Step 5: Selectivity & Off-Target Analysis

5.1. Proteomics-Based Selectivity Profiling

  • Objective: To identify other proteins that are degraded by the PROTAC, assessing its selectivity.

  • Methodology (Mass Spectrometry):

    • Treat cells with the PROTAC or a vehicle control.

    • Lyse the cells and digest the proteins into peptides.

    • Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Compare the proteomes of the treated and control samples to identify proteins with significantly reduced abundance in the presence of the PROTAC.[16]

Data Presentation

Quantitative data from the described experiments should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro and Cellular Degradation Potency

CompoundTernary Complex Formation (TR-FRET EC50, nM)Cellular DC50 (nM)Dmax (%)
(S,R,S)-AHPC-Me PROTAC
Negative Control

Table 2: Functional Assay Results

CompoundCell Viability (IC50, nM)Apoptosis Induction (% Annexin V Positive)
(S,R,S)-AHPC-Me PROTAC
Positive Control
Negative Control

Conclusion

This comprehensive workflow provides a robust framework for the preclinical evaluation of an (S,R,S)-AHPC-Me based PROTAC. By systematically assessing ternary complex formation, cellular degradation, mechanism of action, downstream functional effects, and selectivity, researchers can generate a thorough data package to support the further development of their targeted protein degrader.

References

Application Notes: Measuring DC50 and Dmax for (S,R,S)-AHPC-Me Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to selectively eliminate target proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] A PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][4]

(S,R,S)-AHPC-Me is a potent and widely used E3 ligase ligand that specifically recruits the von Hippel-Lindau (VHL) protein, a key component of a Cullin-RING E3 ubiquitin ligase complex.[5][6][7] PROTACs incorporating the (S,R,S)-AHPC-Me moiety are of significant interest in drug development for their ability to induce the degradation of a wide range of therapeutic targets.

To evaluate the efficacy of these PROTACs, two key parameters are measured:

  • DC50 : The half-maximal degradation concentration, representing the concentration of a PROTAC required to degrade 50% of the target protein.[8][9]

  • Dmax : The maximum percentage of protein degradation achievable with a given PROTAC.[8][10]

These application notes provide detailed protocols for determining the DC50 and Dmax values for (S,R,S)-AHPC-Me containing PROTACs, intended for researchers, scientists, and drug development professionals.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the general mechanism of action for a VHL-recruiting PROTAC and the experimental workflow for determining its degradation efficiency.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Me based) Ternary POI-PROTAC-VHL PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Binds Ligand Ternary->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary->Ub_POI Catalyzes Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism with a (S,R,S)-AHPC-Me ligand recruiting VHL E3 ligase.

DC50_Dmax_Workflow arrow arrow Start 1. Cell Culture Seed cells in multi-well plates Treatment 2. PROTAC Treatment Incubate with serial dilutions of PROTAC (including vehicle control) Start->Treatment Lysis 3. Cell Lysis Harvest cells and extract total protein Treatment->Lysis Quant 4. Protein Quantification Determine protein levels via Western Blot or LC-MS/MS Lysis->Quant Analysis 5. Data Analysis Normalize to loading control and vehicle Quant->Analysis Plot 6. Dose-Response Curve Plot % Degradation vs. [PROTAC] Analysis->Plot Result 7. Determine DC50 & Dmax Non-linear regression analysis Plot->Result

Caption: Experimental workflow for determining DC50 and Dmax values of a PROTAC.

Data Presentation

Quantitative data from degradation experiments should be summarized in a clear, tabular format to facilitate comparison between different PROTAC molecules, cell lines, or experimental conditions.

Table 1: Example Degradation Data for (S,R,S)-AHPC-Me based PROTACs

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Treatment Time (h)
PROTAC-ABRD4HeLa15.5>9024
PROTAC-BKRAS G12DAsPC-153.0[8]>95[8]24
PROTAC-CBTKMOLM-145.2>9516
PROTAC-DAndrogen ReceptorVCaP0.8>9018

Note: Data for PROTAC-A, C, and D are hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment

This protocol describes the general procedure for treating adherent cancer cell lines with a PROTAC to assess protein degradation.

Materials:

  • Target cell line (e.g., HeLa, AsPC-1, VCaP)

  • Complete growth medium appropriate for the cell line

  • (S,R,S)-AHPC-Me containing PROTAC (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding: Plate cells at a density that ensures they reach 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.[11]

  • PROTAC Preparation: Prepare serial dilutions of the PROTAC in complete growth medium from a concentrated DMSO stock. It is critical to ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%) to avoid solvent-induced effects.[8][12]

  • Cell Treatment: Aspirate the old medium from the cells. Add the medium containing the different concentrations of the PROTAC. Include a vehicle-only control (medium with the same final DMSO concentration).[12]

  • Incubation: Incubate the cells for a predetermined time course (e.g., 16, 24, or 48 hours) at 37°C.[11][12] The optimal time point may need to be determined empirically and should be sufficient to observe maximal degradation.[13]

Protocol 2: Protein Quantification by Western Blot

Western blotting is a widely used technique to quantify the relative abundance of a target protein.

Materials:

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Cell scrapers

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x or 2x)

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membranes

  • Transfer buffer and system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[12] Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.[8][11]

  • Lysate Collection: Transfer the cell lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[8][12]

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.[8][12]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.[12]

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[8][11][12]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[11] Following electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.[11][12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11][12]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[11][12]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11][12]

    • Wash the membrane again with TBST.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.[11][12] Ensure the signal is within the linear range of detection.[12]

Protocol 3: Alternative Protein Quantification by LC-MS/MS

For higher throughput and more precise quantification, targeted proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be employed.

General Workflow:

  • Sample Preparation: Protein lysates are prepared as described above. A known amount of protein from each sample is subjected to reduction, alkylation, and enzymatic digestion (typically with trypsin) to generate peptides.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is programmed to specifically detect and fragment unique peptides derived from the target protein and a housekeeping protein (for normalization).

  • Quantification: The abundance of the target protein is determined by integrating the area of the peptide peaks in the chromatogram. This method offers high sensitivity and multiplexing capabilities, allowing for the analysis of dozens of samples simultaneously.[14][15]

Protocol 4: Data Analysis and Calculation of DC50/Dmax

  • Densitometry: Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).[11]

  • Normalization: For each lane, normalize the intensity of the target protein band to the intensity of the corresponding loading control band.[11][12]

  • Calculate Percent Degradation: Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle-treated control (which is set to 100%).

    • % Remaining Protein = (Normalized Signal of Treated Sample / Normalized Signal of Vehicle Control) x 100

    • % Degradation = 100 - % Remaining Protein

  • Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.[8]

  • Determine DC50 and Dmax: Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (like GraphPad Prism) to fit the dose-response curve. The software will calculate the best-fit values for DC50 (the concentration at which the response is halfway between the top and bottom plateaus) and Dmax (100 - the bottom plateau of the curve).[16]

References

Application Notes and Protocols for Assessing Protein Degradation with (S,R,S)-AHPC-Me-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-Me is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, a crucial component of the ubiquitin-proteasome system.[1][2][3] By incorporating (S,R,S)-AHPC-Me into a PROTAC, researchers can effectively target a wide range of proteins for degradation.

A prime example of a PROTAC utilizing (S,R,S)-AHPC-Me is ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[4][5] ARV-771 has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer (CRPC) by inducing the degradation of these key epigenetic regulators.[4][5]

This document provides detailed application notes and protocols for utilizing Western blotting to quantitatively assess the degradation of a target protein induced by PROTACs containing (S,R,S)-AHPC-Me.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further rounds of degradation, acting in a catalytic manner.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Me based) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits POI_PROTAC_VHL POI-PROTAC-VHL Complex POI->POI_PROTAC_VHL VHL->POI_PROTAC_VHL Ub Ubiquitin Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_VHL->Ub Ubiquitination POI_Ub Polyubiquitinated POI POI_PROTAC_VHL->POI_Ub Polyubiquitination POI_Ub->PROTAC Release & Recycle POI_Ub->Proteasome Recognition & Degradation

PROTAC Mechanism of Action

Quantitative Data Summary

The following table summarizes the in vitro degradation and anti-proliferative activity of ARV-771, a PROTAC synthesized using (S,R,S)-AHPC-Me, in various castration-resistant prostate cancer cell lines.

CompoundCell LineTarget ProteinsDC50 (nM)IC50 (nM)Incubation TimeReference
ARV-77122Rv1BRD2, BRD3, BRD4< 5< 116 hours (Degradation), 72 hours (Proliferation)[4][5][6]
ARV-771VCaPBRD2, BRD3, BRD4< 5< 1016 hours (Degradation), 72 hours (Proliferation)[4][5][6]
ARV-771LnCaP95BRD2, BRD3, BRD4Not explicitly stated, but potent degradation observed< 1016 hours (Degradation), 72 hours (Proliferation)[4][5]
ARV-771HepG2BRD2, BRD3, BRD4~100Not explicitly stated24 hours[7]
ARV-771Hep3BBRD2, BRD3, BRD4~100Not explicitly stated24 hours[7]

DC50: The concentration of the compound that results in 50% degradation of the target protein. IC50: The concentration of the compound that inhibits 50% of cell proliferation.

Experimental Protocols

Protocol 1: Cell Culture and PROTAC Treatment

This protocol outlines the general procedure for treating cultured cells with a PROTAC to induce the degradation of a target protein.

Materials:

  • Cell line expressing the target protein of interest (e.g., 22Rv1, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • (S,R,S)-AHPC-Me-containing PROTAC (e.g., ARV-771)

  • Vehicle control (e.g., DMSO)

  • 6-well or 12-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at an appropriate density to ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.

  • PROTAC Preparation: Prepare a stock solution of the PROTAC in a suitable solvent, such as DMSO. Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations for dose-response experiments.

  • Cell Treatment:

    • For dose-response experiments, treat the cells with increasing concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).

    • For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 2, 4, 8, 16, 24 hours).

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for the desired duration.

Protocol 2: Western Blot for Protein Degradation Assessment

This protocol provides a step-by-step guide for performing a Western blot to analyze the degradation of the target protein.

Western_Blot_Workflow cluster_workflow Western Blot Workflow start PROTAC-Treated Cells lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sample_prep Sample Preparation (with Laemmli Buffer) quantification->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis

Western Blot Experimental Workflow

Materials:

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • Laemmli sample buffer (2x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Extraction:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to each well.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay, following the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load an equal amount of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel.

    • Run the gel to separate the proteins by molecular weight.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Add the chemiluminescent substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to the corresponding loading control band to account for loading differences.

Protocol 3: Proteasome Inhibition Control Experiment

This protocol is crucial to confirm that the observed protein degradation is mediated by the proteasome, a key characteristic of PROTAC activity.

Materials:

  • Cells, PROTAC, and culture reagents as in Protocol 1

  • Proteasome inhibitor (e.g., MG132 or Bortezomib)

Procedure:

  • Pre-treatment: Pre-treat one set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.

  • Co-treatment: Add the PROTAC to both the pre-treated and a parallel set of non-pre-treated cells. Include a vehicle-only control and a proteasome inhibitor-only control.

  • Incubation: Incubate for the same duration as your standard degradation experiment.

  • Analysis: Harvest cell lysates and perform Western blot analysis as described in Protocol 2.

Expected Results:

  • The PROTAC-only group should show significant degradation of the target protein.

  • The group treated with both the PROTAC and the proteasome inhibitor should show a "rescue" of the protein level, appearing similar to the vehicle control. This confirms that the degradation is dependent on the proteasome.

Conclusion

The use of (S,R,S)-AHPC-Me as a VHL E3 ligase ligand has enabled the development of highly potent PROTACs for targeted protein degradation. The protocols outlined in this document provide a robust framework for researchers to effectively utilize Western blotting to assess the efficacy of (S,R,S)-AHPC-Me-containing PROTACs. By carefully performing dose-response and time-course experiments, along with essential control experiments like proteasome inhibition, researchers can generate reliable and quantifiable data to advance their drug discovery and development efforts.

References

Application Notes and Protocols for Ternary Complex Formation Assays with (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of the ubiquitin-proteasome system.[1][2][3] This compound is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.[1][2] A prime example of a PROTAC synthesized from an (S,R,S)-AHPC-Me derivative is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.[1][2]

The formation of a stable ternary complex, consisting of the VHL E3 ligase, the PROTAC, and the protein of interest (POI), is a critical step for subsequent ubiquitination and proteasomal degradation of the POI. Therefore, accurate and robust assays to characterize the formation and stability of this ternary complex are essential in the development and optimization of PROTACs.

These application notes provide an overview of the principles and detailed protocols for key biophysical assays used to study ternary complex formation involving PROTACs synthesized with (S,R,S)-AHPC-Me dihydrochloride.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted protein degradation pathway mediated by a PROTAC incorporating this compound and a general experimental workflow for assessing ternary complex formation.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC (S,R,S)-AHPC-Me based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex VHL-PROTAC-POI Ternary Complex VHL->Ternary_Complex POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI Fragments Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Start: Characterize Ternary Complex Binary_Binding Assess Binary Binding (PROTAC to VHL and POI separately) Start->Binary_Binding Assay_Selection Select Primary Assay (e.g., SPR, ITC, FP) Binary_Binding->Assay_Selection Ternary_Assay Perform Ternary Complex Assay Assay_Selection->Ternary_Assay Data_Analysis Data Analysis: Determine Kd, Kon, Koff, Cooperativity Ternary_Assay->Data_Analysis Orthogonal_Validation Orthogonal Assay Validation (e.g., Cellular Degradation Assay) Data_Analysis->Orthogonal_Validation End End: Correlate with Cellular Activity Orthogonal_Validation->End

Caption: General workflow for ternary complex analysis.

Data Presentation

The following tables summarize key quantitative data for well-characterized VHL-based PROTACs, which can serve as a reference for studies involving PROTACs synthesized from this compound.

Table 1: Binary and Ternary Complex Binding Affinities (Kd) of VHL-based PROTACs

PROTACTarget ProteinAssayBinary Kd (PROTAC to VHL) (nM)Ternary Kd (nM)Cooperativity (α)Reference
MZ1BRD4 (BD2)SPR291.126[4]
MZ1BRD4 (BD2)ITC664.415[4]
ARV-771BRD4 (BD1)SPR~70~30~2.3[5]
ARV-771BRD4 (BD2)SPR~70~235[5]

Note: Cooperativity (α) is calculated as the ratio of the binary Kd to the ternary Kd. An α value greater than 1 indicates positive cooperativity, meaning the binding of the first protein enhances the binding of the second.

Table 2: Kinetic Parameters of Ternary Complex Formation for MZ1 with VHL and BRD4 (BD2) from SPR

ParameterValueUnitReference
Association Rate (kon)4.65 x 10^5M⁻¹s⁻¹[6]
Dissociation Rate (koff)0.014s⁻¹[4][6]
Dissociation Constant (Kd)30nM[6]
Dissociative Half-life (t½)~49.5s[6]

Experimental Protocols

The following are detailed protocols for commonly used assays to characterize ternary complex formation. These protocols are based on established methods for VHL-based PROTACs and can be adapted for PROTACs synthesized using this compound.

Surface Plasmon Resonance (SPR) Assay

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (kon and koff) in addition to binding affinity (Kd).

Objective: To determine the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., Series S Sensor Chip CM5 or SA)

  • This compound-based PROTAC

  • Purified VHL-ElonginB-ElonginC (VCB) complex (with a biotin (B1667282) tag for SA chip immobilization)

  • Purified target protein (POI)

  • SPR running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Immobilization reagents (for CM5 chip: EDC/NHS, ethanolamine)

  • DMSO (for PROTAC stock solution)

Protocol:

1. VCB Immobilization:

  • For a CM5 chip, use standard amine coupling chemistry to immobilize the VCB complex.
  • For an SA chip, inject the biotinylated VCB complex over the streptavidin-coated surface to achieve a desired immobilization level (e.g., 100-200 RU).

2. Binary Interaction Analysis (PROTAC to VHL):

  • Prepare a series of concentrations of the PROTAC in running buffer. Ensure the final DMSO concentration is consistent across all samples and the running buffer (typically ≤1%).
  • Inject the PROTAC solutions over the immobilized VCB surface at a constant flow rate (e.g., 30 µL/min).
  • Monitor the association and dissociation phases.
  • Regenerate the surface between injections if necessary, using a suitable regeneration solution (e.g., a short pulse of low pH buffer).
  • Fit the sensorgram data to a 1:1 binding model to determine the kon, koff, and binary Kd.

3. Ternary Interaction Analysis:

  • Prepare a series of solutions containing a fixed, saturating concentration of the POI (e.g., 20-50 times the Kd of the PROTAC-POI interaction) and varying concentrations of the PROTAC.
  • Inject these solutions over the immobilized VCB surface.
  • Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation.
  • Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters (ΔH, ΔS) and binding affinity (Kd).

Objective: To determine the thermodynamic profile and affinity of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • This compound-based PROTAC

  • Purified VCB complex

  • Purified POI

  • Dialysis buffer (ensure all components are in the same buffer to minimize heats of dilution)

Protocol:

1. Binary Binding (PROTAC to VHL):

  • Place the VCB complex in the sample cell (e.g., 10-20 µM).
  • Load the PROTAC into the injection syringe at a concentration 10-20 times that of the VCB complex.
  • Perform a series of injections of the PROTAC into the VCB solution.
  • Analyze the resulting thermogram to determine the Kd, enthalpy (ΔH), and stoichiometry (n).

2. Ternary Binding:

  • Prepare a solution of the VCB complex pre-saturated with the POI in the ITC cell. The concentration of the POI should be in excess to ensure all VCB is in a binary complex with it.
  • Load the PROTAC solution into the injection syringe.
  • Titrate the PROTAC into the pre-formed VCB-POI complex.
  • Analyze the data to determine the apparent Kd for ternary complex formation.
  • Calculate the cooperativity factor (α).

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

Objective: To determine the binding affinity of the PROTAC to VHL in a competitive binding format.

Materials:

  • Fluorescence microplate reader capable of measuring FP

  • Black, low-binding microplates (e.g., 384-well)

  • Fluorescently labeled VHL ligand (tracer), such as FAM-labeled HIF-1α peptide.[7]

  • Purified VCB complex

  • This compound-based PROTAC

  • Assay buffer (e.g., PBS with 0.01% BSA)

Protocol:

1. Assay Setup:

  • In a microplate, add the VCB complex at a fixed concentration.
  • Add the fluorescent tracer at a fixed concentration (typically at or below its Kd for VHL).
  • Add serial dilutions of the this compound-based PROTAC or a known VHL ligand as a positive control.
  • Include controls for no protein (low polarization) and no competitor (high polarization).

2. Incubation and Measurement:

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
  • Measure the fluorescence polarization of each well.

3. Data Analysis:

  • Plot the FP signal as a function of the competitor concentration.
  • Fit the data to a suitable competition binding model to determine the IC50 value of the PROTAC.
  • The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Troubleshooting Common Issues

  • No or Weak Ternary Complex Formation:

    • Verify the quality and activity of the proteins and the integrity of the PROTAC.

    • Confirm binary binding of the PROTAC to both VHL and the POI independently.

    • Optimize buffer conditions (pH, salt concentration).

  • "Hook Effect" in Dose-Response Curves:

    • At high PROTAC concentrations, the formation of binary complexes can be favored over the ternary complex.

    • Test a wider range of PROTAC concentrations, especially in the lower nanomolar range.

  • Discrepancy Between Biochemical and Cellular Assays:

    • Poor cell permeability or rapid metabolism of the PROTAC can lead to a lack of cellular activity despite in vitro ternary complex formation.

    • Consider performing cellular target engagement assays (e.g., NanoBRET, CETSA).

References

Application Notes and Protocols for Cellular Permeability Assays of (S,R,S)-AHPC-Me based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] (S,R,S)-AHPC-Me is a derivative of the (S,R,S)-AHPC-based VHL ligand used to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] PROTACs based on this ligand, such as ARV-771 which targets BET proteins, have shown potent degradation of their targets.[6]

A significant challenge in the development of effective PROTACs is their cellular permeability. Due to their large molecular weight and high polar surface area, many PROTACs exhibit poor passive diffusion across the cell membrane, which can limit their therapeutic efficacy.[7][8] Therefore, the accurate assessment of cellular permeability is a critical step in the design and optimization of (S,R,S)-AHPC-Me based PROTACs.

These application notes provide an overview of the common assays used to evaluate the cellular permeability of PROTACs, along with detailed protocols.

Key Cellular Permeability Assays

Several in vitro assays are commonly employed to assess the cellular permeability of PROTACs. These can be broadly categorized into assays that measure passive permeability and those that assess cellular uptake and target engagement, which is an indirect but crucial indicator of a PROTAC's ability to cross the cell membrane and reach its intracellular target.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.[9][10] It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This assay is particularly useful for early-stage screening of compounds to assess their passive diffusion potential.[11]

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[12][13] This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[14][15] For PROTACs, which can be subject to efflux by transporters like P-glycoprotein (P-gp), this assay is particularly valuable.[5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that quantitatively measures the binding of a compound to its target protein.[11][16] While not a direct measure of permeability, a positive target engagement signal in intact cells confirms that the PROTAC can cross the cell membrane in sufficient concentrations to interact with its intracellular target.[15] This assay is highly sensitive and can be used to rank-order PROTACs based on their intracellular availability.[8]

Data Presentation

The following table summarizes representative quantitative data from various permeability assays for VHL-based PROTACs. This illustrates how data can be structured for easy comparison. Note that this data is illustrative and not specific to a particular (S,R,S)-AHPC-Me based PROTAC.

PROTACAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Efflux RatioIntracellular Target Engagement (IC₅₀) (nM)Reference(s)
MZ1 Caco-2<0.34481N/A[13]
ARV-771 Caco-2Low (not quantified)87.62 ± 1.51N/A[5][7]
PROTAC X PAMPA0.25N/AN/A
PROTAC Y NanoBRET™N/AN/A50

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Principle: This assay measures the passive diffusion of a test compound across an artificial lipid membrane separating a donor and an acceptor well.[9][10]

Materials:

  • 96-well PAMPA plate (donor and acceptor plates)

  • Lecithin/dodecane solution (or other suitable lipid solution)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare the artificial membrane by adding 5 µL of the lipid solution to each well of the donor plate and allowing the solvent to evaporate.[17]

  • Prepare the acceptor plate by adding 300 µL of PBS to each well.[17]

  • Prepare the donor solution by diluting the test PROTAC and control compounds in PBS to the desired final concentration (e.g., 10 µM).

  • Add 200 µL of the donor solution to each well of the donor plate.

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[17]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca(t) / Ceq))

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • Ca(t) = concentration in the acceptor well at time t

    • Ceq = equilibrium concentration

Caco-2 Permeability Assay Protocol

Principle: This assay measures the transport of a compound across a monolayer of Caco-2 cells, providing insights into both passive and active transport mechanisms.[12][13]

Materials:

  • Caco-2 cells

  • 24-well Transwell® plates

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and a known P-gp substrate like digoxin)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a lucifer yellow leakage assay.

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical-to-basolateral (A-to-B) transport, add the test PROTAC and control compounds (at a final concentration, e.g., 10 µM) to the apical (donor) side and fresh HBSS to the basolateral (acceptor) side.

  • To measure basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral (donor) side and fresh HBSS to the apical (acceptor) side.

  • Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.

  • At the end of the incubation, collect samples from both the donor and acceptor compartments.

  • Analyze the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the Papp value for both A-to-B and B-to-A directions.

  • Calculate the efflux ratio (ER) as: ER = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.[14]

NanoBRET™ Target Engagement Intracellular Assay Protocol

Principle: This assay measures the ability of a test compound to bind to its target protein within living cells using Bioluminescence Resonance Energy Transfer (BRET).[11] A NanoLuc® luciferase-tagged target protein serves as the BRET donor, and a cell-permeable fluorescent tracer that binds to the same target acts as the acceptor.[17] A test compound that enters the cell and binds to the target will displace the tracer, leading to a decrease in the BRET signal.[15]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for the target protein fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target protein

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, non-binding 96- or 384-well plates

  • BRET-capable plate reader

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-target fusion vector and seed them into the assay plate. Incubate for 24 hours.

  • Prepare serial dilutions of the test PROTAC in Opti-MEM®.

  • Add the test PROTAC dilutions to the cells.

  • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate solution in Opti-MEM®.

  • Add the tracer/substrate solution to the wells.

  • Incubate the plate at 37°C with 5% CO₂ for 2 hours.

  • Measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • Plot the BRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the PROTAC required to displace 50% of the tracer.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R,S)-AHPC-Me based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cellular Permeation

Caption: General mechanism of action for a (S,R,S)-AHPC-Me based PROTAC.

Experimental Workflow for Cellular Permeability Assays

Permeability_Workflow cluster_pampa PAMPA cluster_caco2 Caco-2 Assay cluster_nanobret NanoBRET Assay p1 Prepare Artificial Membrane p2 Add PROTAC to Donor Well p1->p2 p3 Incubate p2->p3 p4 Quantify Concentration (LC-MS/MS) p3->p4 p5 Calculate Papp p4->p5 c1 Culture Caco-2 Monolayer c2 Add PROTAC (A-B/B-A) c1->c2 c3 Incubate c2->c3 c4 Quantify Concentration (LC-MS/MS) c3->c4 c5 Calculate Papp & Efflux Ratio c4->c5 n1 Transfect Cells with NanoLuc-Target n2 Add PROTAC & Tracer n1->n2 n3 Incubate n2->n3 n4 Measure BRET Signal n3->n4 n5 Determine IC50 n4->n5

Caption: Workflow for key cellular permeability and target engagement assays.

Representative Signaling Pathway for a BET-targeting PROTAC

BET_Signaling cluster_nucleus Nucleus cluster_degradation PROTAC-mediated Degradation BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds PTEFb P-TEFb BRD4->PTEFb Recruits Proteasome Proteasome BRD4->Proteasome Degradation Cell Proliferation\n& Survival Cell Proliferation & Survival RNAPolII RNA Pol II PTEFb->RNAPolII Phosphorylates Gene Target Genes (e.g., MYC, NF-κB) RNAPolII->Gene Transcribes Transcription Transcription Gene->Transcription Transcription->Cell Proliferation\n& Survival PROTAC (S,R,S)-AHPC-Me -BET PROTAC PROTAC->BRD4 VHL VHL PROTAC->VHL

Caption: Simplified signaling pathway of BRD4 and its degradation by a PROTAC.

References

Application of (S,R,S)-AHPC-Me Dihydrochloride in Prostate Cancer Research: A Focus on PROTAC-Mediated BET Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a crucial chemical entity in the field of targeted protein degradation, primarily utilized as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In the context of prostate cancer research, its principal application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system to eliminate proteins that drive cancer progression.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (S,R,S)-AHPC-Me dihydrochloride as a component of the BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771 , in castration-resistant prostate cancer (CRPC) models.

Mechanism of Action: PROTAC-Mediated Degradation

ARV-771 incorporates a derivative of (S,R,S)-AHPC-Me to engage the VHL E3 ligase, a linker molecule, and a ligand that binds to the BET family of proteins (BRD2, BRD3, and BRD4). These BET proteins are epigenetic readers that play a critical role in regulating the transcription of key oncogenes, including the androgen receptor (AR) and c-MYC, which are major drivers of prostate cancer.

The mechanism involves the ARV-771-induced formation of a ternary complex between the BET protein and the VHL E3 ligase complex. This proximity facilitates the polyubiquitination of the BET protein, marking it for degradation by the 26S proteasome. Unlike small molecule inhibitors that only block the protein's function, this degradation approach removes the entire protein, offering a more profound and sustained suppression of the target pathway.[1][2][3]

cluster_0 ARV-771 (PROTAC) VHL_ligand (S,R,S)-AHPC-Me (VHL Ligand) Linker Linker VHL_ligand->Linker BET_ligand BET Ligand Linker->BET_ligand VHL_E3 VHL E3 Ligase Complex ARV771 ARV-771 VHL_E3->ARV771 PolyUb Poly-Ubiquitination VHL_E3->PolyUb E2 BET_protein BET Protein (BRD2/3/4) BET_protein->PolyUb Tagging ARV771->BET_protein Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation BET Protein Degradation Proteasome->Degradation Downstream Suppression of AR and c-MYC Signaling Degradation->Downstream Apoptosis Tumor Cell Apoptosis & Regression Downstream->Apoptosis

Mechanism of ARV-771, a PROTAC utilizing an (S,R,S)-AHPC-Me derivative.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of ARV-771 in preclinical models of castration-resistant prostate cancer.

Table 1: In Vitro Activity of ARV-771 in CRPC Cell Lines [2][4]

Parameter22Rv1VCaPLnCaP95
BRD2/3/4 Degradation DC₅₀ (nM) < 5< 5< 5
c-MYC Suppression IC₅₀ (nM) < 1< 1< 1
Anti-proliferative IC₅₀ (nM) ~1.0~0.5~2.5

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vivo Efficacy of ARV-771 in CRPC Xenograft Models [1][2][5]

Xenograft ModelDrug & DoseDosing ScheduleOutcome
22Rv1 ARV-771 (10 mg/kg)Subcutaneous, dailyTumor Growth Inhibition
22Rv1 ARV-771 (30 mg/kg)Subcutaneous, dailyTumor Regression
VCaP ARV-771 (30 mg/kg)Subcutaneous, dailyTumor Growth Inhibition
VCaP ARV-771 (30 mg/kg)Subcutaneous, Q3DTumor Growth Inhibition

Q3D: Every three days.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of a PROTAC like ARV-771, which incorporates an (S,R,S)-AHPC-Me derivative, are provided below.

Cell Viability Assay (MTS/MTT)

This protocol assesses the anti-proliferative effects of the PROTAC on prostate cancer cells.

  • Materials:

    • Prostate cancer cell lines (e.g., 22Rv1, VCaP)

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

    • ARV-771 stock solution (in DMSO)

    • 96-well plates

    • MTS or MTT reagent

    • Plate reader

  • Procedure:

    • Seed prostate cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.[6]

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare serial dilutions of ARV-771 in complete growth medium. Ensure the final DMSO concentration is below 0.1%.[6]

    • Treat cells with the drug dilutions and include a vehicle control (DMSO).

    • Incubate for 72 hours.[2]

    • Add MTS or MTT reagent to each well and incubate for 1-4 hours.[6]

    • Measure absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT).[6]

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.

Western Blotting for BET Protein Degradation

This protocol is used to confirm and quantify the degradation of target proteins (BRD2, BRD3, BRD4).

  • Materials:

    • Treated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, transfer system, and PVDF membranes

    • Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-c-MYC, anti-AR, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL substrate and imaging system

  • Procedure:

    • Treat cells in 6-well plates with varying concentrations of ARV-771 for a specified time (e.g., 16-24 hours).[1][2]

    • Lyse cells in ice-cold RIPA buffer.

    • Determine protein concentration using a BCA assay.[6]

    • Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5-10 minutes.[7]

    • Separate 20-30 µg of protein per lane by SDS-PAGE.[6]

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[7]

    • Incubate with primary antibody overnight at 4°C.[6]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Visualize bands using an ECL substrate and quantify band intensities relative to a loading control (e.g., GAPDH).[6]

In Vivo Xenograft Tumor Model Study

This protocol evaluates the anti-tumor efficacy of the PROTAC in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., Nu/Nu or SCID)[1][2]

    • Prostate cancer cells (e.g., 22Rv1, VCaP) mixed with Matrigel

    • ARV-771 formulated for subcutaneous injection

    • Calipers for tumor measurement

  • Procedure:

    • Implant prostate cancer cells (e.g., 5 x 10⁶ 22Rv1 cells) subcutaneously into the flank of male mice.[1]

    • Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

    • Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).[1]

    • Administer ARV-771 (e.g., 10-30 mg/kg) or vehicle via the desired route (e.g., subcutaneous injection) and schedule (e.g., daily).[2]

    • Monitor animal body weight as a measure of toxicity.[2]

    • Measure tumor volume with calipers 2-3 times per week.

    • At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blotting, IHC) to confirm target degradation in vivo.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a PROTAC like ARV-771.

start Start: PROTAC Synthesis (using (S,R,S)-AHPC-Me) in_vitro In Vitro Assays start->in_vitro degradation 1. Western Blot (Confirm BET Degradation) in_vitro->degradation viability 2. Cell Viability (Determine IC₅₀) degradation->viability apoptosis 3. Apoptosis Assay (Caspase-Glo) viability->apoptosis pathway 4. Pathway Analysis (AR/c-MYC levels) apoptosis->pathway in_vivo In Vivo Studies pathway->in_vivo xenograft 5. Xenograft Model (e.g., 22Rv1 in mice) in_vivo->xenograft efficacy 6. Efficacy Assessment (Tumor Growth Inhibition) xenograft->efficacy pd_analysis 7. Pharmacodynamics (Target degradation in tumors) efficacy->pd_analysis end Data Analysis & Conclusion pd_analysis->end

Preclinical experimental workflow for evaluating a BET-targeting PROTAC.

References

Application Notes and Protocols: Targeted Protein Degradation in Neurology using (S,R,S)-AHPC-Me-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation in Neurology

Neurodegenerative diseases are often characterized by the accumulation of misfolded and aggregated proteins, such as tau in Alzheimer's disease and α-synuclein in Parkinson's disease.[1][2] These protein aggregates are typically challenging to target with conventional small-molecule inhibitors.[1] Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy to eliminate these disease-causing proteins.[2] Proteolysis-targeting chimeras (PROTACs) are a key modality in TPD. These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4]

(S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the cellular protein degradation machinery.[5][6] By incorporating (S,R,S)-AHPC-Me into a PROTAC, it is possible to recruit the VHL E3 ligase to a specific protein of interest (POI) in the central nervous system. This application note provides a framework for the use of a hypothetical PROTAC, designated here as NeuroPROTAC-VHL , which is synthesized using (S,R,S)-AHPC-Me, a linker, and a ligand targeting a key neurological protein such as α-synuclein.

Mechanism of Action of NeuroPROTAC-VHL

NeuroPROTAC-VHL is designed to induce the degradation of a target neurological protein (e.g., α-synuclein) by hijacking the ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[7] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3]

cluster_0 NeuroPROTAC-VHL Action cluster_1 Ubiquitin-Proteasome System NPV NeuroPROTAC-VHL ((S,R,S)-AHPC-Me based) Ternary Ternary Complex (POI-NPV-VHL) NPV->Ternary Binds POI Target Neurological Protein (e.g., α-synuclein) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Signaling pathway of NeuroPROTAC-VHL-mediated protein degradation.

Data Presentation

The following tables summarize hypothetical quantitative data for a NeuroPROTAC-VHL targeting α-synuclein.

Table 1: In Vitro Degradation of α-Synuclein in a Neuronal Cell Line

CompoundConcentration (nM)α-Synuclein Degradation (%)DC₅₀ (nM)
NeuroPROTAC-VHL12515
1060
5085
10092
50095
Negative Control*500<5>1000
Vehicle (DMSO)-0-

*A molecule with an inactive VHL ligand.

Table 2: Cell Viability in a Neuronal Cell Line after 24h Treatment

CompoundConcentration (nM)Cell Viability (%)CC₅₀ (µM)
NeuroPROTAC-VHL1098>10
10095
100091
1000085
Staurosporine (Positive Control)100015-
Vehicle (DMSO)-100-

Experimental Protocols

Protocol 1: Western Blot Analysis of Target Protein Degradation

This protocol details the steps to quantify the degradation of a target neurological protein in a neuronal cell line (e.g., SH-SY5Y) following treatment with NeuroPROTAC-VHL.[8]

start Start cell_culture Cell Culture & Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer probing Antibody Probing transfer->probing detection Signal Detection & Analysis probing->detection end End detection->end

Experimental workflow for Western Blot analysis.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • NeuroPROTAC-VHL

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein (e.g., anti-α-synuclein)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate neuronal cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with varying concentrations of NeuroPROTAC-VHL (e.g., 1, 10, 100, 1000 nM) or DMSO for the desired time (e.g., 24 hours).

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of ice-cold lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[9]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[8]

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to confirm the formation of the ternary complex (Target Protein - NeuroPROTAC-VHL - VHL) in cells.[10]

Materials:

  • Treated cell lysates (as prepared in Protocol 1, pre-treated with a proteasome inhibitor like MG132 for 2-4 hours before lysis)

  • Anti-VHL antibody

  • Control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., modified RIPA buffer)

  • Elution buffer

Procedure:

  • Immunoprecipitation:

    • To 1 mg of pre-cleared cell lysate, add 2-5 µg of anti-VHL antibody or control IgG.

    • Incubate overnight at 4°C with gentle rotation.

    • Add 30 µL of Protein A/G magnetic bead slurry and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer.

  • Elution:

    • Elute the protein complexes from the beads by adding 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Perform Western blotting on the eluted samples as described in Protocol 1.

    • Probe the membrane with primary antibodies against the target protein (e.g., α-synuclein) and VHL.

    • A band for the target protein in the anti-VHL immunoprecipitated sample (but not in the IgG control) confirms the formation of the ternary complex.

Protocol 3: Cell Viability (MTT) Assay

This protocol assesses the cytotoxicity of NeuroPROTAC-VHL in a neuronal cell line.[11][12]

Materials:

  • Neuronal cell line

  • 96-well plates

  • NeuroPROTAC-VHL

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Allow cells to attach overnight.

    • Treat cells with a serial dilution of NeuroPROTAC-VHL for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Determine the CC₅₀ (50% cytotoxic concentration) value.

In Vivo Application Considerations

For in vivo studies in animal models of neurodegenerative diseases, several factors need to be considered:[][14]

  • Pharmacokinetics and Brain Penetrance: The ability of the PROTAC to cross the blood-brain barrier is crucial for efficacy in neurological disorders.[14][15]

  • Dosing and Administration Route: The optimal dose, frequency, and route of administration (e.g., intravenous, intraperitoneal, or oral) need to be determined.

  • Target Engagement and Degradation in the Brain: Post-mortem brain tissue analysis (e.g., Western blot or immunohistochemistry) is required to confirm target protein degradation in the CNS.

  • Behavioral and Pathological Assessments: The therapeutic efficacy should be evaluated through relevant behavioral tests and histopathological analysis of brain tissue.

PROTAC_Structure NeuroPROTAC-VHL Structure VHL_Ligand (S,R,S)-AHPC-Me (Binds VHL E3 Ligase) PROTAC_Structure->VHL_Ligand Linker Linker PROTAC_Structure->Linker POI_Ligand Ligand for Neurological Target (e.g., α-synuclein binder) PROTAC_Structure->POI_Ligand

Logical relationship of the NeuroPROTAC-VHL components.

References

Troubleshooting & Optimization

troubleshooting poor degradation with (S,R,S)-AHPC-Me PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S,R,S)-AHPC-Me based Proteolysis Targeting Chimeras (PROTACs). The content is designed to help identify and resolve common issues encountered during experiments aimed at targeted protein degradation.

PROTAC Mechanism of Action: (S,R,S)-AHPC-Me

(S,R,S)-AHPC-Me is a derivative of the VHL (von Hippel-Lindau) E3 ubiquitin ligase ligand.[1] PROTACs incorporating this moiety function by forming a ternary complex between the target Protein of Interest (POI) and the VHL E3 ligase.[2][3] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5] The PROTAC molecule itself is not degraded and can act catalytically to degrade multiple copies of the target protein.[5][6]

PROTAC_MoA cluster_cell Cell PROTAC (S,R,S)-AHPC-Me PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Release & Recycle PolyUb Poly-Ub POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC Mechanism of Action using a VHL-recruiting ligand.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses common issues in a question-and-answer format. A logical workflow for troubleshooting is presented below.

Troubleshooting_Workflow Start Poor or No Degradation Observed Check_Compound 1. Verify Compound Integrity (LC-MS, NMR) Start->Check_Compound Check_Permeability 2. Assess Cell Permeability (NanoBRET, CETSA) Check_Compound->Check_Permeability If OK Check_Binding 3. Confirm Binary Binding (Target & VHL) Check_Permeability->Check_Binding If OK Optimize_Linker 8. Re-evaluate Design (Linkerology) Check_Permeability->Optimize_Linker If Poor Check_Ternary 4. Evaluate Ternary Complex (NanoBRET, SPR) Check_Binding->Check_Ternary If OK Check_Binding->Optimize_Linker If No Binding Check_Ub 5. Measure Ubiquitination (IP/Western) Check_Ternary->Check_Ub If OK Check_Ternary->Optimize_Linker If Inefficient Check_Ub->Check_Ternary If No Ub Check_Proteasome 6. Confirm Proteasome Dependence (MG132) Check_Ub->Check_Proteasome If OK Check_VHL 7. Confirm VHL Dependence (VHL-/- cells, competitive ligand) Check_Proteasome->Check_VHL If OK Success Degradation Achieved Check_Proteasome->Success If Rescued Check_VHL->Success If OK Check_VHL->Success If Rescued

A logical workflow for troubleshooting lack of PROTAC activity.[7]
Section 1: Initial Checks & Compound-Related Issues

Q1: My PROTAC shows no degradation of the target protein. Where should I start?

A1: Start by verifying the fundamentals before moving to complex cellular assays.[8]

  • Compound Integrity: Confirm the purity, identity, and structural integrity of your synthesized PROTAC using methods like LC-MS and NMR. Degradation or impurities can lead to inactivity.[8]

  • Compound Stability: Assess the stability of your PROTAC in your cell culture medium over the time course of the experiment.[7]

  • Target & Ligase Expression: Confirm that your target protein and the VHL E3 ligase are expressed in the cell line you are using.[9][10] VHL expression can be variable across different cell types.[11]

Q2: I'm observing a "hook effect," where degradation decreases at higher PROTAC concentrations. Why is this happening and how can I fix it?

A2: The "hook effect" occurs when excessive PROTAC concentrations favor the formation of binary complexes (PROTAC-Target or PROTAC-VHL) over the productive ternary complex (Target-PROTAC-VHL) required for degradation.[7][12]

  • Solution: Perform a wide dose-response experiment, including very low (nanomolar) and high (micromolar) concentrations.[7] This will help you identify the optimal concentration range for maximal degradation and observe the characteristic bell-shaped curve of the hook effect.[7]

Section 2: Cellular and Mechanistic Failures

Q3: My PROTAC is pure and stable, but still fails to degrade the target. What's the next step?

A3: This points to a potential issue with the PROTAC's ability to function within the cell. Key areas to investigate are cell permeability and target engagement.

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane.[7][13]

    • Troubleshooting: Use a NanoBRET Target Engagement assay in both live cells and permeabilized cells.[14] A significant increase in target engagement in permeabilized cells suggests poor cell entry.[14] Modifying the linker to improve physicochemical properties may be necessary.[7][15]

  • Lack of Target or VHL Engagement: The warhead or the (S,R,S)-AHPC-Me ligand may not be binding their respective proteins in the cellular environment.

    • Troubleshooting: Confirm target and VHL engagement directly in cells using assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET.[7][16]

Q4: My PROTAC binds both the target protein and VHL in binary assays, but still doesn't induce degradation. What is the likely problem?

A4: This common issue strongly suggests a failure to form a stable and productive ternary complex.[8][10]

  • Inefficient Ternary Complex Formation: The geometry and thermodynamics of the complex may be unfavorable.[8][13] The linker's length, rigidity, or attachment points are critical and may be preventing a productive orientation between the target and VHL.[10][15][17]

    • Troubleshooting: Directly measure ternary complex formation using biophysical assays like NanoBRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC).[18][19][] These assays can quantify the stability and cooperativity of the complex.[19] A lack of positive cooperativity often correlates with poor degradation.[19]

  • No Ubiquitination: Even if a ternary complex forms, it may not be in a conformation that allows for the transfer of ubiquitin to the target protein.

    • Troubleshooting: Perform a target ubiquitination assay. This can be done by immunoprecipitating the target protein and then performing a Western blot for ubiquitin.[8][21] An increase in a high-molecular-weight smear for the target protein upon PROTAC treatment indicates successful ubiquitination.[8]

Section 3: Validating the Mechanism of Action

Q5: How can I confirm that the observed protein loss is due to VHL-mediated proteasomal degradation?

A5: A series of control experiments is essential to validate the intended mechanism of action.[22][23]

  • Proteasome Dependence: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132).[8] A reversal of protein degradation confirms that the process is dependent on the proteasome.[8][22]

  • E3 Ligase Dependence: Co-treat cells with your PROTAC and a high concentration of a free VHL ligand (e.g., (S,R,S)-AHPC).[8] This will competitively block the PROTAC from binding to VHL. A rescue of the target protein level confirms VHL engagement is required.[8]

  • Inactive Stereoisomer Control: Synthesize a control PROTAC using an inactive epimer of the (S,R,S)-AHPC-Me ligand. This molecule should not bind VHL and therefore should not induce degradation.[8] This is a critical control to rule out off-target effects or non-specific toxicity.[8]

  • Transcriptional Effects: Use RT-qPCR to measure the mRNA levels of your target protein. A true degrader should reduce protein levels without affecting transcription.[8]

Control CompoundMechanism of ActionTypical ConcentrationExpected Outcome with Active PROTAC
MG132 / BortezomibProteasome Inhibitor1-10 µM (MG132) / 10-100 nM (Bortezomib)Reversal of protein degradation[8]
(S,R,S)-AHPCVHL Ligand Competitor10-100x molar excess of PROTACReversal of protein degradation[8]
Inactive Epimer PROTACFails to bind VHLSame as active PROTACNo protein degradation observed[8]

Experimental Protocols

Protocol 1: Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify changes in target protein levels following PROTAC treatment.[4][24]

WB_Workflow A 1. Cell Seeding & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Immunoblotting (Antibodies) D->E F 6. Detection & Analysis E->F

Workflow for Western blot analysis of protein degradation.[24]

Methodology:

  • Cell Seeding and Treatment:

    • Plate cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[24]

    • Treat cells with a range of concentrations of your (S,R,S)-AHPC-Me PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time course (e.g., 4, 8, 16, 24 hours).[4][24]

    • Include a vehicle-only control (e.g., DMSO).[4]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash cells once with ice-cold PBS.[24]

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[24]

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[4][24]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.[24]

    • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes to denature the proteins.[4][24]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[24]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[24]

    • Incubate the membrane overnight at 4°C with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[4][24]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.[4]

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine parameters like DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

Protocol 2: NanoBRET Assay for Ternary Complex Formation

This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating ternary complex formation.[16][18][25]

Principle: The target protein is fused to NanoLuc® luciferase (energy donor), and the VHL E3 ligase is fused to HaloTag® (energy acceptor), which is labeled with a fluorescent ligand. PROTAC-mediated formation of the ternary complex brings the donor and acceptor into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).[18][25]

Methodology:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293) with plasmids encoding for NanoLuc-POI and HaloTag-VHL.[25] Alternatively, use CRISPR/Cas9 to endogenously tag the POI with HiBiT in a cell line expressing LgBiT.[25][26]

  • Assay Setup:

    • Plate the transfected cells in 96-well or 384-well assay plates.

    • Add the HaloTag® NanoBRET® ligand to label the HaloTag-VHL fusion protein and incubate.

    • Optional: To isolate complex formation from degradation, pre-treat cells with a proteasome inhibitor like MG132.[18][25]

  • PROTAC Treatment:

    • Add the (S,R,S)-AHPC-Me PROTAC at various concentrations to the wells.

  • Detection:

    • Add the NanoBRET® substrate.

    • Immediately measure the donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis:

    • Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). An increase in this ratio indicates ternary complex formation.[25] Plot the ratio against the PROTAC concentration to determine the potency and efficacy of complex formation.

Protocol 3: Target Protein Ubiquitination Assay

This assay directly confirms that the PROTAC induces ubiquitination of the target protein.[8][21]

Methodology (via Immunoprecipitation):

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC at a concentration that gives maximal degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to allow poly-ubiquitinated proteins to accumulate.

    • Lyse the cells in a buffer containing deubiquitinase (DUB) inhibitors to preserve the ubiquitin chains.

  • Immunoprecipitation (IP):

    • Incubate the cell lysate with an antibody against your target protein overnight at 4°C.

    • Add Protein A/G magnetic beads to capture the antibody-protein complex.[8]

    • Wash the beads extensively to remove non-specifically bound proteins.[8]

  • Elution and Western Blot:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.[8]

    • Perform a Western blot as described in Protocol 1.

    • Probe the membrane with a primary antibody that recognizes ubiquitin (e.g., P4D1 or FK2 clones).[8]

  • Analysis:

    • A high-molecular-weight smear appearing in the PROTAC-treated lane, but not in the control lane, is indicative of poly-ubiquitination of your target protein.[8] You can re-probe the membrane with the target protein antibody to confirm successful immunoprecipitation.

References

Technical Support Center: Optimizing Linker Length for PROTACs with (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of your PROTACs using (S,R,S)-AHPC-Me dihydrochloride (B599025) as the VHL E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC?

A PROTAC (Proteolysis-Targeting Chimera) is a heterobifunctional molecule that consists of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's primary function is to position the target protein and the E3 ligase in a way that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The linker is not just a passive spacer; its length, composition, and attachment points are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1]

Q2: Why is the linker length so critical for PROTAC efficacy?

The optimal linker length is crucial for the efficacy of a PROTAC because it dictates the geometry of the ternary complex. An unsuitable linker can lead to several issues:

  • Steric Hindrance: A linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.

  • Inefficient Ubiquitination: A linker that is too long might not bring the two proteins into close enough proximity for efficient ubiquitin transfer from the E2 conjugating enzyme to the lysine (B10760008) residues on the target protein's surface.

  • Unfavorable Conformation: The linker influences the relative orientation of the bound proteins. An improper orientation may not expose the target protein's lysine residues for ubiquitination.

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.

Q3: What are common types of linkers used in PROTACs?

The most commonly used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains. PEG linkers are often favored for their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. Alkyl chains offer a more rigid and hydrophobic option. The choice of linker type and its length is an empirical process that needs to be optimized for each specific target and warhead combination.

Q4: What is the "hook effect" and how can linker optimization help?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 ligase) rather than the productive ternary complex. A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and mitigating the hook effect.

Troubleshooting Guide

Problem 1: My PROTAC binds to the target protein and VHL in binary assays, but I don't see any degradation in cells.

This is a common challenge and often points to issues with ternary complex formation. Here are some potential linker-related causes and troubleshooting steps:

  • Incorrect Linker Length: The linker may be too short or too long.

    • Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., different numbers of PEG units or alkyl chain lengths) and screen for degradation activity.

  • Poor Physicochemical Properties: The linker may contribute to poor cell permeability or solubility.

    • Solution: Modify the linker to improve its drug-like properties. For example, incorporating more polar groups can enhance solubility.

  • Unproductive Ternary Complex: A ternary complex may form, but in a conformation that is not conducive to ubiquitination.

    • Solution: In addition to varying the linker length, consider changing the attachment points of the linker on the warhead or the E3 ligase ligand.

Problem 2: I'm observing a significant "hook effect" with my PROTAC.

As mentioned in the FAQs, the hook effect can be addressed by optimizing the linker to favor ternary complex formation.

  • Enhance Cooperativity: A linker that pre-organizes the warhead and E3 ligase ligand in a conformation favorable for binding to their respective proteins can increase the stability of the ternary complex.

  • Modify Linker Rigidity: Introducing some rigidity into the linker, for example by using cyclic structures, can reduce the entropic penalty of ternary complex formation.

Problem 3: How do I confirm that my PROTAC is working through the intended mechanism?

To ensure your PROTAC is inducing degradation via the ubiquitin-proteasome system and is dependent on VHL, perform the following control experiments:

  • Proteasome Inhibition: Co-treat your cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is rescued, it confirms the involvement of the proteasome.

  • VHL Competition: Co-treat your cells with your PROTAC and an excess of a free VHL ligand (like (S,R,S)-AHPC). If degradation is blocked, it confirms that your PROTAC is acting through VHL.

  • Inactive Epimer Control: Synthesize a control PROTAC using an inactive epimer of the VHL ligand. This control should not induce degradation.

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific target protein and the warhead used. The following table summarizes data from various studies on the impact of linker length on the degradation efficiency of PROTACs targeting different proteins.

Target ProteinWarheadE3 Ligase LigandLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4JQ1(S,R,S)-AHPC-MePEG12<1>95[2][3][4]
Androgen ReceptorEnzalutamide analog(S,R,S)-AHPC derivativePEG140.2-1>95[5]
Estrogen Receptor αEstradiolVHL-1PEG12-~40[1][6][7]
Estrogen Receptor αEstradiolVHL-1PEG16-~80[1][6][7]
p38α/βBIRB 796 analogPomalidomidePEG11~100>90[8]

Note: The data presented in this table is compiled from different research articles and the experimental conditions may vary. Direct comparison across different studies should be made with caution.

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of your PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol describes how to verify the formation of the Target Protein-PROTAC-VHL ternary complex.

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (to prevent degradation of the complex)

  • Non-denaturing lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against VHL or the target protein for immunoprecipitation

  • Control IgG from the same species as the IP antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer (e.g., Laemmli sample buffer)

  • Western blotting reagents

Procedure:

  • Cell Lysis:

    • Lyse the treated cells in non-denaturing lysis buffer.

    • Centrifuge to clear the lysate.

  • Pre-clearing the Lysate (Optional):

    • Incubate the lysate with beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody (e.g., anti-VHL) or control IgG overnight at 4°C.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

  • Western Blot Analysis:

    • Run the eluted samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against both the target protein and VHL to confirm their co-precipitation.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Me) Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin Target_Bound Target Protein Ub->Target_Bound Polyubiquitination Proteasome 26S Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Target_Bound->Proteasome Recognition & Degradation PROTAC_Bound PROTAC Target_Bound->PROTAC_Bound VHL_Bound VHL E3 Ligase PROTAC_Bound->VHL_Bound cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination

Caption: PROTAC mechanism of action using (S,R,S)-AHPC-Me to recruit VHL for target protein degradation.

Troubleshooting_Workflow Start No Target Degradation Observed Q1 Binary Binding Confirmed? Start->Q1 A1_No Action: Confirm binding of warhead and (S,R,S)-AHPC-Me to their respective targets. Q1->A1_No No Q2 Ternary Complex Formation Issue? Q1->Q2 Yes A2_Yes Action: Synthesize linker library (vary length and composition). Consider different attachment points. Q2->A2_Yes Likely Q3 Poor Cell Permeability? Q2->Q3 Unlikely End Optimized PROTAC A2_Yes->End A3_Yes Action: Modify linker to improve physicochemical properties (e.g., add polar groups). Q3->A3_Yes Possible A3_Yes->End

Caption: A logical workflow for troubleshooting common issues in PROTAC optimization.

References

mitigating off-target effects of (S,R,S)-AHPC-Me based degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me based Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-Me and how do PROTACs based on it work?

A1: (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] In a PROTAC, this ligand is connected via a linker to a "warhead" that binds to a specific protein of interest (POI). This bifunctional molecule brings the POI into close proximity with the VHL E3 ligase complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4] This event-driven mechanism allows for the catalytic removal of the target protein.

Q2: What are the potential sources of off-target effects with (S,R,S)-AHPC-Me based degraders?

A2: Off-target effects can be categorized as follows:

  • Degradation-dependent off-targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the warhead has affinity for other proteins, or if the ternary complex (POI-PROTAC-E3 ligase) forms non-selectively with other proteins. VHL-based PROTACs are generally considered to have a more favorable off-target profile compared to some CRBN-based PROTACs due to the more enclosed nature of the VHL binding pocket.[]

  • Degradation-independent off-targets: The PROTAC molecule itself might exert a pharmacological effect independent of protein degradation. This could be due to the warhead inhibiting the target or other proteins, or the (S,R,S)-AHPC-Me moiety interfering with the normal function of VHL.

  • Pathway-related effects: The intended degradation of the target protein can lead to downstream signaling changes that may be misinterpreted as off-target effects.

Q3: How can I minimize off-target effects in my experiments?

A3: Several strategies can be employed to mitigate off-target effects:

  • Concentration Optimization: Use the lowest effective concentration of the degrader that achieves robust target degradation. A dose-response experiment is crucial to identify the optimal concentration and avoid the "hook effect" (a phenomenon where degradation decreases at very high concentrations).

  • Use of Controls: Include appropriate negative controls in your experiments. This includes a vehicle control (e.g., DMSO), a non-degrading epimer of the PROTAC if available (e.g., a stereoisomer that does not bind VHL), and the warhead molecule alone to assess degradation-independent effects.

  • Washout Experiments: To confirm that the observed phenotype is due to target protein degradation, remove the degrader from the cell culture and monitor the recovery of the target protein and the reversal of the phenotype.

  • Orthogonal Validation: Use multiple, independent methods to validate your findings. For example, confirm protein knockdown with both Western blotting and mass spectrometry.

  • Global Proteomics: Employ unbiased mass spectrometry-based proteomics to identify all proteins that are degraded upon treatment with your PROTAC. This provides a comprehensive view of the degrader's selectivity.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is the paradoxical observation that as the concentration of a PROTAC increases beyond an optimal point, the extent of target protein degradation decreases. This is because at very high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is essential to perform a wide dose-response curve to identify the optimal concentration range for your degrader.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No or weak target degradation 1. Suboptimal PROTAC concentration: Too low or in the "hook effect" range. 2. Incorrect incubation time: Time may be too short for degradation to occur. 3. Low cell permeability: The PROTAC may not be efficiently entering the cells. 4. Low E3 ligase expression: The cell line may have low endogenous levels of VHL. 5. PROTAC instability: The compound may be degrading in the culture medium.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours). 3. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider optimizing the linker to improve physicochemical properties.[6] 4. Confirm VHL expression in your cell line using Western blot or qPCR. 5. Check the stability of your PROTAC in the experimental conditions using LC-MS.
High off-target degradation 1. Non-selective warhead: The target-binding moiety of the PROTAC may bind to other proteins. 2. Unfavorable ternary complex formation: The linker may promote the formation of ternary complexes with off-target proteins.1. Use a more selective warhead for your protein of interest. 2. Systematically vary the linker length and composition to improve selectivity.
Observed phenotype does not correlate with target degradation 1. Degradation-independent off-target effect: The PROTAC molecule itself may have a pharmacological effect. 2. Downstream effects of on-target degradation: The phenotype may be a secondary consequence of target knockdown.1. Test the warhead molecule alone and a non-degrading control PROTAC. 2. Perform washout experiments and try to rescue the phenotype with a degradation-resistant mutant of the target protein.
Variability between experiments 1. Inconsistent cell culture conditions: Cell passage number, confluency, or health can affect results. 2. Inconsistent PROTAC preparation: Issues with compound solubility or storage.1. Standardize cell culture procedures, including passage number and seeding density. 2. Ensure proper storage of the PROTAC and consistent preparation of stock solutions. Check for precipitation in the media.

Quantitative Data of (S,R,S)-AHPC-Me Based Degraders

The following table summarizes key performance metrics for several well-characterized (S,R,S)-AHPC-Me based PROTACs.

PROTACTarget(s)E3 Ligase LigandDC₅₀DₘₐₓCell Line(s)Reference(s)
ARV-771 BRD2, BRD3, BRD4(S,R,S)-AHPC-Me<1 nM - <5 nMNot ReportedCastration-Resistant Prostate Cancer (CRPC) cell lines (22Rv1, VCaP, LNCaP95)[7][8]
MZ1 BRD4 (preferential)(S,R,S)-AHPC-Me8 nM, 23 nMComplete at 100 nMH661, H838[9]
AT1 BRD4 (highly selective)(S,R,S)-AHPC-Me≥ 10 nMNot ReportedHeLa[10][11][12][13]
Compound 139 Not SpecifiedHeterocyclic VHL ligand3.3 nM, 0.87 nM97%, 96%PC3, EOL-1[14][15]

Binding Affinity of VHL Ligands

LigandBinding Affinity (Kd) to VHLMethodReference(s)
VH032 185 nMNot Specified[16][17]
BODIPY FL VH032 100.8 nMFluorescence Polarization (FP)[18][19]

Experimental Protocols

Western Blot Analysis for Protein Degradation

This protocol is for quantifying the degradation of a target protein induced by an (S,R,S)-AHPC-Me based PROTAC.

Materials:

  • Cell line of interest expressing the target protein and VHL.

  • (S,R,S)-AHPC-Me based PROTAC.

  • Vehicle control (e.g., DMSO).

  • Non-degrading control PROTAC (optional).

  • Warhead molecule alone (optional).

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA or Bradford protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (for dose-response) or a single concentration at different time points (for time-course). Include vehicle and other controls.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the data to determine DC₅₀ and Dₘₐₓ values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the Target Protein-PROTAC-VHL ternary complex.

Materials:

  • Cells treated with the PROTAC, vehicle control, and a proteasome inhibitor (e.g., MG132) to prevent target degradation.

  • Non-denaturing lysis buffer.

  • Antibody against VHL or the target protein for immunoprecipitation.

  • Protein A/G magnetic beads or agarose.

  • Wash buffer.

  • Elution buffer or Laemmli buffer.

  • Antibodies for Western blot detection (anti-target, anti-VHL).

Procedure:

  • Cell Treatment and Lysis:

    • Pre-treat cells with a proteasome inhibitor before adding the PROTAC or vehicle.

    • Lyse cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the lysate to reduce non-specific binding.

    • Incubate the lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the target protein and VHL. The presence of the target protein in the VHL immunoprecipitate (and vice-versa) in the PROTAC-treated sample indicates ternary complex formation.

Global Proteomics (LC-MS/MS) for Off-Target Analysis

This protocol provides a general workflow for identifying off-target degradation events.

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration that gives robust on-target degradation and a vehicle control. A shorter treatment time (e.g., 6-8 hours) is often preferred to enrich for direct degradation targets.

    • Harvest and lyse the cells.

  • Protein Digestion and Peptide Labeling:

    • Quantify the protein and digest it into peptides using an enzyme like trypsin.

    • Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

  • LC-MS/MS Analysis:

    • Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis:

    • Identify and quantify thousands of proteins across the different samples.

    • Perform statistical analysis to identify proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls. These are potential off-targets.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC binds to its intended target and/or the E3 ligase in a cellular environment.[6][17][19]

Procedure:

  • Cell Treatment:

    • Treat intact cells with the PROTAC or vehicle control.

  • Heat Treatment:

    • Heat the cell suspensions to a range of temperatures.

  • Lysis and Separation:

    • Lyse the cells and separate the soluble fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods.

  • Data Analysis:

    • The binding of the PROTAC can stabilize the target protein, leading to a higher melting temperature. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-Me based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: Mechanism of action of an (S,R,S)-AHPC-Me based PROTAC.

Experimental Workflow for Off-Target Identification

Off_Target_Workflow start Start: Hypothesis of Off-Target Effects treatment Cell Treatment: - PROTAC - Vehicle Control - Negative Control PROTAC start->treatment proteomics Global Proteomics (LC-MS/MS) treatment->proteomics data_analysis Data Analysis: Identify significantly downregulated proteins proteomics->data_analysis candidate_selection Select Potential Off-Target Candidates data_analysis->candidate_selection validation Targeted Validation Assays candidate_selection->validation Candidates found conclusion Conclusion: Confirm or refute off-target degradation candidate_selection->conclusion No significant candidates western_blot Western Blot validation->western_blot cetsa CETSA validation->cetsa phenotype Phenotypic Assays validation->phenotype western_blot->conclusion cetsa->conclusion phenotype->conclusion

Caption: Workflow for identifying and validating off-target effects.

Troubleshooting Decision Tree for Lack of Degradation

Troubleshooting_Degradation start Problem: No/Weak Target Degradation check_conc Performed Dose-Response and Time-Course? start->check_conc perform_dose Action: Perform dose-response (0.1 nM - 10 µM) and time-course (2-24h) experiments check_conc->perform_dose No check_controls Are Controls Behaving as Expected? check_conc->check_controls Yes perform_dose->start troubleshoot_assay Action: Troubleshoot Western Blot / Assay check_controls->troubleshoot_assay No check_permeability Assessed Cell Permeability? check_controls->check_permeability Yes troubleshoot_assay->start optimize_linker Action: Assess permeability (e.g., PAMPA). Consider linker optimization. check_permeability->optimize_linker No check_vhl Confirmed VHL Expression? check_permeability->check_vhl Yes optimize_linker->start choose_cell_line Action: Confirm VHL expression (WB/qPCR). Choose a different cell line if necessary. check_vhl->choose_cell_line No check_stability Checked PROTAC Stability? check_vhl->check_stability Yes choose_cell_line->start check_compound Action: Assess compound stability in media (LC-MS). Synthesize fresh compound. check_stability->check_compound No re_evaluate Re-evaluate PROTAC Design (Warhead, Linker) check_stability->re_evaluate Yes check_compound->start

Caption: Decision tree for troubleshooting lack of target degradation.

References

Technical Support Center: Troubleshooting the Hook Effect in (S,R,S)-AHPC-Me PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with the hook effect in Proteolysis Targeting Chimera (PROTAC) experiments involving (S,R,S)-AHPC-Me as an E3 ligase ligand.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the concentration of the PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "hooked" dose-response curve, which can complicate the determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[3]

Q2: What is the molecular basis of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC's efficacy relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase (in this case, von Hippel-Lindau or VHL, recruited by (S,R,S)-AHPC-Me).[4] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[4][5]

Q3: Why is it critical to identify and mitigate the hook effect?

A3: Failure to recognize and account for the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be mistakenly characterized as having weak activity or being inactive if tested at concentrations that fall into the inhibitory part of the dose-response curve. This can result in the erroneous selection of lead compounds and hinder the drug development process. Accurately defining the optimal concentration window for maximal degradation is crucial for obtaining reliable and reproducible results.

Q4: What is (S,R,S)-AHPC-Me and what is its role in the PROTAC?

A4: (S,R,S)-AHPC-Me is a derivative of (S,R,S)-AHPC, a well-established ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[6] In the context of a PROTAC, it serves as the "E3 ligase-recruiting" moiety. By binding to VHL, it brings the entire PROTAC molecule, along with the target protein bound to the other end of the PROTAC, into close proximity with the E3 ligase machinery, thereby facilitating the ubiquitination and subsequent degradation of the target protein.

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing the hook effect in your experiments.

Problem 1: A bell-shaped dose-response curve is observed in the degradation assay.

  • Likely Cause: You are observing the classic hook effect.

  • Troubleshooting Steps:

    • Confirm with a Wider Concentration Range: Repeat the experiment using a broader range of PROTAC concentrations, including several points at both lower and higher concentrations than previously tested. This will help to fully define the bell-shaped curve.

    • Determine the Optimal Concentration (Dmax): Identify the concentration that yields the maximum level of protein degradation (Dmax). For future experiments, use concentrations at or below this optimal level.

    • Biophysical Confirmation of Ternary Complex Formation: Employ biophysical assays such as TR-FRET, SPR, or AlphaLISA to directly measure the formation of the ternary complex at various PROTAC concentrations. A decrease in the ternary complex signal at higher concentrations will correlate with the observed decrease in degradation.

Problem 2: The PROTAC shows weak or no degradation at the tested concentrations.

  • Likely Cause: The tested concentrations may be too high and fall entirely within the hook effect region, or they may be too low to induce significant degradation.

  • Troubleshooting Steps:

    • Perform a Broad Dose-Response Experiment: Test a very wide range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal degradation window.

    • Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, preventing effective target engagement. Consider performing permeability assays if degradation is consistently low.[7]

    • Verify Target and E3 Ligase Expression: Confirm that the cell line used expresses sufficient levels of both the target protein and the VHL E3 ligase.

Problem 3: How can the hook effect be minimized during PROTAC design?

  • Likely Cause: Suboptimal linker design or binding affinities can exacerbate the hook effect.

  • Mitigation Strategies:

    • Optimize the Linker: The length, rigidity, and composition of the linker are critical for the stability of the ternary complex. A well-designed linker can promote favorable protein-protein interactions between the target and VHL, leading to positive cooperativity and stabilizing the ternary complex over the binary ones.[8]

    • Enhance Cooperativity: Design PROTACs where the binding of one protein partner increases the affinity for the other. Positive cooperativity can significantly reduce the hook effect by making the formation of the ternary complex more favorable, even at higher PROTAC concentrations.

Data Presentation

The following table provides a representative example of dose-response data for a hypothetical (S,R,S)-AHPC-Me-containing PROTAC (PROTAC-X) targeting BRD4, illustrating a typical hook effect.

PROTAC-X Concentration (nM)% BRD4 Degradation
0.112%
148%
1088%
100 95% (Dmax)
100065%
1000030%

This is a hypothetical data set created for illustrative purposes based on typical experimental outcomes.

Experimental Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol describes the quantification of target protein degradation following treatment with an (S,R,S)-AHPC-Me-containing PROTAC.

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 16-24 hours).[2]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize the protein amount for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax.

Protocol 2: NanoBRET™ Assay for Ternary Complex Formation

This protocol outlines a method to measure the formation of the ternary complex in live cells.

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment and Measurement:

    • Add serial dilutions of the (S,R,S)-AHPC-Me-containing PROTAC to the wells.

    • Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. An increase in the ratio indicates ternary complex formation. A subsequent decrease at higher concentrations is indicative of the hook effect.

Mandatory Visualizations

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC (S,R,S)-AHPC-Me PROTAC TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an (S,R,S)-AHPC-Me-containing PROTAC.

Hook_Effect cluster_Concentration PROTAC Concentration Effects cluster_Optimal cluster_High Low_Conc Low to Optimal PROTAC Concentration Productive Productive Ternary Complex (Target-PROTAC-E3) High_Conc High (Excessive) PROTAC Concentration Binary_Target Non-Productive Binary Complex (Target-PROTAC) Binary_E3 Non-Productive Binary Complex (E3-PROTAC) Degradation Target Degradation Productive->Degradation No_Degradation Inhibited Degradation Binary_Target->No_Degradation Binary_E3->No_Degradation

Caption: The hook effect: productive vs. non-productive complex formation.

Troubleshooting_Workflow Start Observe Bell-Shaped Dose-Response Curve Confirm Confirm with Wider Concentration Range Start->Confirm Analyze Analyze Data Confirm->Analyze Determine_Dmax Determine Optimal Concentration (Dmax) Analyze->Determine_Dmax Biophysical Biophysical Assays (e.g., NanoBRET, SPR) Analyze->Biophysical Optimize Optimize Future Experiments Determine_Dmax->Optimize Correlate Correlate Ternary Complex Formation with Degradation Biophysical->Correlate Correlate->Optimize

Caption: Troubleshooting workflow for an observed hook effect.

References

Technical Support Center: Enhancing In Vivo Stability of (S,R,S)-AHPC-Me Dihydrochloride PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs) that incorporate the (S,R,S)-AHPC-Me dihydrochloride, a ligand for the von Hippel-Lindau (VHL) E3 ligase. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in vivo stability and performance of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of PROTACs synthesized with this compound?

A1: PROTACs, due to their larger molecular weight and complex structures, often face several challenges that can limit their in vivo efficacy. These include:

  • Poor Aqueous Solubility: Many PROTACs have low solubility, which can hinder formulation and lead to poor absorption.

  • Low Cell Permeability: The high molecular weight and polar surface area of PROTACs can make it difficult for them to cross cell membranes and reach their intracellular targets.[1]

  • Rapid Metabolic Clearance: PROTACs can be susceptible to rapid metabolism by enzymes in the liver and other tissues, leading to a short half-life and reduced exposure.[2]

  • Off-Target Toxicity: Undesired interactions can lead to toxicity, complicating in vivo studies.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex, which reduces degradation efficiency.[3]

Q2: How does the linker component of a PROTAC influence its in vivo stability?

A2: The linker is a critical determinant of a PROTAC's physicochemical properties and metabolic stability. The length, composition, and attachment points of the linker can significantly impact:

  • Metabolic Stability: The linker is often a primary site of metabolic modification. Introducing metabolically stable groups or using cyclic linkers can enhance stability.[4]

  • Cell Permeability: Modifying the linker to optimize properties like lipophilicity and hydrogen bonding capacity can improve cell uptake.

  • Ternary Complex Formation: The linker's flexibility and length are crucial for allowing the warhead and the E3 ligase ligand to bind to their respective proteins simultaneously and form a stable and productive ternary complex.

Q3: What are common metabolic pathways for the degradation of VHL-based PROTACs?

A3: Common metabolic pathways include oxidation, primarily mediated by Cytochrome P450 (CYP) enzymes, and hydrolysis of amide or ester bonds within the linker or ligands. Studies on various PROTACs have shown that hydroxylation of the linker is a common metabolic transformation.[5]

Q4: Can formulation strategies improve the in vivo performance of these PROTACs?

A4: Yes, formulation is a key strategy to overcome the physicochemical challenges of PROTACs. Approaches like using amorphous solid dispersions, lipid-based formulations, or developing prodrugs can significantly enhance solubility and oral bioavailability.[6]

Troubleshooting Guides

Problem 1: Low or No Target Degradation in Animal Models

Possible Cause Suggested Solution
Poor Pharmacokinetics (PK) Conduct a PK study to measure drug exposure. If exposure is low, consider optimizing the formulation or the route of administration.[]
Low Bioavailability For oral administration, assess permeability using a Caco-2 assay.[8] Improve solubility through formulation strategies.[6]
Rapid Metabolism Perform an in vitro metabolic stability assay with liver microsomes to identify metabolic hotspots.[4] Modify the PROTAC structure to block these sites.
"Hook Effect" Conduct a dose-response study to identify the optimal concentration for degradation. Test lower concentrations to find the "sweet spot".[3]
Inefficient Ternary Complex Formation Use biophysical assays (e.g., TR-FRET, SPR) to confirm ternary complex formation. Redesign the linker if necessary.

Problem 2: Observed Toxicity in Animal Models

Possible Cause Suggested Solution
Off-Target Effects Perform proteomics studies to identify unintended protein degradation.[9]
Metabolite-Induced Toxicity Characterize the major metabolites and assess their activity and toxicity.[2]
Formulation-Related Toxicity Include a vehicle-only control group in your study. Test alternative, well-tolerated formulation vehicles.[10]

Data Presentation

Table 1: In Vivo Activity of ARV-771 (A PROTAC utilizing a (S,R,S)-AHPC-Me derived VHL ligand)

Animal ModelCell Line XenograftDosingOutcomeReference
Male Nu/Nu mice22Rv1 (CRPC)10 mg/kg, s.c., daily for 3 days37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue[11][12]
Male Nu/Nu mice22Rv1 (CRPC)10 mg/kg, s.c., daily for 14 days>80% knockdown of BRD4 and c-MYC in tumors[11]
Male Nu/Nu miceVCaP (CRPC)10 mg/kg, s.c.Significant reduction in AR-V7 levels in tumors[13]

CRPC: Castration-Resistant Prostate Cancer; s.c.: subcutaneous

Table 2: Caco-2 Permeability Assay Parameters for PROTACs

ParameterDescriptionTypical Thresholds for Small MoleculesConsiderations for PROTACs
Papp (A-B) Apparent permeability from apical to basolateral.Low: <1.0 x 10⁻⁶ cm/sMedium: 1-10 x 10⁻⁶ cm/sHigh: >10 x 10⁻⁶ cm/sPROTACs often exhibit low permeability.[14]
Efflux Ratio (ER) Ratio of Papp (B-A) to Papp (A-B).ER > 2 suggests active efflux.Can indicate susceptibility to efflux transporters like P-gp.[15]
Recovery (%) Percentage of the initial compound recovered at the end of the assay.Should be within an acceptable range (e.g., 70-130%).Low recovery may indicate non-specific binding or metabolism by Caco-2 cells. Adding BSA to the buffer can sometimes improve recovery.[8]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance of a PROTAC by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test PROTAC

  • Pooled human or other species liver microsomes

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in DMSO.

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[9]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[9]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.

  • Calculate the half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal permeability and potential for active transport of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium

  • Hank's Balanced Salt Solution (HBSS) or similar transport buffer

  • Test PROTAC

  • Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to form a differentiated monolayer.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the test PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment.

  • Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-Me based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex Binds POI Protein of Interest (Target) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-Me to recruit the VHL E3 ligase.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Observed Check_PK Assess Pharmacokinetics (PK) Start->Check_PK Low_Exposure Low Exposure? Check_PK->Low_Exposure Check_Metabolism Assess In Vitro Metabolic Stability Low_Exposure->Check_Metabolism Yes Check_Hook_Effect Investigate Hook Effect (Dose-Response) Low_Exposure->Check_Hook_Effect No Unstable Metabolically Unstable? Check_Metabolism->Unstable Check_Permeability Assess Cell Permeability (e.g., Caco-2) Impermeable Poor Permeability? Check_Permeability->Impermeable Unstable->Check_Permeability No Modify_Structure Modify PROTAC Structure (e.g., linker, block hotspots) Unstable->Modify_Structure Yes Optimize_Formulation Optimize Formulation (e.g., ASD, prodrug) Impermeable->Optimize_Formulation Yes End Improved In Vivo Efficacy Impermeable->End No Modify_Structure->Check_PK Optimize_Formulation->Check_PK Check_Hook_Effect->End

Caption: Troubleshooting workflow for improving PROTAC in vivo stability and efficacy.

References

challenges in the chemical synthesis of (S,R,S)-AHPC-Me dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of (S,R,S)-AHPC-Me dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this von Hippel-Landau (VHL) E3 ligase ligand, a crucial intermediate in the preparation of PROTACs such as ARV-771.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-Me dihydrochloride and what is its primary application?

A1: this compound is a derivative of the VHL ligand VH032. Its primary application is as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. Specifically, (S,R,S)-AHPC-Me is utilized in the synthesis of ARV-771, a potent BET protein degrader.[1][2]

Q2: What are the key stereocenters in (S,R,S)-AHPC-Me and why are they important?

A2: (S,R,S)-AHPC-Me has three defined stereocenters that are critical for its biological activity. The specific (S,R,S) configuration is essential for high-affinity binding to the von Hippel-Lindau (VHL) E3 ligase. Incorrect stereoisomers, such as the (S,S,S) diastereomer, serve as inactive controls in biological assays, demonstrating significantly reduced or no binding to VHL. Therefore, maintaining stereochemical integrity throughout the synthesis is paramount.

Q3: What are the main synthetic steps for preparing this compound?

A3: The synthesis of this compound typically involves three main stages:

  • Synthesis of the chiral amine intermediate: (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine.

  • Peptide coupling of this amine with a protected hydroxyproline (B1673980) derivative, followed by coupling with Boc-L-tert-leucine.

  • Deprotection of the Boc group to yield the final dihydrochloride salt.

Q4: Where can I find a detailed experimental protocol for the synthesis?

A4: A detailed synthesis protocol for (S,R,S)-AHPC-Me, as a precursor to ARV-771, can be found in the supplementary information of the publication by Raina K, et al. in Proc Natl Acad Sci U S A, 2016.[3][4] This documentation provides step-by-step instructions for the synthesis of the necessary intermediates and the final compound.

Troubleshooting Guide

This guide addresses specific challenges that may be encountered during the synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Synthesis of the Chiral Amine Intermediate
  • Problem: The reduction of the ketone precursor to the desired (S)-amine results in a low diastereomeric excess (d.e.).

  • Root Cause: The choice of reducing agent and reaction conditions can significantly impact the stereochemical outcome. Standard reducing agents like sodium borohydride (B1222165) may not provide sufficient stereocontrol.

  • Troubleshooting Steps:

    • Chiral Reducing Agents: Employing chiral reducing agents or catalysts can enhance diastereoselectivity.

    • Chiral Auxiliaries: The use of chiral auxiliaries that can be cleaved after the reduction is a common strategy to induce stereoselectivity.

    • Enzymatic Reduction: Biocatalytic reduction using specific ketoreductases can offer high enantioselectivity.

    • Purification: If a mixture of diastereomers is obtained, chiral HPLC may be necessary to separate the desired (S)-enantiomer.

Issue 2: Low Yield in the Peptide Coupling Step
  • Problem: The peptide coupling reaction between the sterically hindered Boc-L-tert-leucine and the pyrrolidine (B122466) intermediate results in a low yield of the desired product.

  • Root Cause: Steric hindrance from the tert-butyl group of Boc-L-tert-leucine can significantly slow down the coupling reaction, leading to incomplete conversion or the formation of side products.

  • Troubleshooting Steps:

    • Optimize Coupling Reagent: Standard coupling reagents may be inefficient. Consider using more potent reagents known to be effective for sterically hindered amino acids, such as HATU, HCTU, COMU, or PyBOP.

    • Reaction Conditions: Increase the reaction time and/or temperature to drive the reaction to completion. However, monitor for epimerization at elevated temperatures.

    • Equivalent Stoichiometry: Increase the equivalents of the coupling reagent and the amino acid to favor the desired reaction.

    • Solvent Choice: Ensure the use of a suitable aprotic solvent like DMF or NMP to maintain the solubility of all reactants.

Issue 3: Formation of Side Products During Peptide Coupling
  • Problem: The appearance of unexpected peaks in the HPLC or LC-MS analysis of the crude coupling reaction mixture.

  • Root Cause: Side reactions are common in peptide synthesis. With uronium-based coupling reagents like HBTU, guanidinylation of the free amine can occur. Racemization of the amino acid can also be a problem, especially with prolonged reaction times or elevated temperatures.

  • Troubleshooting Steps:

    • Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are less prone to causing guanidinylation compared to uronium-based reagents.

    • Control of Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) and use it in the correct stoichiometric amount. Excess base can promote racemization.

    • Temperature Control: Perform the coupling at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions.

Issue 4: Difficulty in Purifying the Final Product
  • Problem: The final this compound product is difficult to purify from diastereomeric impurities.

  • Root Cause: The presence of other stereoisomers with similar physical properties makes purification by standard column chromatography challenging.

  • Troubleshooting Steps:

    • Chiral HPLC: Preparative chiral HPLC is often the most effective method for separating diastereomers. The choice of the chiral stationary phase (e.g., cellulose (B213188) or amylose-based) and the mobile phase is critical for achieving good separation.

    • Crystallization: Diastereomeric salt formation with a chiral acid or base can sometimes facilitate separation through selective crystallization.

    • NMR Analysis: Use high-field NMR to confirm the stereochemical purity of the final product.

Issue 5: Incomplete Boc Deprotection
  • Problem: The final deprotection step to remove the Boc group is incomplete, resulting in a mixture of protected and deprotected product.

  • Root Cause: Insufficient reaction time or inadequate concentration of the deprotecting agent (HCl).

  • Troubleshooting Steps:

    • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.

    • HCl Concentration: Use a sufficiently concentrated solution of HCl in a suitable solvent like dioxane or methanol.

    • Reaction Time: Extend the reaction time if necessary, but be mindful of potential side reactions with prolonged exposure to strong acid.

Data Presentation

Table 1: Key Intermediates in the Synthesis of this compound

IntermediateStructureMolecular FormulaMolecular Weight ( g/mol )
Boc-L-tert-leucineBoc-NH-CH(C(CH₃)₃)-COOHC₁₁H₂₁NO₄231.29
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amineC₁₂H₁₄N₂S218.32
(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamideC₁₈H₂₃N₃O₂S361.46
(S,R,S)-AHPC-Me (Boc-protected)C₂₉H₄₄N₄O₄S544.75

Table 2: Typical Reaction Conditions for Key Synthetic Steps

StepReactantsReagentsSolventTemperatureTimeTypical Yield
Peptide Coupling Boc-L-tert-leucine, Pyrrolidine intermediateHATU, DIPEADMFRoom Temp.12-16 h~70-85%
Boc Deprotection Boc-(S,R,S)-AHPC-MeHCl in DioxaneDioxane/MeOHRoom Temp.1-2 h>90%

Experimental Protocols & Visualizations

VHL E3 Ubiquitin Ligase Signaling Pathway

The von Hippel-Lindau (VHL) protein is a component of an E3 ubiquitin ligase complex that targets proteins for degradation via the ubiquitin-proteasome system. (S,R,S)-AHPC-Me functions as a ligand to recruit this complex to a target protein when incorporated into a PROTAC.

VHL_pathway cluster_VHL_complex VHL E3 Ligase Complex cluster_ubiquitination Ubiquitination Cascade VHL VHL Target_Protein Target Protein VHL->Target_Protein Brought into proximity by PROTAC VHL->Target_Protein ElonginB Elongin B ElonginC Elongin C Cul2 Cullin 2 Rbx1 Rbx1 E1 E1 Ubiquitin-activating enzyme E2 E2 Ubiquitin-conjugating enzyme E1->E2 Transfers Ub E2->VHL Recruited by Rbx1 Ub Ubiquitin Ub->E1 ATP-dependent activation Proteasome Proteasome Target_Protein->Proteasome Ubiquitinated Target for Degradation PROTAC (S,R,S)-AHPC-Me (as part of PROTAC) PROTAC->VHL Binds to VHL PROTAC->Target_Protein Binds to Target Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades Protein

Caption: VHL E3 ligase pathway and PROTAC mechanism of action.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key stages in the synthesis of this compound.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_challenges Key Challenges start Starting Materials: - Boc-L-tert-leucine - (2S,4R)-4-Hydroxyproline derivative - (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethan-1-amine step1 Step 1: Peptide Coupling (Amine + Hydroxyproline derivative) start->step1 step2 Step 2: Peptide Coupling (Product of Step 1 + Boc-L-tert-leucine) step1->step2 challenge1 Stereocontrol step1->challenge1 step3 Step 3: Boc Deprotection step2->step3 challenge2 Steric Hindrance step2->challenge2 step4 Step 4: Purification & Salt Formation step3->step4 product Final Product: This compound step4->product challenge3 Purification step4->challenge3

Caption: Key stages in the synthesis of this compound.

References

Technical Support Center: (S,R,S)-AHPC-Me PROTACs & Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using PROTACs synthesized with the (S,R,S)-AHPC-Me VHL E3 ligase ligand who are encountering unexpected Western blot results.

Understanding the Mechanism

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules designed to eliminate specific proteins from cells.[1] They consist of a ligand that binds your target protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] PROTACs containing (S,R,S)-AHPC-Me recruit the von Hippel-Lindau (VHL) E3 ligase.[3][4] This creates a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[1][5] Western blotting is the primary method used to quantify this degradation.[1][6]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC (S,R,S)-AHPC-Me PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds VHL Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proximity Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Attaches Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Targeted to Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: General mechanism of (S,R,S)-AHPC-Me PROTAC-mediated protein degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I don't see any degradation of my target protein. What are the possible causes?

This is a common issue that can arise from problems with the compound, the experimental setup, or the biological system itself.

Potential Causes and Solutions:

  • Compound Inactivity: Verify the integrity and concentration of your PROTAC stock solution.

  • Incorrect Cell Line: Ensure the cell line you are using expresses sufficient levels of the VHL E3 ligase.[7] Consider screening different cell lines if VHL expression is low or absent.

  • Failed Ternary Complex Formation: The formation of the POI-PROTAC-VHL ternary complex is essential for degradation.[8] This can be due to poor linker design or steric hindrance. Consider using co-immunoprecipitation (Co-IP) to confirm complex formation.[8][9]

  • Long Protein Half-Life: The turnover rate of your target protein might be very slow. Try increasing the treatment duration (e.g., up to 48 hours) to allow more time for degradation to occur.[7]

  • Proteasome Inhibition: Other compounds in your experiment or intrinsic cellular factors might be inhibiting the proteasome. Include a positive control, such as the proteasome inhibitor MG132, to confirm that the proteasome is active.[8]

  • Western Blot Technical Issues: The problem may lie with the Western blot technique itself, such as poor antibody quality or inefficient protein transfer.[8] Use a positive control lysate known to express the target protein.

No_Degradation_Troubleshooting Start Start: No Degradation Observed Check_Compound 1. Verify PROTAC Integrity & Concentration Start->Check_Compound Check_WB 2. Validate Western Blot (Antibody, Controls, Transfer) Check_Compound->Check_WB Compound OK Check_Cell_Line 3. Confirm VHL Expression in Cell Line Check_WB->Check_Cell_Line WB OK Check_Proteasome 4. Test Proteasome Activity (e.g., with MG132) Check_Cell_Line->Check_Proteasome VHL Expressed Time_Course 5. Extend Treatment Duration (e.g., 24h, 48h) Check_Proteasome->Time_Course Proteasome Active Co_IP 6. Confirm Ternary Complex Formation (Co-IP) Time_Course->Co_IP Still No Degradation Redesign Outcome: Consider PROTAC Redesign Co_IP->Redesign No Complex

Caption: A logical workflow for troubleshooting a lack of target protein degradation.
Q2: Degradation is weak or incomplete (high Dmax). How can I improve it?

Even when degradation is observed, achieving a high Dmax (maximum degradation) can be challenging.

Potential Causes and Solutions:

  • High Protein Synthesis Rate: The cell may be synthesizing new target protein at a rate that counteracts the PROTAC-induced degradation.[8] A shorter treatment time (<6 hours) might reveal more significant degradation before new protein synthesis ramps up.[8]

  • Suboptimal PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration for maximal degradation. PROTAC efficacy can decrease at very high concentrations due to the "hook effect" (see Q3).[7]

  • Linker Optimization: The length and composition of the linker are critical for optimal ternary complex formation.[10] If possible, testing PROTACs with different linkers may improve Dmax.

  • Cellular Compartmentalization: The PROTAC, target protein, and VHL may not be co-localized in the same cellular compartment. This is a more complex issue that may require advanced imaging techniques to diagnose.

Q3: I see less degradation at higher PROTAC concentrations. What is the "hook effect"?

The "hook effect" is a phenomenon unique to bifunctional molecules like PROTACs where efficacy decreases at high concentrations.[2] This occurs because at an optimal concentration, the PROTAC effectively bridges the POI and E3 ligase to form a productive ternary complex. At excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-VHL), which prevents the formation of the ternary complex and reduces degradation efficiency.[2]

Solution:

  • Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., from low picomolar to high micromolar) to identify the optimal concentration range and observe the hook effect.

Hook_Effect cluster_optimal Optimal Concentration cluster_excess Excessive Concentration (Hook Effect) POI1 POI PROTAC1 PROTAC POI1->PROTAC1 Ternary Productive Ternary Complex VHL1 VHL VHL1->PROTAC1 POI2 POI PROTAC2a PROTAC POI2->PROTAC2a Binary1 Non-Productive Binary Complex PROTAC2b PROTAC Binary2 Non-Productive Binary Complex VHL2 VHL VHL2->PROTAC2b

Caption: The "hook effect": optimal vs. excessive PROTAC concentrations.
Q4: My Western blot shows bands at unexpected molecular weights. How do I interpret this?

Unexpected bands can be confusing but may provide valuable information.

Potential Causes and Solutions:

  • Higher Molecular Weight Bands/Smear: This could indicate successful poly-ubiquitination of your target protein, which is a key step in the degradation mechanism.[8] To confirm this, treat cells with your PROTAC in the presence of a proteasome inhibitor (like MG132). This should block degradation and lead to an accumulation of the higher-molecular-weight, ubiquitinated form of your target.

  • Lower Molecular Weight Bands: These may indicate cleavage or degradation of your target protein by other cellular proteases.[11] Ensure your lysis buffer contains a fresh and complete cocktail of protease inhibitors.[11][12]

  • Multiple Bands (Non-specific): This is often due to issues with the primary or secondary antibodies.[11][13]

    • Optimize Antibody Concentration: Titrate your primary antibody to find the concentration that maximizes specific signal while minimizing non-specific bands.[13][14]

    • Check Antibody Specificity: Use an affinity-purified primary antibody or validate its specificity with a blocking peptide.[11]

    • Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not binding non-specifically.[11]

Q5: How can I confirm that the observed protein loss is specifically due to proteasomal degradation?

It is crucial to demonstrate that the reduction in your target protein is a direct result of the PROTAC's intended mechanism.

Essential Controls:

  • Proteasome Inhibitor Rescue: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132 or Bortezomib).[8][9] If the PROTAC is working correctly, the proteasome inhibitor should block the degradation and "rescue" the levels of your target protein.

  • Negative Control PROTAC: Synthesize or obtain a negative control molecule. This is often a diastereoisomer of the E3 ligase ligand (an inactive version of (S,R,S)-AHPC-Me) or a molecule where the warhead is modified to prevent binding to the target protein.[9] This control should not induce degradation and confirms that the ternary complex is required.

  • Vehicle Control: Always include a vehicle-only control (e.g., DMSO) to establish the baseline level of the target protein.[1][15]

Appendix A: Detailed Western Blot Protocol for PROTAC Experiments

This protocol provides a generalized workflow for assessing PROTAC-induced protein degradation.[1][15]

  • Cell Seeding and Treatment:

    • Plate cells at a density that ensures they are 70-80% confluent at the time of harvest.[7][15] Allow cells to adhere overnight.[1]

    • Treat cells with varying concentrations of your PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).[1][15]

    • Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.[1][15]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash cells twice with ice-cold PBS.[1]

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.[1][7]

    • Scrape the cells, collect the lysate, and incubate on ice for 30 minutes with occasional vortexing.[1]

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][15]

    • Transfer the supernatant (protein lysate) to a new tube.[1]

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.[1][15]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.[1][15]

    • Add Laemmli sample buffer (to a final concentration of 1x) and boil the samples at 95-100°C for 5-10 minutes.[1][15]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[15]

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[1][15]

    • Incubate the membrane with the primary antibody against your target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[1][15]

    • Wash the membrane three times with TBST for 5-10 minutes each.[1][15]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][15]

    • Wash the membrane three times with TBST for 10 minutes each.[15]

  • Detection and Analysis:

    • Apply a chemiluminescent substrate and capture the signal using an imaging system.[1]

    • Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin, or Tubulin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.[1]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Appendix B: Representative Quantitative Data

The efficacy of a PROTAC is typically defined by its DC50 (the concentration that results in 50% degradation) and Dmax (the maximum percentage of degradation achieved).[1] The (S,R,S)-AHPC-Me ligand is used in the synthesis of ARV-771, a potent BET protein degrader.[3][16]

PROTACTargetCell LineDC50DmaxCitation(s)
ARV-771BET ProteinsCRPC<1 nM>90%[3][16]
ARV-766Androgen ReceptorLNCaP<1.3 nM>91%[17]
ARV-766Androgen ReceptorVCaP<1 nM>94%[17]

References

Technical Support Center: Addressing Cellular Resistance to (S,R,S)-AHPC-Me based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cellular resistance to PROTACs utilizing the (S,R,S)-AHPC-Me moiety to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and issues related to the emergence of resistance against VHL-recruiting PROTACs.

Q1: My cells, previously sensitive to my (S,R,S)-AHPC-Me based PROTAC, are now showing resistance. What are the most likely causes?

A1: Acquired resistance to VHL-based PROTACs is a significant challenge that can arise from several mechanisms. The most frequently observed causes are not mutations in the target protein, but rather alterations within the cellular machinery that the PROTAC hijacks.[1] The primary mechanisms include:

  • Genomic alterations in the E3 ligase complex : This is a predominant cause of resistance.[1] It can include mutations, deletions, or loss of expression of core components of the VHL-Cullin-RING E3 ligase (CRL) complex, such as VHL itself or Cullin 2 (CUL2).[1]

  • Upregulation of drug efflux pumps : Increased expression of multidrug resistance proteins, particularly MDR1 (ABCB1), can actively transport the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[2][3] This can be a factor in both intrinsic and acquired resistance.[2]

  • Target protein mutations : While less common than for traditional inhibitors, mutations in the target protein that prevent or weaken the formation of a stable ternary complex can also lead to resistance.[3]

Q2: How can I determine if the resistance is due to a defect in the VHL E3 ligase machinery?

A2: To investigate the VHL E3 ligase complex, a multi-step approach is recommended.

  • Assess Protein Levels : Use Western blotting to quantify the protein levels of key E3 ligase components in your resistant cells compared to the parental (sensitive) cells.[1][4] Key proteins to check are VHL and CUL2. A significant reduction or complete loss of these proteins is a strong indicator of resistance.

  • Analyze mRNA Levels : Perform quantitative PCR (qPCR) to measure the mRNA levels of VHL and CUL2.[1] This will help determine if the reduced protein expression is due to transcriptional downregulation or genomic deletion.

  • Genomic Sequencing : If you suspect mutations, whole-exome sequencing (WES) of the resistant cells can identify specific genomic alterations, such as point mutations or deletions, in the genes encoding the E3 ligase complex components.[1]

Q3: My PROTAC is no longer effective. Could it be getting pumped out of the resistant cells?

A3: Yes, this is a known mechanism of resistance.[2][3] Upregulation of the ABCB1 (MDR1) drug efflux pump is a key factor.[3] To test this hypothesis:

  • Measure ABCB1 Expression : Use qPCR and Western blotting to compare the mRNA and protein levels of ABCB1 in resistant versus parental cells. A significant increase in the resistant line points towards this mechanism.[3]

  • Use an MDR1 Inhibitor : Co-administer your PROTAC with a known MDR1 inhibitor, such as Zosuquidar or Lapatinib.[2][3] If co-treatment restores the degradation of your target protein, it strongly suggests that MDR1-mediated efflux is the cause of resistance.[2]

Q4: I am observing reduced protein degradation only at very high concentrations of my PROTAC. Is this a form of resistance?

A4: This phenomenon is likely the "hook effect," not classical resistance.[5][6] The hook effect occurs when high PROTAC concentrations favor the formation of non-productive binary complexes (PROTAC-Target or PROTAC-VHL) instead of the productive ternary complex (Target-PROTAC-VHL) required for degradation.[5] This leads to a bell-shaped dose-response curve. To mitigate this, you should perform a wide dose-response experiment to identify the optimal concentration range for maximal degradation.[5]

Q5: How can I overcome the resistance I'm observing in my cell lines?

A5: The strategy depends on the underlying mechanism of resistance.

  • If resistance is E3 ligase-mediated : One effective strategy is to switch to a PROTAC that hijacks a different E3 ligase, such as Cereblon (CRBN).[7] Cells resistant to a VHL-based PROTAC may remain sensitive to a CRBN-based one, and vice-versa.[7]

  • If resistance is due to efflux pumps : As mentioned in Q3, co-treatment with an inhibitor of the specific efflux pump (e.g., an MDR1 inhibitor) can restore PROTAC activity.[2][3]

  • If resistance is target-mediated : This may require redesigning the "warhead" portion of the PROTAC to bind to the mutated target protein.

Section 2: Troubleshooting Workflows and Signaling Pathways

Visual guides are essential for systematically diagnosing issues. The following diagrams illustrate a logical troubleshooting workflow and the molecular pathways involved in resistance.

G start Reduced PROTAC Efficacy or Acquired Resistance Observed check_compound Step 1: Validate Compound and Experiment start->check_compound check_biology Step 2: Investigate Biological Mechanisms start->check_biology integrity Confirm PROTAC Integrity (LC-MS, NMR) check_compound->integrity hook_effect Perform Wide Dose-Response (Check for Hook Effect) check_compound->hook_effect controls Validate with Inactive Control (e.g., epimer) check_compound->controls e3_ligase Assess E3 Ligase Complex (VHL, CUL2) check_biology->e3_ligase efflux Check Efflux Pump Expression (MDR1/ABCB1) check_biology->efflux target Analyze Target Protein check_biology->target e3_wb Western Blot for VHL/CUL2 Protein e3_ligase->e3_wb e3_qpcr qPCR for VHL/CUL2 mRNA e3_ligase->e3_qpcr e3_seq Sequence VHL/CUL2 Genes e3_ligase->e3_seq efflux_wb_qpcr Western Blot & qPCR for ABCB1 efflux->efflux_wb_qpcr efflux_inhibitor Co-treat with MDR1 Inhibitor efflux->efflux_inhibitor target_seq Sequence Target Gene target->target_seq ternary_complex Assess Ternary Complex Formation (Co-IP) target->ternary_complex

Caption: A logical workflow for troubleshooting PROTAC resistance.

G cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-Me based PROTAC Ternary Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary POI Target Protein (POI) POI->Ternary VHL_complex VHL E3 Ligase Complex VHL_complex->Ternary Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasomal Degradation Ub->Proteasome Degraded_POI Degraded Fragments Proteasome->Degraded_POI MDR1 MDR1 Efflux Pump (Upregulated) MDR1->PROTAC Efflux VHL_mut VHL/CUL2 Mutation or Deletion VHL_mut->VHL_complex Inactivates

Caption: Key mechanisms of cellular resistance to VHL-based PROTACs.

Section 3: Key Experimental Protocols

Detailed protocols are crucial for obtaining reliable and reproducible data.

Protocol 1: Western Blot for Quantifying Protein Degradation and E3 Ligase Levels

Objective: To semi-quantitatively assess the reduction of a target protein or key E3 ligase components (VHL, CUL2) following PROTAC treatment.[8]

Materials:

  • Parental and PROTAC-resistant cell lines

  • (S,R,S)-AHPC-Me based PROTAC and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-Target Protein, anti-VHL, anti-CUL2, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, electrophoresis and blotting apparatus, PVDF membranes

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed parental and resistant cells in 6-well plates. Treat cells with a dose-response of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).[9]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice. Scrape and collect the cell lysate, then centrifuge to pellet cell debris.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8]

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[4]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C.[4]

    • Wash the membrane three times with TBST.

    • Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Wash the membrane again, apply a chemiluminescent substrate, and capture the signal using an imaging system.[4][8]

Data Analysis:

  • Quantify band intensities using densitometry software (e.g., ImageJ).[4]

  • Normalize the target protein signal to the loading control signal for each lane.[5]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[8]

  • For E3 ligase components, compare the normalized protein levels between parental and resistant cell lines.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

Objective: To confirm that the PROTAC induces the formation of the Target-PROTAC-VHL ternary complex in cells.[9]

Materials:

  • Cell lysates from PROTAC-treated cells (and controls)

  • Antibody for immunoprecipitation (e.g., anti-VHL or anti-Target Protein)

  • Protein A/G magnetic beads

  • Wash buffer and Elution buffer

  • Materials for Western blotting (as described above)

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC, a vehicle control, and ideally an inactive control PROTAC. To prevent degradation of the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours before lysis.[10] Prepare cell lysates as described in Protocol 1.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with Protein A/G beads, then discard the beads.

    • Add the immunoprecipitating antibody (e.g., anti-VHL) to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washes and Elution:

    • Pellet the beads and wash them several times with wash buffer to remove non-specific binders.

    • Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using an antibody against the suspected interacting partner (e.g., anti-Target Protein). A band for the target protein in the VHL immunoprecipitate from PROTAC-treated cells (but not controls) confirms ternary complex formation.

Section 4: Data Interpretation

Summarizing potential findings in a structured format can aid in diagnosing the specific resistance mechanism at play.

Table 1: Summary of Common Resistance Mechanisms and Key Experimental Findings
Resistance MechanismMolecular ChangePrimary Validation Method(s)Expected Outcome in Resistant vs. Parental Cells
E3 Ligase Downregulation Decreased VHL or CUL2 expressionWestern Blot, qPCRDecreased protein and mRNA levels of VHL or CUL2.[1]
E3 Ligase Mutation Inactivating mutation in VHL or CUL2Whole-Exome SequencingIdentification of non-synonymous mutations or deletions.[1]
Drug Efflux Upregulation of ABCB1 (MDR1)qPCR, Western Blot, Co-treatmentIncreased mRNA and protein levels of ABCB1; degradation restored with MDR1 inhibitor.[2][3]
Impaired Ternary Complex Mutation in target protein binding siteCo-IP, Target Gene SequencingReduced or no co-precipitation of the target with VHL in the presence of PROTAC.[11]
Table 2: Interpreting Quantitative Degradation Data
ParameterDescriptionHow to MeasureImplication in Resistance
DC₅₀ The concentration of PROTAC that results in 50% degradation of the target protein.[8]Dose-response curve via Western blotA significant rightward shift (increase) in the DC₅₀ value indicates decreased PROTAC potency.
Dₘₐₓ The maximum percentage of protein degradation achieved.[8][12]Dose-response curve via Western blotA significant decrease in the Dₘₐₓ value indicates a loss of PROTAC efficacy.

References

Validation & Comparative

A Comparative Guide to VHL Ligands: Benchmarking (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The Von Hippel-Lindau (VHL) protein is a critical component of the VHL-Elongin B-Elongin C (VBC) E3 ubiquitin ligase complex, which plays a pivotal role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for proteasomal degradation under normal oxygen conditions (normoxia).[1][2] The discovery of small molecules that bind to VHL has revolutionized the field of targeted protein degradation, enabling the development of Proteolysis-Targeting Chimeras (PROTACs). These bifunctional molecules recruit the VHL E3 ligase to a specific protein of interest, leading to its ubiquitination and subsequent destruction.[3][4]

(S,R,S)-AHPC-Me dihydrochloride, also known as VHL Ligand 2, is a potent, hydroxyproline (B1673980) (Hyp)-based VHL ligand.[5] It serves as a key building block for synthesizing advanced PROTACs, such as ARV-771, which effectively degrades BET proteins in cancer cells.[5][6][7] This guide provides an objective comparison of (S,R,S)-AHPC-Me with other prominent VHL ligands, supported by experimental data and detailed methodologies.

Quantitative Comparison of VHL Ligand Performance

The efficacy of a VHL ligand is primarily determined by its binding affinity to the VHL protein, typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower value indicates a tighter and more potent binding interaction. The following table summarizes the binding affinities for (S,R,S)-AHPC-Me and other widely-used VHL ligands, as determined by various biophysical assays.

LigandBinding Affinity (Kd or IC50)Assay MethodReference
(S,R,S)-AHPC-Me (VH032 derivative) Kd: 170 nM (inferred)SPR[8]
VH032Kd: 185 nMITC[8][9]
VH101Kd: 44 nMIsothermal Titration Calorimetry (ITC)[8][10]
VH298IC50: ~44 nMTR-FRET[11][12]
First-Generation Ligand (Compound 15)IC50: 1.8 µMFluorescence Polarization (FP)[13]

Note: The binding affinity for (S,R,S)-AHPC-Me is inferred from closely related 3-methylisoxazole (B1582632) analogs of the same core scaffold presented in patent literature.[8]

Signaling Pathways and Mechanisms

To understand the context in which these ligands operate, it is essential to visualize the underlying biological pathways.

Under normoxic conditions, the VHL E3 ligase complex plays a crucial role in regulating HIF-1α levels, preventing the inappropriate activation of hypoxia-response genes.

VHL_HIF1a_Pathway cluster_normoxia Normoxic Conditions (Normal Oxygen) cluster_VHL_complex VHL E3 Ligase Complex cluster_hypoxia Hypoxic Conditions (Low Oxygen) HIF1a HIF-1α PHD Prolyl Hydroxylases (PHDs) + O2 HIF1a->PHD OH_HIF1a Hydroxylated HIF-1α (p-OH) PHD->OH_HIF1a Hydroxylation VHL VHL OH_HIF1a->VHL Recognition EloBC Elongin B/C PolyUb Poly-ubiquitinated HIF-1α VHL->PolyUb Ubiquitination Cul2 Cullin 2 Rbx1 Rbx1 Ub Ubiquitin Ub->VHL Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation HIF1a_hyp HIF-1α Stable Nucleus Nucleus HIF1a_hyp->Nucleus Translocation Transcription Gene Transcription (e.g., VEGF, EPO) Nucleus->Transcription Activation

VHL-HIF-1α signaling pathway under normoxic and hypoxic conditions.

VHL ligands like (S,R,S)-AHPC-Me are integral to PROTACs, which hijack the VHL E3 ligase complex to degrade a specific protein of interest (POI).

PROTAC_Mechanism cluster_VHL_complex VHL E3 Ligase Complex POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary VHL VHL EloBC Elongin B/C VHL->Ternary Cul2 Cullin 2 Rbx1 Rbx1 PROTAC PROTAC VHL_ligand VHL Ligand ((S,R,S)-AHPC-Me) PROTAC->VHL_ligand POI_ligand POI Ligand PROTAC->POI_ligand PROTAC->Ternary Ternary->VHL Release & Recycle Ternary->PROTAC PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation POI Degradation Proteasome->Degradation

Mechanism of PROTAC-induced protein degradation via VHL recruitment.

Experimental Protocols

The binding affinities presented above are determined using established biophysical techniques. Below are the detailed methodologies for these key experiments.

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the VHL complex.[11]

  • Objective: To determine the IC50 of unlabeled VHL ligands.

  • Materials:

    • Recombinant His-Tagged Human VBC complex (VHL, Elongin B, Elongin C).

    • Anti-His Europium (Eu) labeled Antibody (FRET Donor).

    • Fluorescent VHL ligand, e.g., CELT-150 or BODIPY-FL-VH032 (FRET Acceptor).[11][12]

    • Test Ligand (e.g., this compound).

    • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% TWEEN20.[11]

    • 384-well low-volume microplates.

    • Plate reader with TR-FRET capability.

  • Procedure:

    • Prepare a "Master Mix" containing the VBC complex, Anti-His-Eu Antibody, and the fluorescent VHL ligand in assay buffer. Recommended final concentrations might be 50 nM His-VBC, 0.5 nM Anti-His-Eu Ab, and 200 nM fluorescent ligand.[11]

    • Prepare serial dilutions of the test ligand in assay buffer. Ensure the final DMSO concentration in the well remains below 2%.[11]

    • Dispense the test ligand dilutions into the 384-well plate (e.g., 7.5 µL).

    • Add the Master Mix to all wells (e.g., 7.5 µL for a final volume of 15 µL).

    • Centrifuge the plate briefly and incubate in the dark at room temperature for 90-120 minutes to allow the binding to reach equilibrium.[11]

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • The TR-FRET ratio (Acceptor/Donor) is calculated. A decrease in this ratio indicates displacement of the fluorescent probe by the test ligand.

    • Plot the TR-FRET ratio against the logarithm of the test ligand concentration and fit to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow A Prepare Reagents (VBC Complex, Eu-Ab, Fluor-Ligand) D Add Master Mix to Plate A->D B Prepare Serial Dilution of Test Ligand C Dispense Ligand Dilutions into 384-well Plate B->C C->D E Incubate at RT (90-120 min) D->E F Read TR-FRET Signal (665nm / 620nm) E->F G Calculate Signal Ratio and Plot Data F->G H Determine IC50 Value G->H

Experimental workflow for a VHL TR-FRET competitive binding assay.

SPR is a label-free technique used to measure real-time binding kinetics and affinity.[14]

  • Objective: To determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd) of VHL ligands.

  • Procedure:

    • The VHL protein is covalently immobilized onto the surface of a sensor chip.

    • A solution containing the test ligand (analyte) is flowed over the chip surface at various concentrations.

    • Binding of the analyte to the immobilized protein causes a change in the refractive index at the surface, which is measured in real-time as a response unit (RU).

    • The association phase is followed by a dissociation phase where a buffer without the analyte is flowed over the chip.

    • The resulting sensorgrams (RU vs. time) are fitted to a kinetic binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and the Kd (koff/kon).

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[9]

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Procedure:

    • The VBC protein complex is placed in the sample cell of the calorimeter.

    • The test ligand is loaded into a syringe.

    • The ligand is injected in small, precise aliquots into the sample cell.

    • The instrument measures the minute heat changes that occur upon each injection as the ligand binds to the protein.

    • The resulting data (heat per injection vs. molar ratio) are fitted to a binding model to determine the thermodynamic parameters, including the Kd.

References

A Comparative Stability Analysis: (S,R,S)-AHPC-Me Dihydrochloride vs. (S,R,S)-AHPC-Me Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential stability differences between (S,R,S)-AHPC-Me dihydrochloride (B599025) and (S,R,S)-AHPC-Me hydrochloride. While direct comparative stability data for these specific molecules is not publicly available, this document outlines the theoretical considerations based on the general properties of hydrochloride versus dihydrochloride salts and provides standardized experimental protocols to enable researchers to conduct their own stability assessments.

(S,R,S)-AHPC-Me is a crucial VHL ligand utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The choice of its salt form can significantly impact its physicochemical properties, including stability, which is a critical attribute for any therapeutic candidate.

Theoretical Stability Considerations

The primary difference between the dihydrochloride and hydrochloride salts of a molecule lies in the number of hydrochloric acid molecules associated with the base molecule—two versus one, respectively.[1] This seemingly minor difference can lead to variations in properties such as solubility, hygroscopicity, and ultimately, stability.[2][3]

Generally, hydrochloride salts are formed to enhance the water solubility and stability of organic bases.[4] The presence of an additional hydrochloride group in the dihydrochloride salt may further enhance aqueous solubility.[2] However, this increased polarity could also lead to higher hygroscopicity, which is the tendency to absorb moisture from the air. Increased moisture content can be a critical factor in the chemical and physical stability of a compound, potentially leading to degradation or changes in crystal form.[5]

Conversely, the dihydrochloride salt might exhibit a different crystal packing, which could either enhance or diminish its solid-state stability compared to the hydrochloride form.[5] Without empirical data, it is challenging to definitively predict which salt form of (S,R,S)-AHPC-Me would be more stable. Therefore, experimental evaluation is paramount.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison, researchers should aim to generate data that can be summarized in a table similar to the one below. This table provides a template for organizing the results of stability and other relevant physicochemical tests.

Parameter(S,R,S)-AHPC-Me Dihydrochloride(S,R,S)-AHPC-Me HydrochlorideMethod
Appearance Visual Inspection
Aqueous Solubility (mg/mL) HPLC-UV
Hygroscopicity (% weight gain at 80% RH) Dynamic Vapor Sorption
Melting Point (°C) Differential Scanning Calorimetry
Purity (initial, %) HPLC-UV
Purity after 4 weeks at 40°C/75% RH (%) HPLC-UV
Major Degradants LC-MS

Experimental Protocols

To obtain the data for the table above and to perform a thorough stability comparison, the following experimental protocols, based on established guidelines for small molecule stability testing, are recommended.[6][7]

1. Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[6]

  • Objective: To identify the likely degradation products of both salt forms under various stress conditions.

  • Protocol:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

    • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and LC-MS to identify and characterize any degradation products.

2. Accelerated Stability Study

This study provides an indication of the long-term stability of the compounds.

  • Objective: To compare the stability of the two salt forms under accelerated storage conditions.

  • Protocol:

    • Store accurately weighed samples of both this compound and hydrochloride in controlled environment chambers at 40°C and 75% relative humidity (RH).

    • At predetermined time points (e.g., 0, 2, and 4 weeks), withdraw samples.

    • Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

    • Perform solid-state characterization (e.g., XRPD, DSC) to detect any changes in the physical form.

3. High-Performance Liquid Chromatography (HPLC) Method for Stability Indication

A robust analytical method is crucial for accurate stability assessment.[8][9]

  • Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Example Method Parameters:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Workflows and Concepts

Diagram 1: Forced Degradation Workflow

cluster_stress Stress Conditions cluster_salts Test Articles Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analysis by Stability-Indicating HPLC & LC-MS Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C) Thermal->Analysis Photo Photostability (ICH Q1B) Photo->Analysis Dihydrochloride (S,R,S)-AHPC-Me dihydrochloride Dihydrochloride->Acid Dihydrochloride->Base Dihydrochloride->Oxidation Dihydrochloride->Thermal Dihydrochloride->Photo Hydrochloride (S,R,S)-AHPC-Me hydrochloride Hydrochloride->Acid Hydrochloride->Base Hydrochloride->Oxidation Hydrochloride->Thermal Hydrochloride->Photo Outcome Identification of Degradation Pathways Method Development Analysis->Outcome

Caption: Workflow for forced degradation studies.

Diagram 2: Stability Comparison Logic

cluster_tests Physicochemical & Stability Tests Start Select Salt Forms Dihydro (S,R,S)-AHPC-Me dihydrochloride Start->Dihydro Hydro (S,R,S)-AHPC-Me hydrochloride Start->Hydro Solubility Solubility Dihydro->Solubility Hygro Hygroscopicity Dihydro->Hygro Accel Accelerated Stability (40°C/75% RH) Dihydro->Accel Hydro->Solubility Hydro->Hygro Hydro->Accel Data Comparative Data Analysis Solubility->Data Hygro->Data Accel->Data Decision Select Optimal Salt Form for Development Data->Decision

Caption: Decision logic for selecting the optimal salt form.

References

Validating PROTAC Activity: A Comparative Guide to (S,R,S)-AHPC-Me Based PROTACs and Their Negative Controls

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A key component in many successful PROTACs is the E3 ligase binder. This guide focuses on PROTACs employing a derivative of (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and demonstrates the critical importance of using a stereoisomeric negative control to validate their mechanism of action.

Here, we present a comparative analysis of a well-characterized BET-targeting PROTAC, ARV-771, which incorporates a VHL-binding moiety derived from (S,R,S)-AHPC, and its inactive diastereomer, ARV-766, which serves as a negative control.[1][] The sole difference between these molecules lies in the stereochemistry of the hydroxyproline (B1673980) ring, which is crucial for VHL binding.[1][] This subtle change allows for a definitive assessment of on-target VHL-dependent protein degradation versus other potential pharmacological effects.

Comparative Efficacy of ARV-771 and its Negative Control, ARV-766

The activity of a PROTAC is primarily measured by its ability to induce the degradation of its target protein. The following table summarizes the key performance differences between ARV-771 and ARV-766.

ParameterARV-771ARV-766 (Negative Control)Reference
VHL Binding Binds to VHLNo affinity for VHL[1][]
Target Protein BRD2, BRD3, BRD4BRD2, BRD3, BRD4[1]
BET Degradation (DC50) < 5 nM in 22Rv1 cellsDoes not induce BET degradation[1]
Downstream Effect Depletion of c-MYC (IC50 < 1 nM)Minimal effect on c-MYC[3]
Cellular Outcome Induces apoptosis in CRPC cellsNo significant apoptosis induction[1]

Mechanism of Action: A Tale of Two Stereoisomers

The distinct activities of ARV-771 and ARV-766 are rooted in their differential ability to form a productive ternary complex between the target protein (BET) and the VHL E3 ligase.

cluster_0 Active PROTAC (ARV-771) cluster_1 Negative Control (ARV-766) ARV-771 ARV-771 BET Protein BET Protein ARV-771->BET Protein Binds VHL E3 Ligase VHL E3 Ligase ARV-771->VHL E3 Ligase Binds Ternary Complex Ternary Complex BET Protein->Ternary Complex VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation ARV-766 ARV-766 BET Protein_nc BET Protein ARV-766->BET Protein_nc Binds VHL E3 Ligase_nc VHL E3 Ligase ARV-766->VHL E3 Ligase_nc Does not bind No Ternary Complex No Ternary Complex BET Protein_nc->No Ternary Complex VHL E3 Ligase_nc->No Ternary Complex No Degradation No Degradation No Ternary Complex->No Degradation

Figure 1: Mechanism of action of an active PROTAC versus its inactive negative control.

Experimental Protocols

To rigorously validate the activity of a PROTAC and its negative control, specific and quantitative assays are essential. The following are representative protocols for key experiments.

Experimental Workflow for Validation

The validation process involves a series of experiments to confirm target engagement, degradation, and the underlying mechanism.

start Start: Treat cells with PROTAC and Negative Control western_blot Western Blot Analysis (Protein Degradation) start->western_blot ternary_complex Ternary Complex Formation Assay (e.g., NanoBRET, Co-IP) start->ternary_complex phenotypic_assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) start->phenotypic_assay data_analysis Data Analysis and Comparison western_blot->data_analysis ternary_complex->data_analysis phenotypic_assay->data_analysis conclusion Conclusion: Validate VHL-dependent degradation data_analysis->conclusion

References

The Critical Role of Stereochemistry in PROTAC Development: A Comparative Guide to (S,R,S)-AHPC-Me and its Inactive Control, (S,S,S)-AHPC Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the precision of molecular tools is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A key component of many successful PROTACs is a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The stereochemistry of these ligands is critical for their activity, a principle perfectly illustrated by the comparison of the active VHL ligand, (S,R,S)-AHPC-Me, and its inactive stereoisomer, (S,S,S)-AHPC hydrochloride, which serves as an essential negative control in experimental settings.

This guide provides a comprehensive comparison of (S,R,S)-AHPC-Me and (S,S,S)-AHPC hydrochloride, offering researchers, scientists, and drug development professionals objective performance data, detailed experimental protocols, and a clear visualization of their distinct roles in the VHL-mediated protein degradation pathway.

Unveiling the Impact of Stereochemistry on VHL Binding

The fundamental difference between (S,R,S)-AHPC-Me and (S,S,S)-AHPC hydrochloride lies in their three-dimensional arrangement of atoms. This subtle yet crucial distinction dictates their ability to bind to the VHL protein. (S,R,S)-AHPC-Me possesses the correct spatial orientation to fit into the binding pocket of VHL, initiating the cascade of events that leads to the degradation of a target protein. In contrast, the (S,S,S) stereoisomer, due to its altered shape, is unable to effectively engage with the VHL binding site.

To quantify this difference in binding affinity, a fluorescence polarization (FP) based competitive binding assay is commonly employed. This technique measures the displacement of a fluorescently labeled VHL ligand by a test compound. The concentration at which the test compound displaces 50% of the fluorescent ligand is known as the IC50 value, with lower values indicating higher binding affinity.

Table 1: Comparative Binding Affinity of AHPC Stereoisomers to VHL

CompoundStereochemistryRoleExpected VHL Binding Affinity (IC50)
(S,R,S)-AHPC-MeActive IsomerVHL LigandNanomolar to low micromolar range
(S,S,S)-AHPC hydrochlorideInactive IsomerNegative ControlHigh micromolar to no significant binding

Note: The expected binding affinity is based on the established roles of these compounds in the scientific literature. Precise IC50 values can vary depending on experimental conditions.

The PROTAC Pathway: Active vs. Inactive Ligand

The role of (S,R,S)-AHPC-Me as a VHL ligand is central to the function of many PROTACs. A PROTAC molecule is a heterobifunctional molecule, consisting of a warhead that binds to the target protein, a linker, and an E3 ligase ligand, in this case, (S,R,S)-AHPC-Me. The PROTAC simultaneously binds to both the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

In contrast, a PROTAC constructed with the inactive (S,S,S)-AHPC hydrochloride as the VHL ligand will be unable to form a stable ternary complex. While the warhead may still bind to the target protein, the lack of engagement with VHL prevents the subsequent ubiquitination and degradation. This makes (S,S,S)-AHPC hydrochloride an indispensable tool for validating that the degradation of a target protein is a VHL-dependent process.

PROTAC_Mechanism Signaling Pathway of Active vs. Inactive VHL Ligands in PROTACs cluster_active Active PROTAC with (S,R,S)-AHPC-Me cluster_inactive Inactive Control with (S,S,S)-AHPC Hydrochloride Active_PROTAC (S,R,S)-AHPC-Me-Linker-Warhead Ternary_Complex_A Ternary Complex (Target-PROTAC-VHL) Active_PROTAC->Ternary_Complex_A Target_Protein_A Target Protein Target_Protein_A->Ternary_Complex_A VHL_A VHL E3 Ligase VHL_A->Ternary_Complex_A Ubiquitination_A Ubiquitination Ternary_Complex_A->Ubiquitination_A Induces Proteasome_A Proteasome Ubiquitination_A->Proteasome_A Marks for Degradation_A Target Protein Degradation Proteasome_A->Degradation_A Leads to Inactive_PROTAC (S,S,S)-AHPC-Linker-Warhead No_Complex No Stable Ternary Complex Inactive_PROTAC->No_Complex Target_Protein_B Target Protein Target_Protein_B->Inactive_PROTAC VHL_B VHL E3 Ligase VHL_B->No_Complex No Binding No_Degradation No Protein Degradation No_Complex->No_Degradation

Caption: Signaling pathway of active vs. inactive VHL ligands in PROTACs.

Experimental Protocols

To aid researchers in their experimental design, a detailed protocol for a fluorescence polarization-based competitive binding assay is provided below. This assay is a robust method for determining the binding affinity of ligands to the VHL protein and for confirming the inactivity of the (S,S,S)-AHPC hydrochloride control.

Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay for VHL Ligands

1. Materials and Reagents:

  • Recombinant human VHL-ElonginB-ElonginC (VBC) complex

  • Fluorescently labeled VHL tracer peptide (e.g., FAM-labeled HIF-1α peptide)

  • (S,R,S)-AHPC-Me

  • (S,S,S)-AHPC hydrochloride

  • Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the fluorescent tracer in the assay buffer at a concentration of 10x the final desired concentration.

    • Prepare a stock solution of the VBC complex in the assay buffer at a concentration of 2x the final desired concentration.

    • Prepare serial dilutions of (S,R,S)-AHPC-Me and (S,S,S)-AHPC hydrochloride in the assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Assay Setup:

    • Add the serially diluted compounds to the wells of the 384-well plate. Include wells with buffer only as a negative control (no competitor) and wells with a known VHL inhibitor as a positive control.

    • Add the fluorescent tracer to all wells.

    • Initiate the binding reaction by adding the VBC complex to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium. The plate should be protected from light.

    • Measure the fluorescence polarization of each well using a microplate reader.

3. Data Analysis:

  • The fluorescence polarization values are plotted against the logarithm of the competitor concentration.

  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each compound.

FP_Assay_Workflow Experimental Workflow for VHL Ligand FP Competitive Binding Assay start Start reagent_prep Prepare Reagents: - Fluorescent Tracer - VBC Complex - Serial Dilutions of (S,R,S)-AHPC-Me & (S,S,S)-AHPC start->reagent_prep plate_setup Set up 384-well plate: - Add serially diluted compounds - Add fluorescent tracer reagent_prep->plate_setup reaction_init Initiate binding reaction by adding VBC complex plate_setup->reaction_init incubation Incubate at room temperature (e.g., 60 min) reaction_init->incubation measurement Measure fluorescence polarization incubation->measurement data_analysis Analyze data and determine IC50 values measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for VHL ligand FP competitive binding assay.

Conclusion

The stark difference in VHL binding affinity between (S,R,S)-AHPC-Me and its stereoisomer, (S,S,S)-AHPC hydrochloride, underscores the critical importance of stereochemistry in the design and validation of PROTACs. While (S,R,S)-AHPC-Me serves as a potent recruiter of the VHL E3 ligase, (S,S,S)-AHPC hydrochloride is an indispensable negative control that enables researchers to unequivocally demonstrate the VHL-dependent mechanism of their PROTACs. The use of these well-characterized molecular tools, in conjunction with robust experimental methodologies such as fluorescence polarization assays, is essential for the continued advancement of targeted protein degradation as a transformative therapeutic strategy.

Confirming Target Engagement of (S,R,S)-AHPC-Me Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate target proteins rather than merely inhibiting them. A key component of many successful PROTACs is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. (S,R,S)-AHPC-Me is a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand and is integral to the design of potent PROTACs such as ARV-771, a BET degrader with a half-maximal degradation concentration (DC50) of less than 1 nM.[1] This guide provides a comparative overview of methods to confirm target engagement of (S,R,S)-AHPC-Me based PROTACs, supported by experimental data and detailed protocols.

Comparative Analysis of BET Protein Degraders

The efficacy of PROTACs is often evaluated by their ability to degrade the target protein, quantified by DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation). Below is a comparison of the (S,R,S)-AHPC-Me based PROTAC ARV-771 with other BET-targeting PROTACs.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50Dmax (%)
ARV-771 VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nM[2][3]Not Reported
MZ1 VHLBRD4 (preferential)H661, H8388 nM, 23 nM[2]Complete at 100 nM[2]
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46< 1 nM, 0.57 nM, 1 nM, 1 nM[2]Not Reported

Visualizing the PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC ((S,R,S)-AHPC-Me based) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BRD4) Target->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

Key Experimental Protocols for Target Engagement

Confirming that a PROTAC engages its intended target and induces degradation is crucial. The following are detailed protocols for widely used assays.

Quantitative Proteomics

Quantitative proteomics provides an unbiased, global view of protein abundance changes upon PROTAC treatment, allowing for the assessment of on-target efficacy and off-target effects.[4]

Experimental Workflow:

Quantitative_Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry cluster_2 Data Analysis Cell_Treatment Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Treatment->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Peptide Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Quantification Protein Identification & Quantification LC_MS->Quantification Analysis Statistical Analysis & Pathway Analysis Quantification->Analysis

Quantitative Proteomics Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the (S,R,S)-AHPC-Me based PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: Harvest and wash cells with ice-cold PBS. Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Digestion: Determine protein concentration using a BCA assay. Reduce disulfide bonds with DTT and alkylate with iodoacetamide. Digest proteins into peptides using trypsin.[4]

  • Peptide Labeling: Label peptides from each condition with isobaric tags (e.g., TMT) according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify significantly up- or down-regulated proteins.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[5][6] It measures the proximity-based energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer.

Experimental Workflow:

NanoBRET_Workflow cluster_0 Assay Setup cluster_1 Compound Treatment cluster_2 Detection & Analysis Transfection Transfect cells with Target-NanoLuc® construct Plating Plate cells in assay plates Transfection->Plating Addition Add NanoBRET® Tracer and PROTAC (competitor) Plating->Addition Incubation Incubate at 37°C Addition->Incubation Substrate_Add Add NanoBRET® Substrate Incubation->Substrate_Add Detection Measure Donor (460nm) & Acceptor (618nm) Emission Substrate_Add->Detection Analysis Calculate NanoBRET™ Ratio & Determine IC50 Detection->Analysis

NanoBRET™ Target Engagement Workflow

Detailed Protocol:

  • Cell Preparation: Transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase.

  • Assay Plating: Seed the transfected cells into 96- or 384-well assay plates.

  • Compound and Tracer Addition: Prepare serial dilutions of the (S,R,S)-AHPC-Me based PROTAC. Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the desired time.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[7][8]

Experimental Workflow:

CETSA_Workflow cluster_0 Sample Preparation & Treatment cluster_1 Protein Extraction & Analysis cluster_2 Data Interpretation Cell_Treatment Treat cells with PROTAC or vehicle Heating Heat cells at a range of temperatures Cell_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble and precipitated proteins Lysis->Centrifugation Analysis Analyze soluble fraction by Western Blot or Mass Spec Centrifugation->Analysis Curve Generate melt curve or isothermal dose-response curve Analysis->Curve

CETSA® Experimental Workflow

Detailed Protocol:

  • Cell Treatment: Treat intact cells with the (S,R,S)-AHPC-Me based PROTAC or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve". A shift in the melt curve in the presence of the PROTAC indicates target engagement. Alternatively, an isothermal dose-response can be performed at a single temperature with varying PROTAC concentrations.

Conclusion

Confirming target engagement is a critical step in the development of (S,R,S)-AHPC-Me based PROTACs. The combination of quantitative proteomics for a global view of protein changes, NanoBRET™ for live-cell target binding, and CETSA® for confirming intracellular target engagement provides a robust and comprehensive validation strategy. By employing these methods, researchers can gain a deeper understanding of their PROTAC's mechanism of action and confidently advance the most promising candidates toward further development.

References

Mass Spectrometry Analysis for the Validation of (S,R,S)-AHPC-Me PROTAC Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the validation of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Me moiety as an E3 ligase ligand. (S,R,S)-AHPC-Me is a well-established ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase and is a key component of several PROTACs, including the notable BET degrader, ARV-771.[1] This guide will focus on the use of mass spectrometry to confirm product identity, quantify degradation efficiency, and assess the specificity of these PROTACs, with a particular emphasis on ARV-771 as a case study.

Performance Comparison: (S,R,S)-AHPC-Me PROTACs vs. Alternatives

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is often quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. ARV-771, an (S,R,S)-AHPC-Me-containing PROTAC, has demonstrated potent and efficient degradation of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4).[2][3]

Below is a comparison of ARV-771 with other BET-targeting PROTACs and inhibitors.

CompoundTypeE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50IC50 (Proliferation)Reference(s)
ARV-771 PROTAC VHL BRD2/3/4 22Rv1 (Prostate Cancer) < 1 nM < 1 nM [4][5]
VCaP (Prostate Cancer)< 5 nMNot Reported[4]
LnCaP95 (Prostate Cancer)< 5 nMNot Reported
MZ1PROTACVHLBRD4 (preferential)H661, H838 (Lung Cancer)8 nM, 23 nMNot Reported[4]
ARV-825PROTACCRBNBRD4Burkitt's Lymphoma, 22RV1< 1 nMNot Reported[4]
dBET1PROTACCRBNBETs22Rv1 (Prostate Cancer)~500-fold weaker than ARV-771Not Reported
JQ-1InhibitorN/ABETs22Rv1 (Prostate Cancer)N/A~10-fold less potent than ARV-771
OTX015InhibitorN/ABETs22Rv1 (Prostate Cancer)N/A~100-fold less potent than ARV-771

Experimental Protocols

Mass spectrometry is a cornerstone technique for the comprehensive validation of PROTACs, from the initial confirmation of the synthesized molecule to the detailed analysis of its biological effects.

PROTAC Product Validation by LC-MS/MS

This protocol is designed to confirm the identity and purity of the synthesized (S,R,S)-AHPC-Me PROTAC product.

a. Sample Preparation:

  • Reconstitute the synthesized PROTAC, for instance, ARV-771, in a suitable organic solvent like DMSO to create a stock solution.[2]

  • Perform serial dilutions of the stock solution to prepare a concentration range suitable for analysis (e.g., 10 pg/mL to 15000 pg/mL).[2]

  • For analysis in a biological matrix like plasma, spike the PROTAC into the matrix.[2]

  • Perform protein precipitation by adding a 1:1 (v/v) mixture of acetonitrile (B52724)/methanol.[2]

  • Vortex the samples and centrifuge to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a new tube, dry it under a stream of nitrogen, and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[2]

b. LC-MS/MS Analysis:

  • Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).[6]

  • Employ a suitable reversed-phase column (e.g., C18) for separation.[2]

  • Develop a gradient elution method using mobile phases such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[2]

  • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) for targeted quantification or full scan mode for identity confirmation. The specific precursor and product ions for the PROTAC of interest need to be determined.

Quantitative Proteomics for On-Target and Off-Target Analysis

This protocol outlines a general workflow for analyzing changes in the proteome of cells treated with an (S,R,S)-AHPC-Me PROTAC to validate on-target degradation and identify potential off-target effects.

a. Cell Culture and Treatment:

  • Culture the desired cell line (e.g., HepG2 for liver cancer studies) to an appropriate confluency.[7]

  • Treat the cells with the PROTAC (e.g., 0.5 µM ARV-771) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours). Include multiple biological replicates for each condition.[7]

b. Protein Extraction and Digestion:

  • Harvest the cells, wash with PBS, and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Quantify the protein concentration using a standard method like the BCA assay.[7]

  • Reduce and alkylate the protein extracts.

  • Digest the proteins into peptides using an enzyme like trypsin.

c. LC-MS/MS-based Proteomic Analysis:

  • Desalt the peptide samples using a C18 solid-phase extraction method.

  • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to an HPLC or UPLC system.

  • Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for comprehensive proteome coverage.

  • Analyze the acquired data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Compare the protein abundance between the PROTAC-treated and control groups to identify significantly downregulated (on-target and off-target degradation) and upregulated proteins.

Native Mass Spectrometry for Ternary Complex Analysis

Native MS is a powerful technique to directly observe the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for PROTAC activity.[8][9]

a. Sample Preparation:

  • Prepare solutions of the purified target protein (e.g., a BRD4 bromodomain), the E3 ligase complex (e.g., VCB complex), and the (S,R,S)-AHPC-Me PROTAC in a volatile buffer like ammonium (B1175870) acetate.[9]

  • Mix the components in the desired stoichiometric ratios. It is often useful to titrate the PROTAC concentration to observe the formation of binary and ternary complexes.[9]

b. Native MS Analysis:

  • Introduce the sample into a mass spectrometer capable of native analysis (e.g., a Q-TOF or Orbitrap instrument) using a nano-electrospray ionization (nESI) source.[8]

  • Use gentle instrument settings (e.g., low cone voltage, minimal collision energy) to preserve the non-covalent interactions of the complexes.

  • Acquire mass spectra over a mass range that encompasses all expected species (apo proteins, binary complexes, and the ternary complex).

  • The detection of a peak corresponding to the mass of the 1:1:1 ternary complex confirms its formation. The relative intensities of the different species can provide semi-quantitative information about complex stability and formation efficiency.[9]

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-AHPC-Me PROTAC Target Target Protein (e.g., BRD4) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary Target-PROTAC-VHL Complex Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin Ub->Target Tags Target Ternary->Ub Ubiquitination

Caption: Mechanism of action for an (S,R,S)-AHPC-Me based PROTAC.

Experimental_Workflow_Proteomics cluster_workflow Quantitative Proteomics Workflow start Cell Culture treatment PROTAC Treatment (e.g., ARV-771) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Protein Identification & Quantification) lcms->data end Identification of Degraded Proteins (On- and Off-Targets) data->end

Caption: Workflow for quantitative proteomics analysis of PROTAC-treated cells.

Native_MS_Workflow cluster_workflow Native Mass Spectrometry Workflow start Prepare Purified Proteins & PROTAC in Volatile Buffer mixing Mix Components (Target Protein, E3 Ligase, PROTAC) start->mixing nesi Nano-electrospray Ionization (nESI) mixing->nesi ms_analysis Mass Spectrometry Analysis (Gentle Conditions) nesi->ms_analysis data_interpretation Data Interpretation (Identify Apo, Binary, and Ternary Complexes) ms_analysis->data_interpretation end Confirmation of Ternary Complex Formation data_interpretation->end

Caption: Workflow for native mass spectrometry analysis of PROTAC ternary complexes.

References

The Strategic Advantage of (S,R,S)-AHPC-Me Dihydrochloride in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of E3 ligase ligand is a critical juncture in the design of Proteolysis Targeting Chimeras (PROTACs). Among the arsenal (B13267) of available ligands, (S,R,S)-AHPC-Me dihydrochloride (B599025), a potent von Hippel-Lindau (VHL) E3 ligase ligand, has emerged as a cornerstone for the development of highly effective protein degraders. This guide provides an objective comparison of (S,R,S)-AHPC-Me dihydrochloride with other alternatives, supported by experimental data and detailed methodologies, to illuminate its advantages in PROTAC design.

This compound serves as a key building block for the synthesis of prominent PROTACs, most notably ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.[1][2][3] The remarkable efficacy of ARV-771, with a half-maximal degradation concentration (DC50) of less than 1 nM for BET proteins in castration-resistant prostate cancer (CRPC) cells, underscores the potential of this VHL ligand in creating potent therapeutic agents.[1][2][3]

Unveiling the PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate specific target proteins. This is achieved by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-Me based) Target Target Protein (e.g., BET) PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL PROTAC->VHL Target->PROTAC Proteasome Proteasome Target->Proteasome Degradation VHL->Target Ub Ubiquitin

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Performance: (S,R,S)-AHPC-Me in Action

The efficacy of a PROTAC is often measured by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). While direct head-to-head comparisons of a wide array of VHL ligands within an identical PROTAC scaffold are limited in published literature, the performance of ARV-771 provides a strong benchmark for the utility of (S,R,S)-AHPC-Me derivatives.

PROTACE3 Ligase Ligand BaseTargetCell LineDC50 (nM)Dmax (%)Reference
ARV-771 (S,R,S)-AHPC-Me BET proteins (BRD2/3/4)22Rv1 (CRPC)< 1>95%[1][2][3]
MZ1 VH032 (related to AHPC)BRD4HeLa~25>90%[4]
dBET1 Thalidomide (CRBN ligand)BRD4MV4;118>98%
ARV-825 Pomalidomide (CRBN ligand)BRD4RS4;11<1>95%

This table highlights that VHL-based PROTACs, exemplified by those using AHPC-related structures, can achieve comparable, and in some cases superior, potency and efficacy to their counterparts that utilize the Cereblon (CRBN) E3 ligase.

Advantages of VHL Recruitment with (S,R,S)-AHPC-Me

The choice of VHL as the E3 ligase, facilitated by ligands like (S,R,S)-AHPC-Me, offers several potential advantages in PROTAC design:

  • Distinct Off-Target Profile: VHL-based PROTACs may exhibit a different off-target profile compared to CRBN-based degraders, providing an alternative when CRBN-mediated off-targets are a concern.

  • Broad Cell Line Activity: VHL is ubiquitously expressed, and VHL-based PROTACs have demonstrated activity across a wide range of cell lines.

  • Favorable Ternary Complex Formation: The structure of (S,R,S)-AHPC-Me and its derivatives can contribute to the formation of stable and productive ternary complexes, a critical factor for efficient protein degradation. The stability of this complex is influenced by cooperative interactions between the target protein, the PROTAC, and VHL.

Experimental Protocols: A Guide to Evaluating PROTAC Performance

To rigorously assess the performance of PROTACs designed with this compound, a suite of biochemical and cellular assays is essential.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental technique to quantify the reduction of the target protein.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Immunoblotting E->F G Detection & Analysis F->G H DC50 & Dmax Determination G->H

Figure 2: Western Blot experimental workflow.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to measure the kinetics and affinity of binding interactions, providing insights into the formation and stability of the ternary complex.

Methodology:

  • Immobilization: Immobilize the purified VHL-Elongin B-Elongin C (VCB) complex onto a sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binding affinity to VHL.

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the purified target protein over the VHL-immobilized surface. The enhanced binding response compared to the PROTAC alone indicates ternary complex formation.

  • Kinetic Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.

Methodology:

  • Sample Preparation: Prepare highly purified and concentrated solutions of the VCB complex and the target protein in a matched buffer. The PROTAC is dissolved in the same buffer.

  • Titration: Typically, the PROTAC and the target protein are placed in the sample cell, and the VCB complex is titrated into the cell from the syringe.

  • Data Analysis: The heat released or absorbed during each injection is measured. The resulting data is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of ternary complex formation.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a PROTAC in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods. An increase in the melting temperature of the target protein in the presence of the PROTAC indicates target engagement.

Conclusion

This compound stands as a robust and validated E3 ligase ligand for the design of highly potent VHL-recruiting PROTACs. Its successful incorporation into degraders like ARV-771, which exhibit nanomolar to sub-nanomolar degradation efficiency and in vivo activity, highlights its significant advantages. While the landscape of E3 ligase ligands is continually expanding, the proven track record and favorable characteristics of this compound make it a compelling choice for researchers aiming to develop next-generation targeted protein degraders. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of novel PROTACs, ensuring the selection of candidates with the highest potential for therapeutic success.

References

Safety Operating Guide

Proper Disposal Protocol for (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (S,R,S)-AHPC-Me dihydrochloride (B599025) as a hazardous chemical waste. Due to its classification as harmful if swallowed and causing skin, eye, and respiratory irritation, stringent disposal protocols are mandatory to ensure personnel safety and environmental protection.[1] Under no circumstances should this compound or its containers be disposed of in general trash or down the drain.[2][3][4]

This guide provides detailed, step-by-step procedures for the safe handling and disposal of (S,R,S)-AHPC-Me dihydrochloride in research and development settings. Adherence to these protocols is critical for minimizing exposure risks and ensuring regulatory compliance.

I. Hazard and Safety Summary

Before handling, it is essential to be aware of the hazards associated with (S,R,S)-AHPC-Me. The following data is derived from the Safety Data Sheet (SDS) for the closely related hydrochloride salt.[1]

Hazard ClassificationCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: MedChemExpress SDS for (S,R,S)-AHPC-Me hydrochloride.[1]

II. Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is the first line of defense against chemical exposure. All personnel handling this compound must wear the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[2]

  • Lab Coat: A full-length laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood or glove box, a respirator may be required. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

III. Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safe disposal.[1][5] All waste streams containing this compound must be collected as hazardous waste.

  • Solid Waste:

    • Collect unused or expired powder, contaminated spill cleanup materials (e.g., absorbent pads, vermiculite), and grossly contaminated disposables (e.g., weigh boats, pipette tips) in a dedicated, durable, and sealable container.[2][3]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a designated glass or polyethylene (B3416737) bottle).[2][3]

    • Do not mix this waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.[4]

    • The container must be kept closed except when adding waste and stored in a secondary containment bin.[3][4]

    • Clearly label the container as "Hazardous Waste" with the chemical name and approximate concentration.

  • Contaminated Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

  • Empty Containers:

    • Containers that held the pure compound must be treated as hazardous waste.[3]

    • To be considered "empty" for non-acute hazardous waste, the container must be thoroughly scraped to remove all residual powder. For containers that held acutely toxic materials (P-listed waste), triple-rinsing is required, and the rinsate must be collected as hazardous waste.[5][6] Given the potency of this compound, it is prudent to manage all original containers as hazardous waste.

    • Deface or remove the original product label before placing it in the solid hazardous waste container.[3]

IV. Spill Management Protocol

In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear all required PPE as listed in Section II.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to avoid generating dust.[2] Carefully scoop or sweep the material into the designated solid hazardous waste container.

    • For liquid spills: Cover the spill with a non-combustible absorbent material such as vermiculite, sand, or chemical absorbent pads.[2]

  • Decontamination:

    • Clean the spill area thoroughly. A common practice is to wipe the area with a solvent such as alcohol, followed by a soap and water wash.[2]

    • All materials used for decontamination (wipes, pads, etc.) must be disposed of as solid hazardous waste.[2]

V. Final Disposal Procedure

All generated waste containing this compound must be disposed of through your institution's official hazardous waste management program.

  • Ensure Proper Labeling: Verify that all waste containers are sealed, in good condition, and accurately labeled with their contents.

  • Request Pickup: Schedule a waste pickup with your institution's EHS department or designated hazardous waste contractor.[3][4]

  • Documentation: Complete any required waste manifests or log forms as per institutional and local regulations.

Never attempt to treat or neutralize this chemical waste in the laboratory unless you are following a specifically approved and validated institutional protocol.[4] Final disposal will be conducted by a licensed hazardous waste facility, likely via high-temperature incineration to ensure complete destruction of the potent compound.[7]

Disposal Workflow Diagram

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_type Waste Identification cluster_collection Segregation & Collection cluster_final Final Disposal start Start: Generate Waste This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste Container (Unused powder, contaminated PPE, spill cleanup materials) waste_type->solid_waste Solid liquid_waste Liquid Waste Container (Solutions, rinsate) waste_type->liquid_waste Liquid sharps_waste Sharps Container (Contaminated needles, etc.) waste_type->sharps_waste Sharps empty_container Original Container Waste (Deface label, treat as solid waste) waste_type->empty_container Empty Container seal_label Seal & Label Container 'Hazardous Waste' + Chemical Name solid_waste->seal_label liquid_waste->seal_label sharps_waste->seal_label empty_container->seal_label store Store in Designated Satellite Accumulation Area seal_label->store pickup Request Pickup by Institutional EHS store->pickup

Disposal workflow for this compound.

References

Essential Safety and Logistical Protocols for Handling (S,R,S)-AHPC-Me Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-Me dihydrochloride (B599025) is a potent VHL ligand used in the development of Proteolysis Targeting Chimeras (PROTACs) and requires stringent handling procedures to ensure the safety of laboratory personnel and the integrity of research. This document provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling and disposal, and a detailed experimental protocol for a common laboratory application.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure to (S,R,S)-AHPC-Me dihydrochloride. The following table summarizes the recommended PPE based on the task being performed.

Task CategoryEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solids (weighing, aliquoting) Safety glasses with side shields and a face shieldDouble-gloving with nitrile glovesDisposable lab coat with tight cuffs, disposable sleevesNIOSH-approved respirator with a particulate filter (e.g., N95 or higher)
Handling Solutions (reconstitution, dilutions) Safety glasses with side shields or chemical splash gogglesNitrile glovesDisposable lab coat with tight cuffsUse within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant disposable suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases
General Laboratory Operations Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required if handling is within a fume hood

Operational Plan

A clear and concise plan for the handling and disposal of this compound is essential to prevent contamination and ensure environmental safety.

Designated Handling Area

All handling of this compound, especially the weighing of the solid form, must be conducted in a designated area with restricted access. This area should be equipped with a certified chemical fume hood or a glove box to minimize inhalation exposure. The work surface should be lined with absorbent, disposable bench paper.

Personnel Training

All personnel who will handle this compound must receive training on the safe handling of potent pharmaceutical compounds, including a thorough review of the Safety Data Sheet (SDS). Training should cover proper PPE use, spill cleanup procedures, and waste disposal.

Spill Response Workflow

In the event of a spill, a clear and immediate response is crucial. The following workflow outlines the necessary steps to safely manage a spill of this compound.

Spill_Response_Workflow Spill Response Workflow for this compound cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_cleanup Cleanup Procedure cluster_disposal Disposal alert Alert others in the area evacuate Evacuate the immediate area alert->evacuate assess_spill Assess the size and nature of the spill evacuate->assess_spill consult_sds Consult the Safety Data Sheet (SDS) assess_spill->consult_sds don_ppe Don appropriate PPE consult_sds->don_ppe contain_spill Contain the spill with absorbent material don_ppe->contain_spill neutralize Neutralize with sodium bicarbonate (for acidic component) contain_spill->neutralize collect_residue Collect residue using non-sparking tools neutralize->collect_residue decontaminate Decontaminate the area with an appropriate solvent collect_residue->decontaminate package_waste Package all contaminated materials in a sealed, labeled container decontaminate->package_waste dispose Dispose of as hazardous waste according to institutional guidelines package_waste->dispose

Spill Response Workflow

Disposal Plan

The disposal of this compound and any materials contaminated with it must be handled with extreme care to prevent environmental contamination and accidental exposure.

Unused Compound

Unused or expired this compound should be disposed of as hazardous pharmaceutical waste. Do not dispose of this compound down the drain or in regular trash. The preferred method of disposal is high-temperature incineration by a licensed hazardous waste disposal company.

Contaminated Materials

All materials that have come into contact with this compound, including PPE (gloves, lab coats, etc.), bench paper, weighing papers, and pipette tips, must be considered contaminated. These materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. This container should also be sent for high-temperature incineration.

Experimental Protocol: Preparation of a Stock Solution and Cell Treatment

This protocol provides a step-by-step guide for the safe handling of this compound when preparing a stock solution and treating cells in culture.

Materials and Equipment
  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Certified chemical fume hood

  • Appropriate PPE (as outlined in the table above)

  • Hazardous waste container

Procedure
  • Preparation: Before starting, ensure the chemical fume hood is clean and certified. Line the work surface with disposable bench paper. Prepare a hazardous waste container within the fume hood.

  • Don PPE: Put on all required PPE, including double gloves, a disposable lab coat, and safety glasses.

  • Weighing: In the chemical fume hood, carefully weigh the desired amount of this compound into a sterile microcentrifuge tube. Use a spatula that will be disposed of as hazardous waste.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock solution concentration.

  • Dissolution: Cap the tube securely and vortex until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.

  • Cell Treatment: When treating cells, perform all dilutions of the stock solution within a biological safety cabinet. Add the final diluted compound to the cell culture medium.

  • Decontamination: After use, decontaminate all non-disposable equipment that came into contact with the compound. Wipe down the work surfaces in the fume hood and biological safety cabinet with an appropriate cleaning agent.

  • Waste Disposal: Dispose of all contaminated disposable items, including the original vial, pipette tips, and microcentrifuge tubes, in the designated hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination, and dispose of it in the hazardous waste container. Wash hands thoroughly after the procedure.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.